molecular formula C10H10N2O2S B3029482 Ethyl 2-aminobenzo[d]thiazole-7-carboxylate CAS No. 677304-89-1

Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Cat. No.: B3029482
CAS No.: 677304-89-1
M. Wt: 222.27
InChI Key: JJJDYTDZPDRXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-aminobenzo[d]thiazole-7-carboxylate (CAS 677304-89-1) is a high-purity chemical building block of significant interest in medicinal chemistry and anticancer drug discovery. This compound features the 2-aminobenzothiazole scaffold, a privileged structure in drug design known for its versatile biological activity and ability to interact with a wide array of biological targets through hydrogen bonding and π-π stacking . This scaffold is extensively investigated for developing novel anticancer agents and demonstrates potent activity against various tumor-related proteins . Research indicates that 2-aminobenzothiazole derivatives can function as inhibitors for key oncology targets, including tyrosine kinases (e.g., VEGFR-2, CSF1R), serine/threonine kinases (e.g., Aurora kinases, CDK), and epigenetic enzymes (e.g., HDAC) . The structure serves as a bioisostere for other heterocycles like 2-aminothiazole, which is a fundamental component in FDA-approved drugs such as Dasatinib and Alpelisib . The ester functional group at the 7-position provides a versatile handle for further synthetic modification, enabling medicinal chemists to explore structure-activity relationships and optimize drug-like properties. Applications: This compound is primarily used as a key synthetic intermediate in the design and synthesis of potential therapeutic agents. Its research applications include use as a protein degrader building block, exploration in kinase inhibitor programs, and development of metal chelators and complexes with anticancer potential . Attention: This product is intended for research purposes only in a controlled laboratory setting. It is not classified as a medicine or drug and is not approved for diagnostic or therapeutic use. It is strictly prohibited for introduction into humans or animals, or for any personal use .

Properties

IUPAC Name

ethyl 2-amino-1,3-benzothiazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-4-3-5-7-8(6)15-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJDYTDZPDRXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663228
Record name Ethyl 2-amino-1,3-benzothiazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677304-89-1
Record name Ethyl 2-amino-1,3-benzothiazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 2-aminobenzo[d]thiazole-7-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, present a robust synthesis protocol with mechanistic insights, analyze its chemical reactivity, and explore its applications, particularly as a privileged scaffold in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their programs.

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The 2-aminobenzothiazole core is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its rigid bicyclic structure, combined with the hydrogen bond donating and accepting capabilities of the 2-amino group, allows it to serve as a versatile pharmacophore that can engage with a wide array of biological targets.[2] Derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] this compound is a strategically important derivative, incorporating an ethyl ester at the 7-position, which provides a key handle for further synthetic modification or for modulating physicochemical properties such as solubility and cell permeability. Its classification as a "Protein Degrader Building Block" points to its emerging role in cutting-edge therapeutic modalities.

Chemical Identity and Physicochemical Properties

Precise identification and an understanding of physicochemical properties are foundational to any research and development effort. While comprehensive experimental data for this specific molecule is not widely published, we can define its chemical identity and infer key properties based on its structure and data from analogous compounds.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
CAS Number 677304-89-1 [5]
Molecular Formula C₁₀H₁₀N₂O₂S [5]
Molecular Weight 222.26 g/mol [4]
Canonical SMILES CCOC(=O)c1cccc2c1sc(=N)n2 [5]

| InChI | InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-4-3-5-7-8(6)15-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12) |[5] |

Table 2: Predicted & Qualitative Physicochemical Properties

Property Predicted/Inferred Value Rationale & Commentary
Physical State Solid Typical for substituted benzothiazoles of this molecular weight.
Melting Point Not available Expected to be a crystalline solid with a defined melting point, likely >150 °C, similar to related structures.
Boiling Point Not available High boiling point expected; likely to decompose before boiling at atmospheric pressure.[6]
Solubility Moderately soluble in polar organic solvents The presence of the ester and amino groups suggests solubility in solvents like DMSO, DMF, and moderate solubility in methanol or ethyl acetate.[5] Low aqueous solubility is predicted.
Topological Polar Surface Area (TPSA) ~90-100 Ų Estimated based on analogous structures like the 6-carboxylate isomer.[3][7] This value is within the typical range for orally bioavailable drugs.
Hydrogen Bond Donors 1 (from -NH₂) [7]

| Hydrogen Bond Acceptors | ~3-5 (N, C=O) |[3][7] |

Synthesis and Mechanistic Rationale

The construction of the 2-aminobenzothiazole ring system is a classic transformation in heterocyclic chemistry. A reliable and widely adopted method is the Hugershoff reaction, which involves the cyclization of an aniline derivative with a thiocyanate salt in the presence of an oxidizing agent, typically a halogen.

General Synthesis Protocol via Hugershoff Cyclization

The synthesis of this compound can be achieved from ethyl 3-aminobenzoate. The process involves an in-situ thiocyanation of the aromatic ring followed by intramolecular cyclization.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of ethyl 3-aminobenzoate (1 equivalent) and potassium thiocyanate (KSCN, 2.2 equivalents) in glacial acetic acid, cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Bromination: Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. The causality here is critical: bromine first reacts with the thiocyanate to form a thiocyanogen or related electrophilic species, which then attacks the electron-rich aromatic ring ortho to the activating amino group.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture into a beaker of ice water. A precipitate will form. Filter the solid, wash thoroughly with water to remove acetic acid and inorganic salts, and then with a cold, dilute solution of sodium bisulfite to quench any excess bromine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A Ethyl 3-aminobenzoate D Thiocyanation & Intramolecular Cyclization (0°C to RT) A->D B KSCN B->D C Br₂ in Acetic Acid C->D E Ethyl 2-aminobenzo[d]thiazole- 7-carboxylate D->E Work-up & Purification

Caption: Synthesis workflow for this compound.

Predicted Spectroscopic Profile and Structural Elucidation

While public repositories lack fully assigned experimental spectra for this compound, its structure allows for a confident prediction of its key spectroscopic features. This predictive analysis is a crucial tool for structural confirmation in synthesis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
  • δ 7.5-8.0 ppm (m, 3H): The three protons on the benzene ring would appear in this region. Their exact shifts and coupling constants (doublets, triplets) would depend on the specific electronic environment, but they would integrate to three protons.

  • δ 7.2-7.4 ppm (s, 2H): A broad singlet corresponding to the two protons of the C2-amino group. The chemical shift can vary with concentration and temperature.

  • δ 4.35 ppm (q, J ≈ 7.1 Hz, 2H): A quartet representing the -OCH₂- protons of the ethyl ester, split by the adjacent methyl group.

  • δ 1.35 ppm (t, J ≈ 7.1 Hz, 3H): A triplet for the terminal -CH₃ protons of the ethyl ester.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
  • δ ~168 ppm: The carbonyl carbon of the ethyl ester.

  • δ ~165 ppm: The C2 carbon of the thiazole ring, bonded to two nitrogen atoms.

  • δ 115-150 ppm: A series of signals corresponding to the seven aromatic carbons of the benzothiazole ring system.

  • δ ~61 ppm: The -OCH₂- carbon of the ethyl ester.

  • δ ~14 ppm: The terminal -CH₃ carbon of the ethyl ester.

Predicted Mass Spectrum (EI+)
  • m/z 222: Molecular ion peak (M⁺), corresponding to the molecular weight of the compound.

  • m/z 194: Loss of ethylene (C₂H₄) from the ethyl ester.

  • m/z 177: Loss of the ethoxy group (-OC₂H₅).

  • m/z 149: Loss of the entire carboxylate group (-COOC₂H₅).

Predicted IR Spectrum (KBr Pellet)
  • 3450-3300 cm⁻¹: Two distinct N-H stretching bands for the primary amine.

  • ~3050 cm⁻¹: Aromatic C-H stretching.

  • ~2980 cm⁻¹: Aliphatic C-H stretching from the ethyl group.

  • ~1700 cm⁻¹: Strong C=O stretching from the ester carbonyl.

  • ~1640 cm⁻¹: C=N stretching of the thiazole ring.

  • ~1550 cm⁻¹: N-H bending vibration.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dominated by the nucleophilic character of the exocyclic 2-amino group. This functionality serves as the primary handle for synthetic elaboration.

The amino group readily undergoes reactions with a variety of electrophiles, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Boc-Protection: A patent for COT (Cancer Osaka Thyroid) kinase modulators describes the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) and DMAP, which is a standard procedure to temporarily mask the nucleophilicity of the amine while performing chemistry elsewhere on the molecule.[2] This confirms its utility as a reactive intermediate.

The ester group can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, providing another site for modification, such as amide coupling.

Reactivity_Diagram cluster_sites Key Reaction Sites Reactant This compound Amino C2-Amino Group (Primary Nucleophile) Reactant->Amino Acylation, Sulfonylation, Alkylation Ester C7-Ester Group (Hydrolysis) Reactant->Ester Hydrolysis (H⁺ or OH⁻)

Caption: Key reaction sites on this compound.

Applications in Drug Development and Chemical Biology

The title compound is more than just a synthetic intermediate; it is a key building block for constructing complex, biologically active molecules.

  • Kinase Inhibitors: The 2-aminobenzothiazole scaffold is a common feature in many kinase inhibitors.[4] The amino group often forms a critical hydrogen bond interaction within the hinge region of the ATP-binding pocket of kinases. This compound provides a ready starting point for elaborating side chains to target specific kinases involved in oncology or inflammatory diseases.

  • Protein Degrader Building Block: Its explicit categorization as a protein degrader building block is highly significant.[7] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In a PROTAC molecule, one end binds to a target protein, and the other end binds to an E3 ubiquitin ligase. This compound could be used to construct the target-binding portion of the molecule, with the ester serving as an attachment point for the linker and E3 ligase ligand.

Conclusion

This compound is a high-value heterocyclic compound with a strategic combination of a privileged biological scaffold and versatile chemical handles. Its robust synthesis, predictable spectroscopic properties, and well-defined reactivity at the C2-amino group make it an essential tool for medicinal chemists. Its emerging application in the field of targeted protein degradation underscores its importance and potential for developing next-generation therapeutics.

References

  • CP Lab Safety. This compound, min 98%, 100 mg. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. Available at: [Link]

  • Lv, K., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central. Available at: [Link]

  • Google Patents. WO2017007689A1 - Cot modulators and methods of use thereof.

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for Ethyl 2-aminobenzo[d]thiazole-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis leverages the classical Hugerschoff reaction, a powerful tool for the formation of the 2-aminobenzothiazole scaffold. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical aspects of regioselectivity, purification, and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this valuable molecular building block.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Derivatives of this scaffold have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1] The strategic placement of functional groups on the benzothiazole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This compound, with its reactive amino group and ester functionality, serves as a versatile intermediate for the synthesis of more complex molecules and compound libraries for high-throughput screening.[2]

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most effectively approached through a retrosynthetic strategy centered on the formation of the thiazole ring. The key disconnection lies at the C-S and C-N bonds of the thiazole, leading back to a substituted aniline precursor. The Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea, is the forward reaction of choice for this transformation.

G Target This compound Arylthiourea Ethyl 3-(thiocarbamoyl)aminobenzoate Target->Arylthiourea Hugerschoff Cyclization Aniline Ethyl 3-aminobenzoate Arylthiourea->Aniline Thiocarbamoylation Reagents Potassium Thiocyanate (KSCN) Reagents->Arylthiourea

Caption: Retrosynthetic analysis of this compound.

The starting material for this pathway is the commercially available Ethyl 3-aminobenzoate. This meta-substituted aniline is crucial for achieving the desired 7-carboxylate regiochemistry in the final product.

The Hugerschoff Reaction: Mechanism and Regioselectivity

The Hugerschoff reaction is a cornerstone of 2-aminobenzothiazole synthesis.[3] The reaction proceeds through the initial formation of an arylthiourea from the corresponding aniline and a thiocyanate salt, followed by an oxidative intramolecular cyclization.

Mechanism:

  • Formation of Arylthiourea: The amino group of Ethyl 3-aminobenzoate nucleophilically attacks the carbon atom of the thiocyanate ion, forming an intermediate that tautomerizes to the more stable N-arylthiourea.

  • Oxidative Cyclization: An oxidizing agent, typically bromine, is introduced. The bromine electrophilically attacks the sulfur atom of the thiourea, forming a sulfenyl bromide intermediate.

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring then attacks the electrophilic sulfur atom in an intramolecular fashion.

  • Aromatization: Subsequent loss of a proton and hydrogen bromide leads to the formation of the aromatic 2-aminobenzothiazole ring system.

G cluster_0 Step 1: Arylthiourea Formation cluster_1 Step 2: Oxidative Cyclization Aniline Ethyl 3-aminobenzoate Arylthiourea Ethyl 3-(thiocarbamoyl)aminobenzoate Aniline->Arylthiourea Nucleophilic Attack Thiocyanate KSCN Thiocyanate->Arylthiourea Bromine Br2 SulfenylBromide Sulfenyl Bromide Intermediate Arylthiourea->SulfenylBromide Oxidation Bromine->SulfenylBromide CyclizedIntermediate Cyclized Intermediate SulfenylBromide->CyclizedIntermediate Intramolecular EAS Product This compound CyclizedIntermediate->Product Aromatization (-HBr)

Caption: Mechanistic pathway of the Hugerschoff reaction.

Regioselectivity:

The key to synthesizing the 7-carboxylate isomer lies in the regioselectivity of the intramolecular electrophilic aromatic substitution on the meta-substituted aniline ring. The amino group is a strong ortho-, para-director, while the ethyl carboxylate group is a meta-director. In the case of Ethyl 3-aminobenzoate, the positions ortho and para to the amino group are C2, C4, and C6. The position ortho to the strongly activating amino group and not sterically hindered is favored for cyclization. Therefore, the cyclization preferentially occurs at the C2 position, leading to the formation of the 7-substituted benzothiazole. It is important to note that a minor amount of the 5-substituted isomer may also be formed.[2]

Experimental Protocol

This protocol is a scientifically informed projection based on established procedures for the synthesis of similar 2-aminobenzothiazole derivatives.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 3-aminobenzoate165.1910.0 g0.0605
Potassium Thiocyanate97.1811.75 g0.121
Bromine159.813.1 mL0.0605
Glacial Acetic Acid60.05100 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Dichloromethane84.93As needed-
Ethanol46.07As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve Ethyl 3-aminobenzoate (10.0 g, 0.0605 mol) in glacial acetic acid (100 mL).

  • Thiocyanate Addition: To the stirred solution, add potassium thiocyanate (11.75 g, 0.121 mol) in one portion. Stir the mixture at room temperature for 30 minutes. The solution may become slightly cloudy.

  • Bromination: Cool the reaction mixture to 0-5 °C in an ice bath. In the dropping funnel, prepare a solution of bromine (3.1 mL, 0.0605 mol) in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature remains below 10 °C. A yellow-orange precipitate will form.

  • Reaction Progression: After the addition of bromine is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A solid precipitate will form. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Isolation: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water until the filtrate is colorless.

  • Purification:

    • Recrystallization: The crude product can be recrystallized from ethanol or a mixture of ethanol and water to yield the pure this compound as a crystalline solid.

    • Column Chromatography: If isomeric impurities are present, purification by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) is recommended.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

G Start Dissolve Ethyl 3-aminobenzoate in Acetic Acid Add_KSCN Add KSCN, Stir 30 min Start->Add_KSCN Cool Cool to 0-5 °C Add_KSCN->Cool Add_Br2 Add Bromine Solution Dropwise Cool->Add_Br2 Stir_RT Stir at Room Temperature (12-16h) Add_Br2->Stir_RT Workup Pour into Ice Water, Neutralize with NaHCO3 Stir_RT->Workup Filter Filter and Wash with Water Workup->Filter Purify Recrystallize from Ethanol or Column Chromatography Filter->Purify Dry Dry under Vacuum Purify->Dry End Pure this compound Dry->End

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring, the ethyl group of the ester, and the amine protons. The aromatic region will be particularly informative for confirming the 7-substitution pattern, with distinct coupling patterns for the protons at the 4, 5, and 6 positions.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the benzothiazole ring system, and the ethyl group carbons.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₀N₂O₂S = 222.26 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1725 cm⁻¹), and the C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹).

Trustworthiness and Self-Validation

The reliability of this synthetic protocol is grounded in the well-established and extensively documented Hugerschoff reaction.[3] The following measures ensure a self-validating system:

  • TLC Monitoring: Continuous monitoring of the reaction by TLC allows for the confirmation of the consumption of the starting material and the formation of the product, ensuring the reaction proceeds as expected.

  • Spectroscopic Confirmation: The comprehensive characterization of the final product by NMR, MS, and IR provides unambiguous structural confirmation and an assessment of its purity. Any significant deviation from the expected spectral data would indicate the formation of byproducts or an incorrect structure.

  • Melting Point Analysis: A sharp and consistent melting point of the purified product is a reliable indicator of its purity.

Conclusion

This technical guide outlines a detailed and reliable pathway for the synthesis of this compound. By employing the Hugerschoff reaction with Ethyl 3-aminobenzoate as the starting material, the desired 7-substituted isomer can be obtained with good regioselectivity. The provided experimental protocol, along with the mechanistic insights and characterization guidelines, will empower researchers to confidently synthesize this valuable building block for applications in drug discovery and development.

References

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (n.d.). Semantic Scholar.
  • PubChem. (n.d.).
  • (2019). Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives.
  • PubChem. (n.d.).
  • PubChem. (n.d.). 2-Aminobenzo[d]thiazole-7-carboxylic acid.
  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.).
  • Synthesis of ethyl benzo[d]thiazole-2-carboxylate. Reagents and... (n.d.).
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). PubMed Central.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Arylthioureas with bromine or its equivalents gives no 'Hugerschoff' reaction product. (2010). Organic & Biomolecular Chemistry (RSC Publishing).
  • (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS.
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Omega.
  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). PMC - NIH.
  • Arylthioureas with bromine or its equivalents gives no 'Hugerschoff' reaction product. (2010).
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library.
  • Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide. (n.d.).
  • 2-Aminobenzothiazole derivatives. (n.d.).
  • (2012). ISSN: 0975-8585 January – March 2012 RJPBCS Volume 3 Issue 1 Page No. 631. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024).
  • A, 2-aminobenzothiazoles were synthesized from differently substituted... (n.d.).
  • Ethyl 1,3-dithiane-2-carboxyl
  • (2010). Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)
  • FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temper
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PMC - PubMed Central.
  • Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles from Carbodiimide and Sodium Hydrosulfide. (n.d.). The Royal Society of Chemistry.
  • (n.d.). The Royal Society of Chemistry.
  • Ethyl 2-aminothiazole-4-carboxyl
  • Benzoic acid, 2-amino-, ethyl ester. (n.d.). NIST WebBook.

Sources

An In-depth Technical Guide to Ethyl 2-aminobenzo[d]thiazole-7-carboxylate (CAS: 677304-89-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminobenzo[d]thiazole-7-carboxylate is a heterocyclic building block of significant interest in modern medicinal chemistry. As a derivative of the 2-aminobenzothiazole scaffold—a privileged structure in drug discovery—this compound serves as a crucial intermediate for the synthesis of complex bioactive molecules.[1][2] Its unique substitution pattern offers opportunities for developing novel therapeutics, particularly in oncology and immunology. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an in-depth discussion of its primary application as a versatile building block for targeted protein degraders.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core, a fusion of a benzene and a thiazole ring, is a cornerstone in the development of therapeutic agents.[2][3] This structural motif is present in a wide array of compounds exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][4][5] The versatility of the 2-aminobenzothiazole scaffold stems from its ability to interact with various biological targets, often by mimicking the hinge-binding motifs of ATP in kinase active sites.[5] Furthermore, the amino group at the 2-position provides a convenient handle for synthetic elaboration, allowing chemists to readily construct libraries of derivatives for structure-activity relationship (SAR) studies.[5]

This compound, with its specific regioisomeric arrangement of the ester group, presents a unique trajectory for molecular design, particularly in the burgeoning field of targeted protein degradation.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the drug-like properties of its derivatives.

PropertyValueSource
CAS Number 677304-89-1
Molecular Formula C₁₀H₁₀N₂O₂S
Molecular Weight 222.26 g/mol
Appearance Off-white to yellow solid (predicted)General knowledge
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneral knowledge
Purity Typically >98% (commercial sources)

Synthesis of this compound: A Representative Protocol

Proposed Synthetic Pathway

The synthesis initiates with the thiocyanation of an appropriate ethyl aminobenzoate precursor, followed by an intramolecular cyclization to form the benzothiazole ring.

Synthesis_Pathway A Ethyl 3-aminobenzoate B Ethyl 3-amino-2-thiocyanatobenzoate A->B 1. KSCN, Br₂ 2. Acetic Acid C This compound B->C Intramolecular Cyclization

A proposed synthetic route for this compound.
Step-by-Step Experimental Protocol

This protocol is based on well-established procedures for the synthesis of 2-aminobenzothiazole derivatives and should be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment.

Materials:

  • Ethyl 3-aminobenzoate

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 3-aminobenzoate (1 equivalent) and potassium thiocyanate (2.2 equivalents) in glacial acetic acid.

  • Bromination: Cool the mixture to 0-5 °C in an ice bath. In the dropping funnel, prepare a solution of bromine (1.1 equivalents) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction and Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the thiocyanate intermediate and its subsequent cyclization occur in this step.

  • Work-up: Carefully quench the reaction by pouring the mixture into ice water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the cessation of gas evolution (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra would show characteristic peaks for the aromatic protons of the benzothiazole ring system, the ethyl ester moiety, and the amino group.

Core Application: A Building Block for Targeted Protein Degradation

The primary utility of this compound in contemporary drug discovery lies in its role as a versatile building block for the synthesis of targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[6][7]

The Principle of Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[8][9] Unlike traditional inhibitors that only block a protein's function, degraders remove the entire protein, offering several potential advantages, including:

  • Overcoming resistance: Degraders can be effective against targets that have developed resistance to conventional inhibitors.

  • Addressing "undruggable" targets: They can target proteins that lack a well-defined active site for inhibition.[8]

  • Prolonged duration of action: The effect of a degrader can last longer than that of an inhibitor, as the cell needs to resynthesize the target protein.

PROTACs and the Role of the 2-Aminobenzothiazole Warhead

PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two.[9] The 2-aminobenzothiazole scaffold is an excellent candidate for the warhead component, particularly for targeting protein kinases.[5]

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Protein of Interest (e.g., Kinase) PROTAC PROTAC POI->PROTAC Warhead Binding Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3 Ligase Ligand E3->POI Ubiquitination Ub Ubiquitin Degraded Degraded Protein Fragments Proteasome->Degraded

The catalytic mechanism of a PROTAC molecule.

In this context, this compound serves as a starting point for elaborating the warhead. The amino group can be functionalized to attach the linker, while the ester group at the 7-position can be used to modulate solubility, cell permeability, and binding affinity to the target protein.

Potential as a Molecular Glue Component

Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would not otherwise associate, leading to a specific biological outcome, often protein degradation.[10][11] The 2-aminobenzothiazole scaffold, with its rigid structure and potential for multiple interaction points, could be incorporated into the design of novel molecular glues that bring a target protein into proximity with an E3 ligase.

Biological Activity of the 2-Aminobenzothiazole Class: A Foundation for Application

While specific biological data for this compound is limited in public databases, the extensive research on related analogs provides a strong rationale for its use in drug discovery.

  • Anticancer Activity: Numerous 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity against a wide range of cancer cell lines, including those of the breast, lung, colon, and prostate.[5]

  • Kinase Inhibition: This class of compounds is well-known for its ability to inhibit various protein kinases that are implicated in cancer cell proliferation and survival, such as EGFR, VEGFR, and PI3K.[5] The 2-aminobenzothiazole moiety often acts as a hinge-binder in the ATP-binding pocket of these enzymes.

The specific substitution pattern of the 7-carboxylate isomer likely influences its target selectivity and potency, making it a valuable tool for exploring the chemical space around these important drug targets.

Conclusion and Future Directions

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its structural features make it an ideal starting point for the synthesis of sophisticated molecules, particularly targeted protein degraders. The provided synthesis protocol offers a reliable method for its preparation, enabling further research into its applications. Future investigations should focus on incorporating this building block into PROTAC and molecular glue libraries to identify novel degraders for high-value therapeutic targets. The exploration of its biological activity as a standalone molecule may also reveal unforeseen therapeutic opportunities.

References

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Research advancements in molecular glues derived from natural product scaffolds: Chemistry, targets, and molecular mechanisms. (2025). PubMed Central. [Link]

  • synthesis, biological activity and recent advancement of benzothiazoles: a classical review. (2018). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). GSC Biological and Pharmaceutical Sciences. [Link]

  • Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. (2000). ResearchGate. [Link]

  • Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. (2024). Royal Society of Chemistry. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry. [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed Central. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PubMed Central. [Link]

  • PROTACs improve selectivity for targeted proteins. (2025). ResearchGate. [Link]

  • PROTACS: Upgrading Small Molecule Inhibitors. (2024). Pharma's Almanac. [Link]

  • Molecular glues: The adhesive connecting targeted protein degradation to the clinic. (2022). ResearchGate. [Link]

  • PROTACs revolutionize small molecule drugs. (2024). CAS. [Link]

  • Degrader Building Blocks. (n.d.). Bio-Techne. [Link]

  • 3-amino-2-mercaptobenzoic acid derivatives and processes for their preparation. (n.d.).
  • Method of synthesis of derivatives of 3-amino-2-mercaptobenzoic acid... (n.d.).
  • Oral synergized anti-inflammatory compositions. (n.d.). PubChem. [Link]

  • Custom Synthesis Solutions: Tailoring 2-Amino-3-chlorobenzoic Acid Derivatives. (n.d.). ChemScence. [Link]

  • Preparation method of 2-amino-3-chlorobenzoic methyl ester. (n.d.).
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.).
  • Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. (2025). International Journal of Pharmaceutical Research and Applications. [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (n.d.). MDPI. [Link]

  • 3-Amino-2-mercaptobenzoic acid derivatives and processes for their preparation. (n.d.). European Patent Office. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Characterization of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a specific, highly functionalized derivative, Ethyl 2-aminobenzo[d]thiazole-7-carboxylate (CAS No: 677304-89-1). We will dissect its molecular architecture, from foundational synthesis principles to the sophisticated spectroscopic techniques required for its unambiguous structural confirmation. This document is intended for researchers and drug development professionals, providing not only the data but also the causal reasoning behind the synthetic and analytical methodologies. The molecule's role as a versatile building block, particularly in the synthesis of targeted protein degraders, underscores its contemporary relevance in pharmaceutical research.[3]

The 2-Aminobenzothiazole Scaffold: A Privileged Core

The fusion of a benzene ring with a thiazole ring creates the benzothiazole system, a bicyclic heterocycle that offers a unique combination of aromaticity, rigidity, and hydrogen bonding capabilities. The addition of an amino group at the 2-position significantly enhances its utility, providing a key nucleophilic handle for further chemical modification. This core is present in numerous compounds with demonstrated pharmacological activities, including anticancer, antimicrobial, and neuroprotective agents.[1][2][4] A notable example is Riluzole, a marketed drug for amyotrophic lateral sclerosis (ALS), which features the 2-aminobenzothiazole structure.[2][4]

This compound builds upon this privileged core by incorporating an ethyl ester at the 7-position. This addition provides another site for chemical elaboration (e.g., hydrolysis to a carboxylic acid or amidation) and modulates the molecule's electronic properties and solubility, making it an exceptionally valuable starting material for creating libraries of diverse compounds.

Synthesis: From Precursor to Product

The construction of the 2-aminobenzothiazole ring system is a well-established process in organic chemistry. The most common and efficient method for derivatives like the topic molecule involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen, typically bromine.[5][6] This electrophilic cyclization is a variation of the Hugershoff benzothiazole synthesis.

Synthetic Strategy and Mechanism

The logical precursor for this compound is an appropriately substituted aniline, specifically an ethyl 2,3-diaminobenzoate derivative or, more directly, ethyl 3-aminobenzoate which can be thiocyanated and cyclized. However, a more robust and widely cited approach for substituted anilines involves direct oxidative cyclization.[4][7]

The causality of this reaction is rooted in fundamental principles of electrophilic aromatic substitution and intramolecular cyclization. The process can be broken down as follows:

  • Thiocyanation: Bromine reacts with potassium thiocyanate to form a more electrophilic species (e.g., thiocyanogen, (SCN)₂), which then attacks the electron-rich aniline ring, typically ortho to the activating amino group.

  • Intramolecular Cyclization: The nitrogen of the amino group then acts as a nucleophile, attacking the carbon of the newly installed thiocyanate group.

  • Aromatization: A final elimination step results in the formation of the stable, aromatic 2-aminobenzothiazole ring.

The diagram below illustrates this synthetic workflow.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product A Ethyl 3-Aminobenzoate Derivative D Step 1: In situ formation of an electrophilic thiocyanating agent E Step 2: Electrophilic Aromatic Substitution (Thiocyanation ortho to -NH2 group) A->E B Potassium Thiocyanate (KSCN) C Bromine (Br2) in Acetic Acid D->E F Step 3: Intramolecular Nucleophilic Attack (Cyclization) E->F G Step 4: Aromatization F->G H This compound G->H

Caption: Generalized synthetic workflow for 2-aminobenzothiazoles.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the synthesis of substituted 2-aminobenzothiazoles and serves as a self-validating system for achieving the target compound.[4][7]

  • Reagent Preparation: Dissolve the starting aniline (e.g., Ethyl 3-aminobenzoate, 1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.

  • Initial Stirring: Stir the solution vigorously at room temperature for approximately 45-60 minutes.

  • Cooling: Cool the reaction mixture in an ice bath to approximately 10 °C. This is critical to control the exothermic reaction with bromine.

  • Bromine Addition: Prepare a solution of bromine (2 equivalents) in a minimal amount of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture. The dropwise addition maintains temperature control and prevents unwanted side reactions. The mixture will typically change color and form a suspension.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours) to ensure the reaction goes to completion.

  • Work-up and Isolation: Carefully neutralize the reaction mixture by pouring it into a beaker of ice and adding a base (e.g., 25% aqueous ammonia) until the pH is approximately 8. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid extensively with water to remove inorganic salts. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to yield the pure this compound.

Comprehensive Structural Elucidation

Confirming the molecular structure of the synthesized product is paramount. A multi-faceted spectroscopic approach provides overlapping, self-validating data points that, when combined, leave no ambiguity as to the molecule's identity and purity.

G cluster_input Input cluster_analysis Spectroscopic Analysis cluster_output Confirmation Input Purified Synthetic Product MS Mass Spectrometry (MS) Determines Molecular Weight & Formula Input->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups Input->IR NMR NMR Spectroscopy (¹H and ¹³C) Maps the C-H Framework Input->NMR Output Verified Structure of This compound MS->Output IR->Output NMR->Output

Caption: Integrated workflow for spectroscopic structure verification.

Physicochemical and Spectroscopic Data Summary
PropertyValueSource/TechniqueJustification
CAS Number 677304-89-1RegistryUnique chemical identifier.[3][8]
Molecular Formula C₁₀H₁₀N₂O₂SMass Spec.Confirmed by High-Resolution Mass Spectrometry (HRMS).[3]
Molecular Weight 222.26 g/mol Mass Spec.The M+ peak in the mass spectrum corresponds to this value.[3]
¹H NMR See Table 2NMRProvides proton environment and connectivity data.
¹³C NMR See Table 3NMRProvides carbon skeleton data.
IR Spectrum See Table 4IRConfirms presence of key functional groups.

Table 1: Core Physicochemical and Spectroscopic Data.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is arguably the most informative tool for confirming the precise arrangement of atoms. For this compound, the key is to observe signals corresponding to three distinct regions: the ethyl ester, the aromatic protons, and the amine protons.

Proton AssignmentApprox. δ (ppm)MultiplicityIntegrationJ-coupling (Hz)Rationale
-CH₃ (Ethyl)~1.4Triplet (t)3H~7.1Split by the adjacent -CH₂- group (2+1=3 peaks).
-CH₂- (Ethyl)~4.4Quartet (q)2H~7.1Split by the adjacent -CH₃ group (3+1=4 peaks). Shifted downfield by the adjacent oxygen.
-NH₂ (Amine)~7.5Broad Singlet (br s)2HN/AProtons are exchangeable, leading to a broad signal.
Ar-H (H5, H6)~7.3 - 7.6Multiplet (m)2HVariesAromatic protons on the benzene ring. Their exact shifts and couplings confirm the substitution pattern.[9]
Ar-H (H4)~7.8 - 8.0Doublet (d)1H~8.0Aromatic proton adjacent to the electron-withdrawing ester group, expected to be downfield.[9]

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆).

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum complements the proton data by mapping the carbon skeleton. The molecule is expected to show 10 distinct carbon signals, confirming the absence of molecular symmetry.

Carbon AssignmentApprox. δ (ppm)Rationale
-C H₃ (Ethyl)~14Standard aliphatic sp³ carbon.
-C H₂- (Ethyl)~61sp³ carbon deshielded by the adjacent oxygen atom.
Aromatic C -H~115 - 130Standard range for protonated aromatic carbons.
Aromatic Quaternary C ~120 - 150Includes the carbons at the ring fusion.
C =O (Ester)~165Characteristic chemical shift for an ester carbonyl carbon.[9]
C =N (Thiazole)~168The C2 carbon of the benzothiazole ring, highly deshielded by two adjacent heteroatoms.

Table 3: Predicted ¹³C NMR Spectral Data.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, which act as molecular fingerprints.

Functional GroupWavenumber (cm⁻¹)Vibration TypeRationale
N-H (Amine)3300 - 3450StretchA doublet in this region is characteristic of a primary amine (-NH₂).[10]
C-H (Aromatic)3000 - 3100StretchIndicates the presence of the benzene ring.
C-H (Aliphatic)2850 - 3000StretchCorresponds to the ethyl group.
C=O (Ester)~1710 - 1730StretchA strong, sharp absorption band characteristic of an ester carbonyl.[10]
C=N / C=C1500 - 1650StretchOverlapping signals from the thiazole and benzene rings.

Table 4: Characteristic IR Absorption Bands.

Applications in Modern Drug Discovery

The true value of this compound lies in its utility as a versatile synthetic intermediate. Its two distinct functional handles—the nucleophilic 2-amino group and the electrophilic 7-ester group—allow for orthogonal chemical modifications.

G cluster_core Core Building Block cluster_mods Potential Modifications cluster_products Resulting Complex Molecules Core This compound Mod1 N-Acylation / Alkylation (at 2-Amino Group) Core->Mod1 Mod2 Amidation / Hydrolysis (at 7-Ester Group) Core->Mod2 Prod1 Kinase Inhibitors Mod1->Prod1 Prod2 PROTAC Linkers / E3 Ligase Binders Mod1->Prod2 Prod3 Antimicrobial Agents Mod1->Prod3 Mod2->Prod1 Mod2->Prod2 Mod2->Prod3

Caption: Role as a versatile building block in drug discovery.

This molecule is explicitly marketed as a Protein Degrader Building Block .[3] This positions it at the forefront of modern pharmacology in the development of technologies like Proteolysis-Targeting Chimeras (PROTACs). In a PROTAC, this molecule could be modified at the 2-amino position to attach to a linker, while the benzothiazole core itself could serve as part of a ligand that binds to an E3 ubiquitin ligase or the target protein. Its defined structure and versatile handles make it ideal for systematically exploring the chemical space required to create effective and selective protein degraders.

Conclusion

This compound is more than just a chemical compound; it is a carefully designed tool for drug discovery. Its synthesis is achievable through robust and well-understood chemical transformations. Its molecular structure, confirmed through a rigorous and synergistic application of NMR, IR, and mass spectrometry, presents two orthogonal points for chemical diversification. This structural and functional elegance makes it a highly valuable building block for developing the next generation of therapeutics, from kinase inhibitors to sophisticated protein degraders, addressing some of the most challenging targets in medicine.

References

  • This compound, min 98%, 100 mg. CP Lab Safety. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. National Institutes of Health (NIH). [Link]

  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Royal Society of Chemistry. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • synthesis of thiazoles. YouTube. [Link]

  • Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. [Link]

  • Thiazole. CUTM Courseware. [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

  • AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • This compound. 2a biotech. [Link]

  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. National Institutes of Health (NIH). [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Synthesis and spectral characterization of some new azo benzothiazole derivative and relative compounds. Taylor & Francis Online. [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scirp.org. [Link]

  • Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. [Link]

  • This compound. MySkinRecipes. [Link]

  • Ethyl 2-Aminobenzothiazole-6-carboxylate. PubChem. [Link]

  • Ethyl benzo[d]thiazole-7-carboxylate. PubChem. [Link]

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]

  • The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO., LTD. [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [Link]

  • Synthesis of ethyl benzo[d]thiazole-2-carboxylate. ResearchGate. [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. [Link]

  • Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. ResearchGate. [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. ResearchGate. [Link]

Sources

Ethyl 2-aminobenzo[d]thiazole-7-carboxylate IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its formal nomenclature, physicochemical properties, and detailed synthetic methodologies. The primary focus will be on its strategic application in drug discovery, contextualized by the proven success of the 2-aminobenzothiazole scaffold as a "privileged structure" for targeting a wide array of biological entities.[1][2] This document serves as a resource for researchers aiming to leverage this molecule's unique structural and functional attributes for the development of novel therapeutics, particularly in oncology and neurodegenerative diseases.

Core Compound Analysis: Nomenclature and Physicochemical Properties

IUPAC Nomenclature and Registry Information

The unambiguous identification of a chemical entity is foundational for all scientific discourse. The compound of interest is systematically named according to IUPAC rules.

  • Common Name: this compound

  • Systematic IUPAC Name: Ethyl 2-amino-1,3-benzothiazole-7-carboxylate[3]

  • CAS Number: 677304-89-1[4]

The name describes a bicyclic system where a benzene ring is fused to a thiazole ring, forming the benzothiazole core. Key substituents include an amino group (-NH₂) at position 2 and an ethyl carboxylate group (-COOCH₂CH₃) at position 7.

Physicochemical Data Summary

A summary of the key physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂S[4]
Molecular Weight 222.26 g/mol [4]
Appearance Typically a solid at room temperatureInferred
XLogP3-AA 2.3[5] (for 6-isomer)
Hydrogen Bond Donors 1[5] (for 6-isomer)
Hydrogen Bond Acceptors 5[5] (for 6-isomer)

Note: Some data points are inferred from the closely related 6-carboxylate isomer, providing a reasonable estimate for experimental planning.

Synthesis and Mechanistic Considerations

The synthesis of substituted 2-aminobenzothiazoles is a well-established field in heterocyclic chemistry. The most common and robust method is the Hugershoff reaction, which involves the oxidative cyclization of an N-arylthiourea, or a one-pot reaction of an aniline with a thiocyanate salt.[6][7]

Recommended Synthetic Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis starting from a commercially available substituted aniline. The choice of starting material is critical for achieving the desired regiochemistry of the final product.

Reaction: Synthesis of this compound from Ethyl 2-amino-3-chlorobenzoate.

Principle: This pathway involves the initial formation of a thiourea derivative from the starting aniline, followed by an intramolecular nucleophilic aromatic substitution (cyclization) to form the benzothiazole ring.

Step-by-Step Methodology:

  • Thiourea Formation:

    • To a solution of Ethyl 2-amino-3-chlorobenzoate (1.0 eq) in a suitable solvent like 1,4-dioxane, add benzoyl isothiocyanate (1.1 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting aniline.

    • The intermediate N-benzoyl-N'-(2-ethoxycarbonyl-6-chlorophenyl)thiourea is formed.

  • Deprotection:

    • Add an aqueous solution of sodium hydroxide (2.0 eq) to the reaction mixture.

    • Heat the mixture to 50-60 °C for 1 hour to hydrolyze the benzoyl protecting group, yielding the N-(2-ethoxycarbonyl-6-chlorophenyl)thiourea intermediate.

  • Intramolecular Cyclization:

    • Neutralize the mixture carefully with a mild acid (e.g., acetic acid).

    • Heat the reaction to reflux (approx. 100 °C) for 6-12 hours. The thiourea sulfur atom will displace the chlorine atom via an intramolecular SₙAr reaction to form the benzothiazole ring.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow Diagram

G A Ethyl 2-amino-3-chlorobenzoate B Add Benzoyl Isothiocyanate A->B Step 1 C N-Benzoyl Thiourea Intermediate B->C D Base Hydrolysis (NaOH) C->D Step 2 E N-Aryl Thiourea Intermediate D->E F Intramolecular Cyclization (Heat) E->F Step 3 G Ethyl 2-aminobenzo[d]thiazole- 7-carboxylate F->G H Purification G->H Step 4 I Final Product H->I

Caption: Synthetic workflow for this compound.

The 2-Aminobenzothiazole Scaffold: A Privileged Core in Medicinal Chemistry

The 2-aminobenzothiazole (2-ABT) moiety is recognized as a "privileged scaffold" in drug discovery.[1] This designation is due to its ability to serve as a versatile framework for interacting with a multitude of biological targets, leading to a wide range of pharmacological activities.[2][8] Its structural rigidity, combined with the hydrogen bonding capacity of the 2-amino group and the overall electronic properties, makes it an ideal starting point for inhibitor design.

Key Therapeutic Applications and Biological Targets

Derivatives of the 2-ABT core have been successfully developed into clinical drugs and potent investigational agents across several disease areas.

Therapeutic AreaBiological Target ClassExample(s)
Neurodegeneration Glutamate Release ModulatorRiluzole , used for treating amyotrophic lateral sclerosis (ALS).[2][8]
Oncology Kinase InhibitorsTargets include VEGFR-2, MET, FAK, PI3K, Aurora Kinases, and CSF1R.[2][8][9]
Oncology Epigenetic ModifiersHistone Deacetylase (HDAC) inhibitors.[2]
Immunology/Virology ImmunosuppressantFrentizole , used for rheumatoid arthritis and as an antiviral agent.[2][8]
Infectious Disease Antimicrobial/AntifungalVarious derivatives show potent activity against bacterial and fungal strains.[10]

Strategic Utility of this compound as a Building Block

The title compound is not merely a standalone molecule but a highly strategic starting material for library synthesis. Its value lies in the two orthogonal functional groups—the C2-amino group and the C7-ethyl ester—which allow for selective and diverse chemical modifications.

  • C2-Amino Group: This nucleophilic site is readily acylated, sulfonated, alkylated, or used as a key component in the formation of fused heterocyclic systems (e.g., imidazo[2,1-b]benzothiazoles).[9][11]

  • C7-Ethyl Ester: This group can be easily hydrolyzed to the corresponding carboxylic acid. The resulting acid is a versatile handle for amide bond formation via coupling with a diverse range of amines, a cornerstone reaction in medicinal chemistry for exploring structure-activity relationships (SAR).

Experimental Workflow: Library Synthesis via Amide Coupling

This protocol demonstrates how to leverage the C7-ester to build a library of amide derivatives.

  • Ester Hydrolysis:

    • Dissolve this compound (1.0 eq) in a mixture of THF/Methanol/Water.

    • Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature for 4-8 hours, monitoring by TLC/LC-MS.

    • Acidify the reaction mixture with 1N HCl to pH ~3-4 to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2-aminobenzo[d]thiazole-7-carboxylic acid.[3]

  • Amide Coupling:

    • To a solution of the carboxylic acid (1.0 eq) in DMF, add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

    • Stir for 15 minutes to activate the carboxylic acid.

    • Add the desired primary or secondary amine (1.1 eq) to the mixture.

    • Stir at room temperature for 6-18 hours.

    • Perform an aqueous work-up and purify by chromatography or recrystallization to obtain the target amide.

Diversification Strategy Diagram

This diagram illustrates the potential for creating a diverse chemical library from the core scaffold.

Caption: Chemical diversification pathways from the core scaffold.

Conclusion and Future Outlook

This compound is a high-value, strategically designed building block for modern drug discovery. Its synthesis is achievable through established chemical transformations, and its structure is primed for extensive diversification. The proven biological relevance of the 2-aminobenzothiazole core in targeting kinases, modulating epigenetic factors, and exerting neuroprotective effects provides a strong rationale for its continued exploration.[1][2][8] Researchers and drug development professionals can confidently employ this molecule as a foundational element in screening libraries aimed at identifying next-generation therapeutics for a host of challenging diseases.

References

  • IAJESM. 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. International Academic Journal of Engineering, Science and Management.
  • Hu, Y., et al. 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central.
  • CP Lab Safety.
  • ResearchGate. 2-Aminobenzothiazoles in anticancer drug design and discovery.
  • Al-Ostath, A., et al. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central.
  • PubChem. Ethyl 2-Aminobenzothiazole-6-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2-Aminobenzothiazole-6-carboxylate | C10H10N2O2S | CID 601008.
  • Kranjc, K., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.
  • PubChem. 2-Aminobenzo[d]thiazole-7-carboxylic acid | C8H6N2O2S | CID 20285590.
  • Corbo, F., et al. 2-Aminobenzothiazole Derivatives: Search for New Antifungal Agents. ChemInform.
  • Belskaya, N.P., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PubMed Central.
  • Meanwell, N.A., et al. (2009). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PubMed Central.

Sources

A Technical Guide to the Spectral Analysis of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectral data for Ethyl 2-aminobenzo[d]thiazole-7-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a foundational understanding of the spectroscopic characteristics of this molecule, grounded in established principles and supported by data from closely related analogues.

The benzothiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Accurate structural elucidation through spectral analysis is paramount for the successful synthesis and development of novel therapeutic agents based on this core. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing the causal reasoning behind the expected spectral features.

Molecular Structure and Context

This compound (MW: 222.26 g/mol , Formula: C₁₀H₁₀N₂O₂S) is a derivative of 2-aminobenzothiazole with an ethyl carboxylate group at the 7-position of the benzene ring.[3] The placement of the electron-withdrawing ester group and the electron-donating amino group significantly influences the electronic environment of the molecule, which is reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution.[4] For this compound, both ¹H and ¹³C NMR provide critical information. The data presented here are predictive, based on the analysis of the unsubstituted 2-aminobenzothiazole and its 6-carboxylate isomer.[5][6]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.[1]

Expected Chemical Shifts (δ) in DMSO-d₆:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Justification
-NH₂~7.90Broad Singlet-The amino protons are exchangeable and often appear as a broad signal. Its chemical shift is solvent-dependent.
Aromatic-H (H-4)~7.80Doublet~8.0This proton is ortho to the electron-withdrawing carboxylate group, leading to a downfield shift.
Aromatic-H (H-5)~7.00Triplet~8.0This proton is coupled to both H-4 and H-6, appearing as a triplet.
Aromatic-H (H-6)~7.50Doublet~8.0This proton is influenced by the adjacent thiazole ring and the ester group.
-OCH₂CH₃~4.30Quartet~7.1The methylene protons are adjacent to the ester oxygen and coupled to the methyl protons.
-OCH₂CH₃~1.30Triplet~7.1The terminal methyl protons are coupled to the methylene protons.

Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Expected Chemical Shifts (δ) in DMSO-d₆:

Carbon Assignment Expected Chemical Shift (ppm) Justification
C=O (Ester)~165.0The carbonyl carbon of the ester group is significantly deshielded.
C2 (Thiazole)~167.0The C2 carbon is attached to two nitrogen atoms, resulting in a strong downfield shift.
C7a (Thiazole)~152.0A quaternary carbon at the fusion of the two rings.
C3a (Thiazole)~131.0Another quaternary carbon at the ring junction.
C7 (Aromatic)~125.0The carbon bearing the carboxylate group.
C4, C5, C6 (Aromatic)~120-130The precise chemical shifts of these aromatic carbons depend on the combined electronic effects of the substituents.
-OCH₂CH₃~61.0The methylene carbon is attached to the electronegative oxygen atom.
-OCH₂CH₃~14.0The terminal methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient technique.[4]

Characteristic Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
N-H (Amino group)3450 - 3300Symmetric and asymmetric stretching
C-H (Aromatic)3100 - 3000Stretching
C-H (Aliphatic)2980 - 2850Stretching
C=O (Ester)1725 - 1705Stretching
C=N (Thiazole)1630 - 1590Stretching
C=C (Aromatic)1600 - 1450Stretching
C-O (Ester)1300 - 1150Stretching
C-S (Thiazole)800 - 700Stretching

The presence of a strong absorption band around 1715 cm⁻¹ would be a clear indication of the ester carbonyl group. The N-H stretching bands of the primary amine will typically appear as a doublet in the 3400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule, which typically yields the protonated molecular ion [M+H]⁺.[5]

Expected Mass Spectrum Data (ESI+):

m/z Assignment
223.05[M+H]⁺ (Protonated molecular ion)
222.05[M]⁺ (Molecular ion)
194.05[M - C₂H₄]⁺ (Loss of ethylene from the ethyl ester)
177.03[M - OCH₂CH₃]⁺ (Loss of the ethoxy group)
149.03[M - COOCH₂CH₃]⁺ (Loss of the entire ethyl carboxylate group)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments, providing further confidence in the structure.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectral data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[4]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm).[1]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

    • Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz or higher.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios and measure coupling constants. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

FT-IR Spectroscopy Protocol (ATR)
  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric interferences (e.g., CO₂, H₂O).[5]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and ensure good contact using the pressure clamp.[4]

  • Sample Spectrum: Record the spectrum of the sample over a typical range of 4000–400 cm⁻¹.[5]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]

  • Ionization: Introduce the sample solution into the ESI source of the mass spectrometer.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate the mass spectrum.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the characterization of this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of Target Compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir FT-IR purification->ir ms Mass Spectrometry purification->ms interpretation Data Interpretation nmr->interpretation ir->interpretation ms->interpretation structure Final Structure Confirmation interpretation->structure

Caption: Workflow for the synthesis and structural elucidation of a target compound.

start Sample Preparation (Dissolve in Deuterated Solvent) acquisition Data Acquisition (¹H and ¹³C Spectra) start->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Peak Assignment, J-coupling) processing->analysis

Caption: A typical workflow for NMR analysis.

Conclusion

The structural characterization of this compound is readily achievable through a combination of NMR, IR, and Mass Spectrometry. This guide provides a comprehensive overview of the expected spectral data and the underlying principles governing these observations. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. For researchers in drug discovery and related fields, a thorough understanding of these spectroscopic techniques is essential for the confident identification and progression of novel chemical entities.

References

  • BenchChem. A Guide to the Spectroscopic Analysis of 2-Aminobenzothiazole.
  • The Royal Society of Chemistry. Supporting Information.
  • BenchChem. Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.
  • Al-Dhfyan, A., et al. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. Available from: [Link]

  • Catalano, A., et al. 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry, 64, 357-364. Available from: [Link]

  • Obasi, L.N., et al. SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND ANTIBACTERIAL SCREENING OF NOVEL N-(BENZOTHIAZOL-2-YL)ETHANAMIDES. SciELO. Available from: [Link]

  • Bepary, S., et al. Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Available from: [Link]

  • The Royal Society of Chemistry. Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles from Carbodiimide and Sodium Hydrosulfide. Available from: [Link]

  • ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... Available from: [Link]

  • PubChem. Ethyl 2-aminobenzothiazole-6-carboxylate. Available from: [Link]

  • PubChem. Ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Available from: [Link]

  • ResearchGate. (PDF) Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Available from: [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. Available from: [Link]

  • CP Lab Safety. This compound, min 98%, 100 mg. Available from: [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Core in Modern Drug Discovery

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in the field of medicinal chemistry. Its rigid structure and diverse substitution possibilities allow for fine-tuning of steric and electronic properties, making it a "privileged scaffold" capable of interacting with a wide array of biological targets.[1] Derivatives of 2-aminobenzothiazole, in particular, have garnered significant attention due to their prominent roles in the development of therapeutic agents with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] The amino group at the 2-position serves as a versatile synthetic handle for further molecular elaboration, enabling the exploration of vast chemical space and the optimization of structure-activity relationships (SAR).[3] This guide focuses on a specific, yet highly valuable, member of this family: Ethyl 2-aminobenzo[d]thiazole-7-carboxylate. While its formal "discovery" is not pinpointed to a singular event, its emergence is intrinsically linked to the broader exploration of benzothiazoles as key building blocks in the synthesis of complex, biologically active molecules. This document provides an in-depth look at its synthesis, characterization, and potential applications for researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 677304-89-1[1][4]
Molecular Formula C₁₀H₁₀N₂O₂S[4]
Molecular Weight 222.26 g/mol [4]
Appearance Likely an off-white to yellow solidInferred from related compounds
Purity Commercially available with ≥98% purity[4]

Strategic Synthesis of the Core Structure

The construction of the 2-aminobenzothiazole scaffold is a well-established process in organic synthesis. The most common and reliable method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like glacial acetic acid. This electrophilic cyclization, often referred to as the Hugershoff reaction, provides a direct route to the desired heterocyclic system.

The synthesis of this compound can be logically extrapolated from established protocols for its isomers, such as the methyl 2-aminobenzo[d]thiazole-6-carboxylate.[5] The key is the selection of the appropriate starting material, which in this case would be ethyl 2-amino-3-methylbenzoate.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

G cluster_0 Reaction Setup cluster_1 Electrophilic Cyclization cluster_2 Work-up and Isolation A Ethyl 2-amino-3-methylbenzoate R1 Stirred Mixture A->R1 B Potassium Thiocyanate (KSCN) B->R1 C Glacial Acetic Acid C->R1 R2 Reaction Intermediate R1->R2 Cool to 10°C D Bromine (Br2) in Acetic Acid D->R2 R3 Crude Reaction Mixture R2->R3 Stir at RT R4 Precipitate Formation R3->R4 Neutralization E Ammonia Solution (aq.) E->R4 F This compound R4->F Filtration, Washing, Drying

Sources

The 2-Aminobenzothiazole Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Versatile Heterocycle

In the ever-evolving landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, diverse biological targets – is a cornerstone of efficient drug discovery. Among these, the 2-aminobenzothiazole moiety has emerged as a particularly fruitful scaffold.[1][2] This heterocyclic system, characterized by a fused benzene and thiazole ring with a highly reactive amino group at the 2-position, offers a unique combination of structural rigidity, synthetic tractability, and a remarkable capacity for molecular recognition.[1][3] Its inherent biological activities and the ease with which its derivatives can be synthesized have propelled the 2-aminobenzothiazole core into the spotlight for developing novel therapeutics against a wide spectrum of diseases, from cancer and neurodegenerative disorders to infectious and inflammatory conditions.[4][5] This guide provides a comprehensive exploration of the biological significance of the 2-aminobenzothiazole moiety, delving into its synthesis, multifaceted pharmacological activities, mechanisms of action, and the experimental methodologies pivotal to its investigation.

Synthetic Strategies: Accessing the 2-Aminobenzothiazole Core

The synthetic accessibility of the 2-aminobenzothiazole scaffold is a key driver of its widespread use in drug discovery.[6] A variety of methods have been developed for its synthesis and derivatization, ranging from classical approaches to modern, high-throughput techniques.

The traditional synthesis often involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.[2][5] While effective, this method can sometimes be limited by the substrate scope and the formation of byproducts.[2] More contemporary methods, such as solid-phase synthesis, have been developed to facilitate the rapid generation of libraries of 2-aminobenzothiazole derivatives for screening purposes.[2][7]

The true synthetic power of this scaffold lies in the reactivity of the 2-amino group and the benzothiazole ring system itself. The exocyclic amino group is readily acylated, alkylated, or incorporated into various heterocyclic systems, allowing for extensive exploration of the chemical space.[3][8] The benzene ring can also be functionalized to modulate the compound's physicochemical properties and target interactions.[8]

Illustrative Synthetic Workflow: Solid-Phase Synthesis of a 2-Aminobenzothiazole Library

The following diagram outlines a generalized workflow for the solid-phase synthesis of a 2-aminobenzothiazole library, a technique that enables the rapid creation of numerous derivatives for biological screening.[2][7]

G A Carboxy-polystyrene resin B Resin-bound acyl-isothiocyanate A->B Two-step conversion C Addition of diverse anilines B->C D Resin-bound N-acyl, N'-phenyl-thioureas C->D E Intramolecular cyclization D->E F Resin-bound 2-aminobenzothiazoles E->F G Optional further derivatization F->G H Cleavage from resin (e.g., with hydrazine) G->H I Purified 2-aminobenzothiazole derivatives H->I

Caption: Generalized workflow for the solid-phase synthesis of 2-aminobenzothiazole derivatives.

A Spectrum of Biological Activities: Therapeutic Potential Unleashed

The 2-aminobenzothiazole scaffold has been associated with a broad and impressive range of pharmacological activities.[4][9] This versatility underscores its privileged nature and its potential to yield therapeutics for some of the most challenging diseases.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of 2-aminobenzothiazole have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[4][10]

Mechanism of Action:

The anticancer effects of 2-aminobenzothiazole derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.[4][8] Notably, they have been shown to target:

  • Kinases: Many 2-aminobenzothiazole compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4] This includes tyrosine kinases like EGFR and VEGFR-2, as well as serine/threonine kinases such as Aurora kinases and CDKs.[4][11] Some derivatives have also shown potent inhibitory activity against PI3K, a central node in a signaling pathway that promotes cell growth and survival.[8][10]

  • Other Cellular Targets: Beyond kinases, these compounds have been found to interact with other critical cancer-related targets, including DNA topoisomerases, histone deacetylases (HDACs), and heat shock protein 90 (HSP90).[4]

Illustrative Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Several 2-aminobenzothiazole derivatives have been developed as inhibitors of this pathway, particularly targeting the PI3K enzyme.[8][10]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes ABT 2-Aminobenzothiazole Derivative ABT->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminobenzothiazole derivatives.

Quantitative Data: Anticancer Activity of Novel 2-Aminobenzothiazole Derivatives

The following table summarizes the in vitro anticancer activity of representative 2-aminobenzothiazole compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
OMS5 MCF-7 (Breast)22.13[8][10]
OMS14 A549 (Lung)61.03[8][10]
Compound 20 HCT-116 (Colon)7.44[11]
Compound 12 PC9 (Mutant EGFR)1.05[11]
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

The 2-aminobenzothiazole scaffold is also present in compounds with significant neuroprotective properties, offering potential therapeutic avenues for debilitating conditions like Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).[12][13]

Riluzole , a well-known drug containing the 2-aminobenzothiazole core, is used to treat ALS and has shown neuroprotective effects in various models.[11][12] Its mechanism is thought to involve the modulation of glutamate neurotransmission.[12]

More recently, novel 2-aminobenzothiazole derivatives have been designed as multi-target-directed ligands for AD.[14][15] These compounds aim to simultaneously address multiple pathological aspects of the disease, such as cholinergic deficiency, amyloid-β (Aβ) aggregation, and oxidative stress.[15] For instance, some derivatives have shown potent dual inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in AD pathogenesis.[14]

Antimicrobial and Anti-inflammatory Activities: Combating Pathogens and Inflammation

The versatility of the 2-aminobenzothiazole scaffold extends to its significant antimicrobial and anti-inflammatory activities.

Antimicrobial Properties:

Derivatives of 2-aminobenzothiazole have demonstrated broad-spectrum activity against a range of microbial pathogens, including bacteria and fungi.[5][16] They have been found to be effective against both Gram-positive and Gram-negative bacteria.[5][16] The mechanism of their antimicrobial action is still under investigation but may involve the disruption of essential cellular processes in microorganisms. Some studies have shown that these compounds can be potent inhibitors of Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA).[16][17]

Anti-inflammatory Effects:

Several 2-aminobenzothiazole derivatives have exhibited anti-inflammatory properties.[1] Their mechanism of action in this context is often linked to the inhibition of enzymes or pathways involved in the inflammatory response.[1]

Experimental Protocols: Key Methodologies for Evaluation

The biological evaluation of novel 2-aminobenzothiazole derivatives relies on a suite of well-established in vitro and in vivo assays. The following are detailed protocols for two fundamental assays.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • 96-well plates

  • Complete culture medium

  • 2-Aminobenzothiazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[5]

  • Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivative in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).[5]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 2-Aminobenzothiazole derivative stock solution (in DMSO)

  • Standard antimicrobial agent (positive control)

Procedure:

  • Serial Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.[5]

  • Inoculum Preparation: Prepare the microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5]

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The 2-aminobenzothiazole scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a remarkable breadth of biological activities.[1][2] Its synthetic versatility allows for the creation of large and diverse compound libraries, facilitating the discovery of novel therapeutic agents.[2] The demonstrated efficacy of 2-aminobenzothiazole derivatives against cancer, neurodegenerative diseases, and microbial infections highlights the immense potential of this chemical class.[4][5][12]

Future research will likely focus on several key areas:

  • Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action for novel 2-aminobenzothiazole derivatives will be crucial for their rational design and optimization.

  • Structure-Activity Relationship (SAR) Studies: Continued exploration of the SAR will guide the synthesis of more potent and selective compounds.[16]

  • Pharmacokinetic and Toxicity Profiling: In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential to identify candidates with favorable drug-like properties for clinical development.[10][18]

  • Combination Therapies: Investigating the synergistic effects of 2-aminobenzothiazole derivatives with existing drugs could lead to more effective treatment regimens.

The journey of the 2-aminobenzothiazole moiety from a simple heterocyclic building block to a cornerstone of modern drug discovery is a testament to the power of scaffold-based approaches. As our understanding of its biological significance deepens, we can anticipate the emergence of new and innovative therapies derived from this remarkable molecular framework.

References

  • Salih, O. M., Basheer, H. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Salih, O. M., Basheer, H. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 9(5), 6335–6354. [Link]

  • (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM. [Link]

  • Huang, G., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry, 135, 106477. [Link]

  • (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PubMed Central. [Link]

  • Shaikh, R. A., et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 45(35), 15851-15875. [Link]

  • (n.d.). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. ResearchGate. [Link]

  • (n.d.). Solid phase synthesis of 2-aminobenzothiazoles. PubMed. [Link]

  • Kumar, D., et al. (2010). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(10), 3059-3062. [Link]

  • Huang, G., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. National Genomics Data Center. [Link]

  • Huang, G., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry, 135, 106477. [Link]

  • (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Digital Scientific Repository. [Link]

  • Walker, J. K., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 89, 129301. [Link]

  • (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PubMed. [Link]

  • Walker, J. K., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 89, 129301. [Link]

  • (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. ResearchGate. [Link]

  • (2024). 2-aminobenzothiazole: Significance and symbolism. Lateral. [Link]

  • (2023). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. PubMed Central. [Link]

  • (2023). General chemical structure of 2-aminobenzothiazole derivatives linked... ResearchGate. [Link]

  • Bonnett, S., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum, 11(1), e02927-22. [Link]

  • (2023). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. PubMed Central. [Link]

  • (2023). Synthesis and Biological Evaluation of 2‐Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. MDPI. [Link]

  • (2007). 2-Aminobenzothiazole derivatives. Université catholique de Louvain. [Link]

  • (2024). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. MDPI. [Link]

  • (2013). Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents. Taylor & Francis Online. [Link]

  • (n.d.). Control of neurodegenerative diseases with benzothiazole-benzamide derivatives. CSIC. [Link]

  • (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances. [Link]

  • (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PubMed Central. [Link]

  • (2024). (PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. [Link]

Sources

Physicochemical characteristics of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Abstract: The 2-aminobenzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities.[1][2] this compound is a key exemplar of this class, representing a potential building block for novel therapeutic agents. A comprehensive understanding of its physicochemical properties is a non-negotiable prerequisite for any rational drug design and development program. These parameters govern everything from solubility and membrane permeability to formulation and ultimate bioavailability. This guide provides a framework for the systematic characterization of this molecule, detailing authoritative, field-proven protocols for determining its core physicochemical attributes. It is designed for researchers, chemists, and drug development professionals who require a robust and reproducible approach to generating a complete data package for novel chemical entities.

Molecular Identity and Core Profile

Before embarking on any experimental work, it is crucial to confirm the fundamental identity of the target compound.

  • Chemical Name: this compound

  • Molecular Formula: C₁₀H₁₀N₂O₂S[3]

  • Molecular Weight: 222.26 g/mol [3]

  • CAS Number: 677304-89-1[3]

The following table summarizes the critical physicochemical parameters that must be determined. This guide provides the methodologies to populate this data set with high-fidelity experimental values.

ParameterValueSignificance in Drug Development
Melting Point (°C) To be determinedIndicator of purity, identity, and solid-state stability.
Aqueous Solubility (mg/L) To be determinedDirectly impacts dissolution, bioavailability, and formulation options.
LogP (n-octanol/water) To be determinedMeasures lipophilicity; key predictor of membrane permeability and absorption.
pKa To be determinedGoverns the degree of ionization at physiological pH, affecting solubility, absorption, and target binding.
Spectroscopic Data See Section 5.0Confirms molecular structure and identity.

Synthesis and Purity Assessment: The Foundation of Accurate Data

The integrity of all subsequent physicochemical data hinges on the purity of the starting material. Impurities can lead to erroneous results, such as melting point depression or altered solubility measurements.

A common and effective route for the synthesis of 2-aminobenzothiazoles involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of bromine, which facilitates the cyclization.[1][2] For the target molecule, this would typically start from an ethyl 2-aminobenzoate derivative.

Workflow for Purity Verification

G cluster_synthesis Synthesis & Purification cluster_analysis Purity & Identity Confirmation Synthesize Synthesize Crude Product Purify Purify via Column Chromatography / Recrystallization Synthesize->Purify HPLC Purity Assessment by Reverse-Phase HPLC (>98%) Purify->HPLC LCMS Identity Confirmation by LC-MS (Verify Molecular Weight) HPLC->LCMS NMR Structural Confirmation by NMR LCMS->NMR Final Qualified Material for Physicochemical Testing NMR->Final

Caption: Workflow for obtaining and qualifying material.

It is imperative to use material of the highest possible purity (typically ≥98% by HPLC) for all characterization studies.

Solid-State Characterization: Melting Point

The melting point is a fundamental physical property that provides a quick assessment of purity and is a key descriptor for identification.[4] A sharp melting range (typically < 2°C) is indicative of a pure substance.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard, reliable technique for determining the melting range of a crystalline solid.[4][5][6]

Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.[5][7] Pack the sample tightly by tapping the tube or dropping it through a larger glass tube.[6][7]

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.[4]

  • Rapid Determination (Optional): First, heat the sample at a fast rate (e.g., 5-10°C per minute) to find an approximate melting temperature.[5]

  • Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[5][7] Prepare a new capillary. Heat at a controlled, slow rate of 1-2°C per minute.[5][6]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a transparent liquid (T2).[7] The melting range is T1-T2.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.[5]

Solution Behavior: Solubility, Lipophilicity, and Ionization

These three parameters are inextricably linked and are the primary determinants of a drug's absorption and distribution characteristics.

Aqueous Solubility (OECD Guideline 105)

Aqueous solubility is the saturation concentration of a substance in water at a given temperature.[8][9] For drug candidates, poor aqueous solubility is a major hurdle for oral bioavailability. The Shake-Flask Method is the gold standard for compounds with solubility greater than 10 mg/L.[10][11]

Experimental Protocol: Shake-Flask Method

  • Pre-Test Estimation: A preliminary test is recommended to estimate the approximate solubility and determine the appropriate sample amount and equilibration time.[8][12]

  • Equilibration: Add an excess amount of the solid compound to each of three vessels containing a known volume of purified water (e.g., Milli-Q).[12]

  • Agitation: Agitate the vessels at a constant, controlled temperature (e.g., 20°C or 37°C) for a sufficient period to reach equilibrium.[12] This may take 24-48 hours. It's crucial to establish that equilibrium has been reached by taking measurements at sequential time points (e.g., 24h, 48h) until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vessels to stand to let the undissolved solid settle. Centrifuge or filter the samples to separate the saturated aqueous solution from the excess solid.

  • Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The average concentration from the three vessels is reported as the water solubility at the specified temperature.

Lipophilicity (LogP) (OECD Guideline 117)

The n-octanol/water partition coefficient (P) is a measure of a compound's differential solubility between an oily (n-octanol) and an aqueous phase.[13] It is expressed as a logarithm (LogP) and is a critical predictor of a drug's ability to cross lipid membranes.[13] The HPLC method is a rapid, reliable, and widely accepted alternative to the traditional shake-flask method, particularly for LogP values in the 0 to 6 range.[13][14][15][16]

Experimental Protocol: Reverse-Phase HPLC Method

  • Principle: The method correlates a compound's retention time on a nonpolar reverse-phase HPLC column (e.g., C18) with its LogP value.[14][15] Lipophilic compounds are retained longer on the column.[15]

  • Calibration: Prepare a set of 5-6 reference compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_R).

  • Void Time (t₀) Determination: Determine the column void time by injecting a non-retained compound (e.g., uracil or sodium nitrate).

  • Capacity Factor (k) Calculation: For each standard and the test compound, calculate the capacity factor: k = (t_R - t₀) / t₀.

  • Calibration Curve: Plot log(k) versus the known LogP values for the reference standards. A linear regression of this plot yields a calibration curve.

  • LogP Determination: Inject the test compound and determine its capacity factor. Interpolate its LogP value from the calibration curve.[14][16] The determination should be performed in duplicate.[15]

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For this compound, the primary ionizable center is the 2-amino group, which is basic and will be protonated at low pH. The pKa value is critical as it dictates the charge state of the molecule in different physiological compartments (e.g., stomach vs. intestine), which in turn profoundly affects solubility and permeability.[17]

pH-Dependent Ionization of the 2-Amino Group

G cluster_eq Equilibrium at pH = pKa Neutral Neutral Form (Favored at pH > pKa) Protonated Protonated Form (Favored at pH < pKa) Neutral->Protonated + H⁺ Equilibrium [Neutral Form] = [Protonated Form]

Caption: Ionization equilibrium of the 2-amino group.

Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly accurate and precise method for pKa determination.[17][18][19]

  • System Calibration: Calibrate a pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[18]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water, or a water/co-solvent mixture for poorly soluble compounds) to achieve a concentration of at least 10⁻⁴ M.[18][19] Maintain a constant ionic strength using an electrolyte like KCl.[18]

  • Titration: Purge the solution with nitrogen to remove dissolved CO₂.[18] Titrate the solution by making small, incremental additions of a standardized acid (e.g., 0.1 M HCl). After each addition, allow the pH to stabilize and record the value.[17][18]

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. More accurately, the equivalence point is identified as the inflection point of the titration curve (where the first derivative, dpH/dV, is maximal), and the pKa is the pH at which half of the titrant volume to the equivalence point has been added.[17][20]

Structural Confirmation by Spectroscopy

Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the number and connectivity of protons. Expected signals include:

    • A triplet and a quartet in the aliphatic region, characteristic of the ethyl ester group (-OCH₂CH₃).

    • Multiple signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the bicyclic ring system.

    • A broad singlet for the amine (-NH₂) protons, which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This provides information on the carbon skeleton. Expected signals include two aliphatic carbons for the ethyl group, a carbonyl carbon for the ester, and multiple aromatic/heteroaromatic carbons.

  • IR (Infrared) Spectroscopy: IR spectroscopy identifies key functional groups. Look for characteristic stretches for N-H bonds (amine, ~3300-3500 cm⁻¹), C=O (ester, ~1700-1730 cm⁻¹), and aromatic C=C and C-N bonds.

  • Mass Spectrometry (MS): This technique confirms the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The expected signal would be the molecular ion peak (e.g., [M+H]⁺).

Conclusion

The systematic application of these standardized, authoritative methodologies is essential for building a comprehensive and reliable physicochemical profile for this compound. The resulting data package, encompassing purity, melting point, aqueous solubility, lipophilicity (LogP), ionization constant (pKa), and spectroscopic identity, forms the bedrock of any successful drug discovery or development campaign. It enables informed decision-making, facilitates the design of effective formulations, and provides the fundamental understanding required to interpret complex biological data and advance a compound toward its therapeutic potential.

References

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Method for Determining Capillary Melting Point. J&K Scientific LLC. [Link]

  • OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Analytice. [Link]

  • Partition coefficient octanol/water. Pesticide Registration Toolkit. [Link]

  • OECD 117 - Partition Coefficient, HPLC Method. Situ Biosciences. [Link]

  • DETERMINATION OF MELTING POINTS. [Link]

  • Melting point determination. [Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD. [Link]

  • 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Melting Point Determination / General Tests. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Test No. 105: Water Solubility. OECD. [Link]

  • Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • OECD 105. Phytosafe. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. ACS Publications. [Link]

  • Test No. 105: Water Solubility. OECD. [Link]

  • Solubility testing in accordance with the OECD 105. FILAB. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • Ethyl 2-Aminobenzothiazole-6-carboxylate. PubChem. [Link]

  • Ethyl benzo[d]thiazole-7-carboxylate. PubChem. [Link]

  • 2-Aminobenzo[d]thiazole-7-carboxylic acid. PubChem. [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]

  • (PDF) Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. ResearchGate. [Link]

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. [Link]

  • Supplemental Information. The Royal Society of Chemistry. [Link]

  • This compound. MySkinRecipes. [Link]

  • Synthesis of ethyl benzo[d]thiazole‐2‐carboxylate. ResearchGate. [Link]

  • (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3). ResearchGate. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]

  • This compound, min 98%, 100 mg. CP Lab Safety. [Link]

  • This compound. Fluorochem. [Link]

  • ethyl 2-methyl-1,3-thiazole-5-carboxylate. ChemSynthesis. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry.[1][2] This heterocyclic scaffold is considered a "privileged structure" due to its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[3] Derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[1][3][4][5][6] The marketed drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), features this very core and stands as a testament to its therapeutic potential.[3][4]

Ethyl 2-aminobenzo[d]thiazole-7-carboxylate is a particularly valuable starting material for generating libraries of novel compounds. It possesses two key reactive handles ripe for chemical modification: the nucleophilic 2-amino group and the versatile 7-ethyl carboxylate group. This guide provides detailed protocols for the strategic derivatization of this scaffold, explaining the rationale behind experimental choices to empower researchers in their quest for new therapeutic agents.

Core Synthetic Strategies & Experimental Workflows

The derivatization of this compound can be systematically approached by targeting its primary functional groups. The following sections detail reliable protocols for these transformations.

G cluster_amino Derivatization of 2-Amino Group cluster_ester Modification of 7-Ester Group start This compound amide Amide Derivatives start->amide Acylation schiff Schiff Bases start->schiff Condensation n_aryl N-Aryl Derivatives start->n_aryl Cross-Coupling acid Carboxylic Acid start->acid Saponification alcohol Primary Alcohol start->alcohol Reduction ester_amide Amide Derivatives acid->ester_amide Amide Coupling

Caption: Key derivatization pathways from the core scaffold.

Protocol 1: Synthesis of Amide Derivatives via the 2-Amino Group

The formation of an amide bond from the 2-amino group is one of the most fundamental and effective strategies for modifying the scaffold. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding, a key interaction for molecular recognition at biological targets.[7] This protocol describes a standard acylation using an acyl chloride.

Rationale

The reaction is a nucleophilic acyl substitution.[8] The lone pair of electrons on the nitrogen of the 2-amino group attacks the electrophilic carbonyl carbon of the acyl chloride. A mild base, such as triethylamine or sodium bicarbonate, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8]

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add a mild base, such as triethylamine (1.2 eq.), to the solution and stir for 5-10 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise via syringe. The dropwise addition is critical to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9][10]

Data Summary Table
ReagentM.W. ( g/mol )Equivalents
This compound222.271.0
Acetyl Chloride (Example)78.501.1
Triethylamine101.191.2
Dichloromethane (Solvent)--

Protocol 2: Modification of the 7-Carboxylate Group

The ethyl ester at the C7 position provides a secondary site for extensive derivatization, allowing for the introduction of new functionalities that can modulate solubility, cell permeability, and target engagement. A common two-step approach involves saponification to the carboxylic acid followed by amide coupling.

Part A: Saponification to 7-Carboxylic Acid

Rationale: The ester is hydrolyzed to its corresponding carboxylate salt under basic conditions (e.g., using NaOH or LiOH). Subsequent acidification protonates the carboxylate to yield the free carboxylic acid, which is a versatile intermediate for further reactions.

Protocol:

  • Dissolve this compound (1.0 eq.) in a mixture of THF and water.

  • Add Lithium Hydroxide (LiOH) (2.0-3.0 eq.) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~3-4 with 1N HCl.

  • The carboxylic acid product will typically precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part B: Amide Coupling with the 7-Carboxylic Acid

Rationale: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).[7][11] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

G cluster_0 Amide Coupling Workflow A Carboxylic Acid Intermediate B Add Amine, Coupling Reagent (HATU), & Base (DIPEA) A->B C Formation of Activated Ester B->C D Nucleophilic Attack by Amine C->D E Product: Amide Derivative D->E SuzukiCycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) Trans_complex R¹-Pd(II)L₂-R² Pd_complex->Trans_complex Transmetalation (R²-B(OH)₂) Trans_complex->Pd0 Reductive Elimination (R¹-R²)

Sources

Application Notes & Protocols: Leveraging Ethyl 2-aminobenzo[d]thiazole-7-carboxylate as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction to the 2-Aminobenzothiazole Scaffold

The quest for novel therapeutic agents is an ever-evolving challenge, demanding versatile and potent chemical scaffolds that can be readily optimized. Among the pantheon of heterocyclic structures, the 2-aminobenzothiazole moiety has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] This designation is earned due to its recurring presence in a multitude of biologically active compounds and its capacity to interact with a diverse range of biological targets.[2]

Compounds bearing the 2-aminobenzothiazole core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, antibacterial, and antiviral properties.[1][3][4][5] A notable example is Riluzole, a marketed drug for amyotrophic lateral sclerosis (ALS), which features this core structure and exerts neuroprotective effects.[4][5]

The power of this scaffold lies in its structural features: a fused aromatic system providing a rigid framework for presentation of functional groups, and critically, a highly versatile 2-amino group. This amino group serves as a synthetic handle, allowing for the facile construction of large chemical libraries for screening and optimization.[1][3]

This guide focuses on a specific, strategically functionalized derivative: Ethyl 2-aminobenzo[d]thiazole-7-carboxylate . The presence of the ethyl ester at the 7-position, in addition to the 2-amino group, provides two distinct and orthogonal points for chemical modification. This dual functionality makes it an exceptionally valuable starting material for building molecular complexity and exploring structure-activity relationships (SAR) in a targeted and efficient manner.

Section 2: Physicochemical Properties & Synthesis Outline

A thorough understanding of a starting material's properties is fundamental to its effective use in a research campaign.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 677304-89-1[6]
Molecular Formula C₁₀H₁₀N₂O₂S[6]
Molecular Weight 222.26 g/mol [6]
Appearance Typically an off-white to yellow solidGeneral Knowledge
Purity ≥98% (Commercial Grade)[6][7]

Synthetic Outline: The synthesis of 2-aminobenzothiazoles is well-established. A common and robust method is the Hugerschoff reaction, which involves the oxidative cyclization of an appropriate aniline precursor with a thiocyanate salt in the presence of bromine.[4][8] For the title compound, this would involve starting with an ethyl 3-amino-2-substituted-benzoate, where the 2-substituent facilitates the reaction, followed by cyclization with potassium thiocyanate (KSCN) and bromine in a solvent like acetic acid.[4] This method provides a reliable route to the core scaffold, which can then be used in the subsequent discovery workflows.

Section 3: Strategic Applications in Drug Discovery

This compound is not merely a reagent; it is a strategic platform for launching a drug discovery project. Its value is realized through its application in library synthesis, high-throughput screening, and lead optimization.

The 'Privileged Fragment' Concept in Action

This molecule contains two key reactive sites that can be addressed with distinct chemical strategies:

  • The C2-Amino Group: This nucleophilic amine is readily acylated, alkylated, arylated, or used in condensation reactions to append a vast array of chemical moieties.[3][9][10] This is often the primary site for diversification to explore interactions with a target protein.

  • The C7-Ethyl Ester: This group can be hydrolyzed to a carboxylic acid, which opens a new avenue for modification.[11][12] The resulting acid can be coupled with amines to form amides, converted to other functional groups, or serve as a key acidic pharmacophore to interact with a target.

This dual functionality allows for the systematic exploration of chemical space around the benzothiazole core, as depicted in the diagram below.

G cluster_start Starting Scaffold cluster_mod1 C2-Amine Modification cluster_mod2 C7-Ester Modification A This compound B Protocol 1: Acylation / Sulfonylation / Arylation A->B D Protocol 2: Ester Hydrolysis A->D C Diverse Library 1 (R1 Varied) B->C E Carboxylic Acid Intermediate D->E F Amide Coupling E->F G Diverse Library 2 (R2 Varied) F->G G A Assay Development & Miniaturization (to 384-well) B Pilot Screen (~2,000 cpds) Validate Z' > 0.5 A->B C Primary HTS Campaign (Single Concentration, e.g., 10 µM) B->C D Hit Identification (Activity > Threshold) C->D E Hit Confirmation (Fresh Compound Powder) D->E Primary Hits I Validated Hit-to-Lead Candidates F Dose-Response Curve (IC₅₀/EC₅₀) Potency Determination E->F G Secondary/Orthogonal Assays (Confirm Mechanism, Rule out Artifacts) F->G H Preliminary SAR Analysis G->H H->I

Caption: A typical workflow for a High-Throughput Screening (HTS) campaign.

Post-HTS: Lead Optimization and Structure-Activity Relationships (SAR)

Identifying a "hit" from HTS is only the beginning. The subsequent lead optimization phase aims to iteratively modify the hit structure to improve its potency, selectivity, and drug-like properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). This is where the true value of the 2-aminobenzothiazole scaffold shines.

For example, if a primary hit from an acylated library shows micromolar activity in a kinase assay, a medicinal chemist might hypothesize that the appended group is interacting with a specific pocket in the ATP binding site. The next steps would involve:

  • Exploring the Pocket: Synthesizing analogues with slightly larger, smaller, or more rigid groups at that position to probe the pocket's dimensions.

  • Improving Solubility: If the hit is poorly soluble, the C7-ester can be hydrolyzed (Protocol 2) to the carboxylic acid, a more polar and often more soluble analogue.

  • Blocking Metabolism: If metabolic instability is an issue, susceptible sites on the molecule can be blocked, for instance, by adding a fluorine atom to an aromatic ring.

This iterative cycle of design, synthesis, and testing is the core of medicinal chemistry and is essential for converting a screening hit into a viable drug candidate.

Section 4: Detailed Experimental Protocols

The following protocols are representative methods for modifying this compound. Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Derivatization of the 2-Amino Group via Acylation and Nucleophilic Substitution

This two-step protocol is a robust method for installing a wide variety of side chains at the C2-amino position, based on established procedures for 2-aminobenzothiazoles. [3][13] Step 1a: Synthesis of Ethyl 2-(2-chloroacetamido)benzo[d]thiazole-7-carboxylate

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Chloroacetyl chloride (1.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Round-bottom flask with a magnetic stir bar, under a nitrogen or argon atmosphere.

  • Procedure:

    • Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the base (TEA or DIPEA) to the stirred solution.

    • Add chloroacetyl chloride dropwise over 10-15 minutes. A precipitate (triethylammonium chloride) may form.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel, separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the chloroacetamide intermediate.

Step 1b: Nucleophilic Substitution with a Primary or Secondary Amine

  • Reagents & Setup:

    • Ethyl 2-(2-chloroacetamido)benzo[d]thiazole-7-carboxylate (1.0 eq)

    • Desired amine (e.g., morpholine, piperazine derivative) (1.5 - 2.0 eq)

    • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Round-bottom flask with a magnetic stir bar.

  • Procedure:

    • Combine the chloroacetamide intermediate, the desired amine, and potassium carbonate in DMF.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into a beaker of ice water to precipitate the product.

    • Collect the solid product by vacuum filtration, washing with cold water.

    • Dry the product under vacuum. If necessary, purify further by column chromatography or recrystallization.

Protocol 2: Hydrolysis of the Ethyl Ester to the Carboxylic Acid

This protocol uses standard saponification conditions to convert the C7-ester into a carboxylic acid, creating a new handle for derivatization. [11][12]

  • Reagents & Setup:

    • This compound (or a derivative from Protocol 1) (1.0 eq)

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0 - 3.0 eq)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Water

    • Round-bottom flask with a magnetic stir bar and reflux condenser.

  • Procedure:

    • Dissolve the starting ester in a mixture of MeOH and water (e.g., a 3:1 or 4:1 ratio).

    • Add solid NaOH or a concentrated aqueous solution of NaOH to the mixture.

    • Heat the reaction to reflux (approx. 65-70 °C for MeOH) and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

    • Dilute the remaining aqueous solution with water.

    • Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M or 2M HCl. A precipitate should form.

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid carboxylic acid product by vacuum filtration.

    • Wash the filter cake with cold water to remove inorganic salts.

    • Dry the product thoroughly under vacuum. The product can often be used without further purification.

Protocol 3: A Representative Biological Assay - In Vitro Kinase Inhibition Assay

Given that many 2-aminobenzothiazole derivatives are kinase inhibitors, this protocol outlines a general, fluorescence-based assay to determine a compound's inhibitory activity (IC₅₀). [1][3][14]

  • Principle: The assay measures the amount of ATP consumed by a kinase during a phosphorylation reaction. A luminescent signal is generated that is inversely proportional to the amount of kinase activity. Inhibitors will reduce kinase activity, resulting in a higher signal.

  • Materials:

    • Kinase of interest (e.g., PI3K, EGFR)

    • Substrate for the kinase (e.g., a specific peptide)

    • ATP

    • Assay Buffer (containing MgCl₂)

    • Test compounds (dissolved in 100% DMSO)

    • Commercial kinase assay kit (e.g., ADP-Glo™, Kinase-Glo®)

    • White, opaque 384-well microplates

    • Plate reader capable of measuring luminescence.

  • Procedure (Dose-Response):

    • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is made, starting from a high concentration (e.g., 100 µM). Transfer a small volume (e.g., 50 nL) of these DMSO solutions into the 384-well assay plates. Include positive (no inhibitor) and negative (no kinase) controls.

    • Kinase Reaction: Add the kinase and substrate solution in assay buffer to the wells.

    • Initiation: Start the reaction by adding ATP. The final DMSO concentration should be kept low (<1%) to avoid assay interference.

    • Incubation: Incubate the plate at room temperature for the optimized time (e.g., 60 minutes).

    • Detection: Stop the kinase reaction and initiate the detection reaction by adding the detection reagent from the kit, following the manufacturer's instructions. This reagent simultaneously depletes unused ATP and converts the ADP produced into a luminescent signal.

    • Readout: After a short incubation, measure the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Section 5: Data Presentation and Interpretation

Effective data visualization is key to making sound decisions in a drug discovery project.

Table 2: Hypothetical SAR Data for a Kinase Target

Compound IDR¹ Group (at C2-Amine)R² Group (at C7-Position)Kinase IC₅₀ (µM)Cell Viability IC₅₀ (µM)
Parent -NH₂-COOEt> 50> 50
HIT-01 -NH-CO-CH₂-(4-morpholinyl)-COOEt8.525.3
OPT-02 -NH-CO-CH₂-(4-morpholinyl)-COOH 7.9> 50
OPT-03 -NH-CO-CH₂-piperazin-1-yl -COOEt1.2 15.8
OPT-04 -NH-CO-CH₂-(4-methylpiperazin-1-yl) -COOEt0.9 11.4
OPT-05 -NH-CO-CH₂-(4-morpholinyl)-CONH-CH₂CH₂OH 9.1> 50

Interpretation of Hypothetical Data:

  • Initial Hit: Compound HIT-01 , derived from Protocol 1, shows moderate kinase activity.

  • Solubility vs. Potency: Hydrolyzing the ester to the carboxylic acid (OPT-02 , via Protocol 2) slightly improves cellular toxicity (higher IC₅₀) but does not improve kinase potency, suggesting the ester group is not detrimental to binding.

  • SAR at R¹: Changing the morpholine ring to a piperazine (OPT-03 ) significantly improves potency. This suggests a hydrogen bond acceptor/donor opportunity in the target's binding site. Capping the piperazine with a methyl group (OPT-04 ) provides a slight additional potency boost.

  • SAR at R²: Converting the acid of OPT-02 to a neutral amide (OPT-05 ) does not improve potency but maintains the good cellular toxicity profile, offering an alternative for property modulation.

References

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. SpringerLink. Available at: [Link]

  • Certain Derivatives of 2- Aminobenzothiazole: Significance and symbolism. ResearchGate. Available at: [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available at: [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. Available at: [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Publications. Available at: [Link]

  • 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM. Available at: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn. Available at: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Available at: [Link]

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. PubMed Central. Available at: [Link]

  • Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. RSC Publishing. Available at: [Link]

  • Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ResearchGate. Available at: [Link]

  • The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi National Digital Library. Available at: [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]

  • Examples of anticancer agents containing 2-aminobenzothiazole. ResearchGate. Available at: [Link]

  • This compound, min 98%, 100 mg. CP Lab Safety. Available at: [Link]

  • Benzothiazole and azabenzothiazole compounds useful as kinase inhibitors. Google Patents.
  • This compound. 2a biotech. Available at: [Link]

  • Synthesis of ethyl benzo[d]thiazole‐2‐carboxylate. Reagents and... ResearchGate. Available at: [Link]

  • Ethyl 2-Aminobenzothiazole-6-carboxylate. PubChem. Available at: [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Publications. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

  • Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. ResearchGate. Available at: [Link]

  • Hydrolysing esters. Chemguide. Available at: [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]

  • Ethyl 2-(benzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3, 2-a]pyrimidine-6-carboxylate analogues as a new scaffold for protein kinase casein kinase 2 inhibitor. ResearchGate. Available at: [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. ResearchGate. Available at: [Link]

  • A simple method for the alkaline hydrolysis of esters. ResearchGate. Available at: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • This compound. Fluorochem. Available at: [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. Available at: [Link]

  • Ester Chemistry. Chemistry LibreTexts. Available at: [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]

  • Ethyl benzo[d]thiazole-7-carboxylate. PubChem. Available at: [Link]

Sources

Application of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate in Cancer Research: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the potential applications of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate in cancer research. As a member of the 2-aminobenzothiazole class of heterocyclic compounds, this molecule is positioned within a scaffold known for its diverse and potent biological activities, including significant antitumor effects. This guide offers a technical framework for the initial in vitro evaluation of this compound, drawing upon established methodologies and the known mechanisms of action of structurally related analogs.

Introduction: The Promise of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological properties.[1] In the realm of oncology, derivatives of this scaffold have demonstrated efficacy against a variety of cancer types by targeting key cellular pathways involved in tumor growth, proliferation, and survival.[1][2] While specific research on this compound is emerging, its structural features suggest it may share the anticancer potential of its chemical relatives. This document serves as a starting point for investigators seeking to explore its therapeutic possibilities.

Postulated Mechanism of Action: Insights from Analogs

Based on extensive research into 2-aminobenzothiazole derivatives, the anticancer activity of this compound is likely mediated through one or more of the following mechanisms:

  • Kinase Inhibition: A primary mode of action for many 2-aminobenzothiazole compounds is the inhibition of protein kinases that are crucial for cancer cell signaling.[1] Key kinase targets include:

    • Phosphoinositide 3-kinase (PI3K): This enzyme is a central node in a signaling pathway that regulates cell growth, proliferation, and survival.[3] Inhibition of PI3K can lead to the suppression of downstream effectors like Akt, ultimately inducing apoptosis.

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, the formation of new blood vessels, VEGFR-2 is a critical target for restricting tumor growth and metastasis.[1]

    • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutation of EGFR are common in many cancers, leading to uncontrolled cell division.[1]

  • Induction of Apoptosis: Many 2-aminobenzothiazole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the expression of key regulatory proteins, such as the Bcl-2 family, and activating the caspase cascade.

The following diagram illustrates the potential signaling pathways that may be targeted by this compound, based on the known activity of its structural analogs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_reg Apoptosis Regulators (e.g., Bcl-2 family) Akt->Apoptosis_reg Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspases Caspases Apoptosis_reg->Caspases Inhibition Caspases->Proliferation Inhibition Compound This compound Compound->RTK Inhibition Compound->PI3K Inhibition

Postulated signaling pathways targeted by the compound.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a robust framework for the initial characterization of the anticancer properties of this compound.

Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in 96-well plates C Treat cells with the compound (include vehicle control) A->C B Prepare serial dilutions of This compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent and incubate D->E F Add solubilization solution (e.g., DMSO) E->F G Read absorbance at 570 nm F->G H Calculate IC50 value G->H

Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions to obtain the desired final concentrations.[4]

  • Cell Treatment: Replace the medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[5]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

Data Presentation:

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma48Insert Value
A549Lung Carcinoma48Insert Value
HCT-116Colorectal Carcinoma48Insert Value
Normal Cell Line (e.g., MCF-10A)Non-tumorigenic Breast Epithelial48Insert Value
Evaluation of Apoptosis by Western Blot

Western blotting can detect key protein markers of apoptosis to confirm this mode of cell death.[3]

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with this compound at concentrations around the IC50 value. After treatment, harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[3]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.[3]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate.[3]

Key Apoptosis Markers for Western Blot Analysis:

ProteinExpected Change with Apoptosis Induction
Cleaved Caspase-3Increased expression of cleaved fragments
Cleaved PARPIncreased expression of the 89 kDa cleaved fragment
Bcl-2Decreased expression (anti-apoptotic)
BaxIncreased expression (pro-apoptotic)
In Vitro Kinase Inhibition Assays

To investigate the direct inhibitory effect of the compound on specific kinases, in vitro kinase assays are essential.

A. PI3K Kinase Assay (Luminescence-based)

This assay measures the amount of ADP produced, which correlates with kinase activity.[1][6]

Detailed Protocol:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add the PI3K enzyme and its lipid substrate (e.g., PIP2) to the wells.[7]

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.[6]

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]

  • Luminescence Measurement: Read the luminescence using a microplate reader. A lower signal indicates greater kinase inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

B. VEGFR-2 Kinase Assay (Luminescence-based)

This assay follows a similar principle to the PI3K assay, measuring ATP consumption.[8][9]

Detailed Protocol:

  • Master Mixture Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable peptide substrate for VEGFR-2.[8]

  • Reaction Setup: Add the master mixture to a 96-well plate. Add the test compound at various concentrations.

  • Enzyme Addition: Add recombinant human VEGFR-2 enzyme to initiate the reaction. Incubate for 45 minutes at 30°C.[10]

  • Signal Detection: Add a reagent like Kinase-Glo® MAX to stop the reaction and measure the remaining ATP via a luminescent signal.[8]

  • Luminescence Measurement: Read the luminescence on a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 inhibition and determine the IC50 value.

Synthesis and Availability

This compound is commercially available from several chemical suppliers.[11][12][13] For researchers interested in synthesizing this compound or its derivatives, a general method for the synthesis of related 2-aminobenzothiazole-6-carboxylates involves the cyclization of the corresponding aminobenzoate with potassium thiocyanate and bromine in acetic acid.[14]

Conclusion

This compound represents a promising, yet underexplored, molecule for cancer research. Based on the extensive literature on the 2-aminobenzothiazole scaffold, this compound is hypothesized to exert anticancer effects through mechanisms such as kinase inhibition and the induction of apoptosis. The detailed protocols provided in this guide offer a solid foundation for the initial in vitro characterization of its cytotoxic and mechanistic properties. Rigorous experimental validation is crucial to elucidate the specific biological activities and therapeutic potential of this compound.

References

  • PubMed Central. 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • PubMed. Determination of Caspase Activation by Western Blot. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • ResearchGate. 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • PubMed Central. A direct fluorometric activity assay for lipid kinases and phosphatases. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • MySkinRecipes. This compound. [Link]

  • CP Lab Safety. This compound, min 98%, 100 mg. [Link]

  • PubMed Central. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]

  • 2a biotech. Products. [Link]

  • ResearchGate. (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),... [Link]

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

  • National Institutes of Health. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

  • ResearchGate. Synthesis of ethyl benzo[d]thiazole‐2‐carboxylate. Reagents and... [Link]

Sources

Ethyl 2-aminobenzo[d]thiazole-7-carboxylate: A Versatile Precursor for the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In an era marked by the escalating threat of antimicrobial resistance, the imperative to discover and develop new chemical entities with potent and novel mechanisms of action has never been more critical. Within the landscape of medicinal chemistry, the benzothiazole scaffold has emerged as a "privileged structure" due to its presence in a wide array of biologically active compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ethyl 2-aminobenzo[d]thiazole-7-carboxylate as a key building block for the synthesis of new antimicrobial agents. We will delve into the synthetic protocols for the precursor, its derivatization into promising antimicrobial candidates, and the methodologies for evaluating their biological activity.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in the design of therapeutic agents. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The 2-aminobenzothiazole moiety, in particular, serves as a versatile synthon for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the modulation of physicochemical and biological properties. This compound is an attractive starting material due to the presence of two key reactive sites: the 2-amino group and the 7-carboxylate group, which can be readily modified to generate extensive libraries of novel compounds.

PART 1: Synthesis of the Precursor: this compound

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of methyl 4-aminobenzoate derivatives.[1][2]

Principle: The synthesis involves the reaction of an appropriate aminobenzoate with potassium thiocyanate in the presence of bromine to form the 2-aminobenzothiazole ring system.

Materials:

  • Ethyl 3-aminobenzoate

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • 25% Aqueous ammonia solution

  • Distilled water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and flask

  • Filtration paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve ethyl 3-aminobenzoate (1 equivalent) in glacial acetic acid.

  • Add potassium thiocyanate (4 equivalents) to the solution and stir the mixture at room temperature for 45 minutes.

  • Cool the reaction mixture to 10°C using an ice bath.

  • In a separate beaker, dissolve bromine (2 equivalents) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the cooled reaction mixture using a dropping funnel. The solution will turn into a yellow suspension.

  • Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Neutralize the reaction mixture to a pH of 8 by the slow addition of a 25% aqueous ammonia solution.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with distilled water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product in a desiccator.

Expected Outcome: A crystalline solid. The yield and melting point should be determined and compared with literature values for analogous compounds.

Causality behind Experimental Choices:

  • Glacial Acetic Acid: Serves as a solvent that can dissolve the reactants and facilitate the reaction.

  • Potassium Thiocyanate and Bromine: These reagents are essential for the formation of the thiazole ring through an electrophilic cyclization reaction.

  • Ice Bath: The initial cooling of the reaction mixture is crucial for controlling the exothermic reaction upon the addition of bromine.

  • Neutralization with Ammonia: This step is necessary to quench the reaction and precipitate the product, which is less soluble in a neutral to basic aqueous solution.

  • Recrystallization: This is a standard purification technique to remove any unreacted starting materials and byproducts.

PART 2: Derivatization of this compound for Antimicrobial Activity

The 2-amino group of the precursor is a prime site for derivatization to generate compounds with enhanced antimicrobial properties. Two common and effective strategies are the formation of Schiff bases and amides.

A. Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. They are a well-known class of compounds with a wide range of biological activities, including antimicrobial effects.[3][4][5][6][7]

This is a general procedure adapted from the synthesis of Schiff bases from 2-aminobenzothiazole.[4]

Principle: The nucleophilic 2-amino group of the benzothiazole attacks the electrophilic carbonyl carbon of an aldehyde, followed by dehydration to form the imine linkage.

Materials:

  • This compound (from Protocol 1)

  • Various substituted aromatic aldehydes (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Equipment:

  • Reflux apparatus (round-bottom flask and condenser)

  • Magnetic stirrer with stir bar

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure Schiff base.

Visualization of Synthetic Workflow:

Schiff_Base_Synthesis Precursor This compound Reaction Reflux (4-6h) Precursor->Reaction Aldehyde Substituted Aromatic Aldehyde Aldehyde->Reaction Solvent Ethanol + Acetic Acid (cat.) Solvent->Reaction Product Schiff Base Derivative Reaction->Product

Caption: Workflow for Schiff Base Synthesis.

B. Synthesis of Amide Derivatives

Amide derivatives of 2-aminobenzothiazole have also shown significant antimicrobial activity.[8] The amide linkage can be formed by reacting the 2-amino group with an acyl chloride or a carboxylic acid anhydride.

This is a general procedure adapted from the synthesis of amide derivatives from 2-aminothiazoles.

Principle: The nucleophilic 2-amino group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond with the elimination of hydrogen chloride.

Materials:

  • This compound (from Protocol 1)

  • Various acyl chlorides (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Triethylamine (as a base to neutralize HCl)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Cool the mixture in an ice bath.

  • Add the desired acyl chloride (1.1 equivalents) dropwise to the cooled solution with constant stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Wash the reaction mixture with water to remove triethylamine hydrochloride.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Synthetic Workflow:

Amide_Synthesis Precursor This compound Reaction Stir at RT (2-4h) Precursor->Reaction AcylChloride Acyl Chloride AcylChloride->Reaction Base Triethylamine in Anhydrous Solvent Base->Reaction Product Amide Derivative Reaction->Product

Caption: Workflow for Amide Synthesis.

PART 3: Antimicrobial Activity Evaluation

Once the derivatives are synthesized and purified, their antimicrobial activity must be evaluated. The minimum inhibitory concentration (MIC) is a key parameter to quantify the potency of an antimicrobial agent.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after incubation.

Materials:

  • Synthesized benzothiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

  • Solvent for dissolving compounds (e.g., DMSO)

  • Sterile saline (0.85%)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Equipment:

  • Incubator (37°C for bacteria, 35°C for fungi)

  • Micropipettes

  • Spectrophotometer or McFarland densitometer

  • Microplate reader (optional)

Procedure:

  • Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth/medium to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.

    • Include a positive control (standard antimicrobial agent), a negative control (broth/medium with inoculum but no compound), and a sterility control (broth/medium only).

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth/medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 10 µL of the standardized inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by using a microplate reader to measure the optical density.

Data Presentation:

The antimicrobial activity data should be summarized in a clear and concise table.

CompoundDerivative TypeR-group on Aldehyde/Acyl ChlorideMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1 Schiff Base2-hydroxy
2 Schiff Base4-chloro
3 Schiff Base4-methoxy
4 AmideAcetyl
5 AmideBenzoyl
Ciprofloxacin --
Fluconazole --

Structure-Activity Relationship (SAR) Insights

By systematically varying the substituents on the aromatic aldehyde or the acyl chloride, valuable structure-activity relationship (SAR) data can be generated. For instance, the presence of electron-withdrawing or electron-donating groups on the aromatic ring of the Schiff base or amide can significantly influence the antimicrobial activity. Lipophilicity and steric factors also play a crucial role. A thorough analysis of the SAR can guide the rational design of more potent antimicrobial agents based on the this compound scaffold.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel antimicrobial agents. The protocols outlined in this application note provide a solid foundation for researchers to synthesize this precursor and to generate libraries of Schiff base and amide derivatives. The subsequent evaluation of their antimicrobial activity will contribute to the ongoing efforts to combat the global challenge of antimicrobial resistance. The exploration of the structure-activity relationships of these new compounds will be instrumental in the development of the next generation of effective antimicrobial drugs.

References

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Arylated Ethyl 2-aminobenzo[d]thiazole-7-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the functionalization of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse aryl and heteroaryl groups at a specific position is crucial for the development of novel therapeutic agents.[1][2] This document outlines a detailed experimental protocol, discusses the rationale behind the choice of reagents and conditions, and offers guidance on reaction optimization and troubleshooting.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[3][4] This reaction, which couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, is catalyzed by a palladium complex.[4][5] Its significance in the pharmaceutical industry cannot be overstated, as it is a key step in the synthesis of numerous commercial drugs and clinical candidates.[6][7]

The 2-aminobenzothiazole core is a recurring motif in a wide range of biologically active compounds, exhibiting activities such as urease inhibition and nitric oxide scavenging.[1][2] The ability to selectively introduce aryl substituents onto this scaffold via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This protocol focuses on the coupling of a halogenated this compound with various arylboronic acids. While the specific position of the halogen on the benzothiazole ring will dictate the coupling site, this guide provides a robust starting point for researchers working with this important heterocyclic system.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[4]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 Boronate R²-B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArX Ar-X (Ethyl 2-aminobenzo[d]thiazole- 7-carboxylate halide) ArX->OxAdd

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The cycle commences with the oxidative addition of the organic halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) complex. This is often the rate-determining step.[8] This is followed by transmetalation , where the organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. The presence of a base is crucial for the activation of the organoboron species.[9] Finally, reductive elimination occurs, forming the new C-C bond in the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of a halogenated this compound with an arylboronic acid. Optimization may be necessary for specific substrates.[3][10]

Materials and Reagents
Reagent/Material Grade Supplier Notes
Halogenated this compound≥97%VariousThe position of the halogen (Br or I is preferred over Cl) will determine the coupling site.
Arylboronic Acid≥97%VariousA slight excess (1.1-1.5 equivalents) is typically used.
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)Catalyst gradeVariousThe choice of catalyst and ligand is crucial for reaction success.[5]
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Anhydrous, ≥99%VariousThe base should be finely powdered to ensure good mixing.
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)AnhydrousVariousDegassed solvents are essential to prevent catalyst deactivation.
Inert GasHigh Purity Nitrogen or Argon
Standard GlasswareOven-driedSchlenk flask or sealed tube is recommended.
Magnetic Stirrer with Heating
TLC plates (Silica gel 60 F₂₅₄)For reaction monitoring.
Column Chromatography SuppliesFor purification.
Experimental Workflow

Figure 2: General workflow for the Suzuki coupling experiment.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halogenated this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.). The amount of catalyst may need to be optimized.[10]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.

Optimization and Key Parameters

Achieving high yields and purity in Suzuki coupling often requires optimization of several parameters.[3]

Parameter Recommendation Rationale
Catalyst/Ligand Screen various Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands.The electronic and steric properties of the ligand significantly impact catalyst activity and stability.[11][12][13][14]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.The choice of base can influence the rate of transmetalation and suppress side reactions.[15][16]
Solvent Aprotic solvents like 1,4-dioxane, toluene, or DMF, often with water.Solvent choice affects the solubility of reagents and the stability of the catalyst. A mixture of an organic solvent and water is often optimal.[15]
Temperature Typically 80-110 °C.Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.

Troubleshooting

Problem Possible Cause Suggested Solution
Low or No Conversion Inactive catalyst.Use fresh catalyst, ensure an inert atmosphere, and use degassed solvents.
Poor choice of base or solvent.Screen different bases and solvent systems.[15][16]
Low reaction temperature.Increase the reaction temperature incrementally.
Formation of Side Products (e.g., Homocoupling) Presence of oxygen.Ensure the reaction is run under strictly anaerobic conditions.
Catalyst decomposition.Use a more stable catalyst/ligand system or lower the reaction temperature.
Decomposition of Boronic Acid Boronic acids can be unstable, especially at high temperatures.Use a slight excess of the boronic acid or add it portion-wise. Consider using a more stable boronic ester.[4]

Safety Precautions

  • Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric, particularly when dry and in the presence of hydrogen.[17][18] Handle in an inert atmosphere and keep away from heat and flammable materials.[17][19]

  • Boronic Acids: While generally stable, some boronic acids can be toxic or irritants. Consult the Safety Data Sheet (SDS) for each specific reagent.

  • Solvents: Use flammable and volatile organic solvents in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19][20]

References

Application Notes & Protocols for High-Throughput Screening of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Screening the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole moiety represents a "privileged structure" in medicinal chemistry, a core scaffold that is recurrently found in compounds with a wide array of biological activities.[1][2][3] From approved drugs like Riluzole, used in the treatment of amyotrophic lateral sclerosis, to a multitude of investigational agents, this heterocyclic system has proven to be a fertile ground for drug discovery.[1][4] Derivatives have been identified as potent inhibitors of various enzyme classes, including kinases (e.g., VEGFR-2, PI3Kα), and have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][5][6]

Ethyl 2-aminobenzo[d]thiazole-7-carboxylate is a key building block within this chemical space. Its ester and amino functionalities provide versatile handles for combinatorial synthesis, allowing for the generation of large, diverse chemical libraries. The strategic screening of this core molecule and its derivatives is therefore a critical step in identifying novel hit compounds that can be optimized into next-generation therapeutics.[4]

This guide provides detailed protocols for two distinct high-throughput screening (HTS) campaigns designed to interrogate the biological activity of this compound and its analogs: a biochemical assay targeting a representative protein kinase and a cell-based phenotypic assay assessing anticancer cytotoxicity. The methodologies are presented not merely as a sequence of steps, but with an emphasis on the underlying scientific principles and the rationale for key experimental decisions, ensuring a robust and self-validating screening cascade.

Part 1: Biochemical HTS Assay - A Fluorescence Polarization-Based Kinase Inhibition Screen

Biochemical assays are fundamental to HTS, offering a controlled, cell-free environment to quantify the direct interaction between a compound and its molecular target.[7] This allows for the precise measurement of biochemical activity and is highly amenable to automation and miniaturization.[7] For the 2-aminobenzothiazole scaffold, which is rich in kinase inhibitors, a kinase inhibition assay is a highly relevant starting point.[3][8]

We will describe a fluorescence polarization (FP) assay, a homogenous technique that is well-suited for HTS due to its simplicity and high signal-to-noise ratio.[9] The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Scientific Rationale & Assay Principle

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. In our assay, a fluorescently labeled peptide substrate is used.

  • No Inhibition: The kinase phosphorylates the fluorescent peptide. A specific phosphopeptide-binding antibody, coupled to a larger molecule, then binds to the phosphorylated peptide. This binding event creates a large molecular complex that tumbles slowly in solution, resulting in a high fluorescence polarization signal.

  • Inhibition: In the presence of an inhibitor like a derivative of this compound, the kinase is blocked. The fluorescent peptide remains unphosphorylated and cannot bind to the antibody. It tumbles rapidly in solution, leading to a low fluorescence polarization signal.

The decrease in FP signal is therefore directly proportional to the inhibitory activity of the test compound.

Experimental Workflow Diagram

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Assay Buffer, Kinase, Peptide Substrate, ATP, Antibody assay_plate Dispense Kinase, Peptide, and Compound to 384-well Assay Plate reagents->assay_plate compound_plate Compound Plating: This compound derivatives in DMSO compound_plate->assay_plate start_reaction Initiate Reaction with ATP Solution assay_plate->start_reaction incubation_reaction Incubate at RT (e.g., 60 min) start_reaction->incubation_reaction add_detection Add FP Detection Mix (Antibody, EDTA) incubation_reaction->add_detection incubation_detection Incubate at RT (e.g., 30 min) add_detection->incubation_detection read_plate Read Fluorescence Polarization Signal incubation_detection->read_plate data_analysis Data Analysis & Hit ID read_plate->data_analysis Calculate % Inhibition and Z' factor

Caption: Workflow for the FP-based kinase inhibition HTS assay.

Detailed Protocol

1. Reagent Preparation & Key Parameters:

This protocol is designed for a 384-well plate format. All reagent concentrations should be optimized during assay development.

ReagentStock ConcentrationFinal Assay ConcentrationBuffer Component
Kinase (e.g., PI3Kα)100 nM2 nM50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
Fluorescent Peptide Substrate5 µM100 nMAssay Buffer
ATP1 mM10 µM (at Km)Assay Buffer
Test Compound1 mM in DMSO10 µMAssay Buffer (max 1% DMSO)
FP Antibody (Phospho-specific)25 µg/mL0.5 µg/mLDetection Buffer (Assay Buffer + 20 mM EDTA)
Positive Control (e.g., Staurosporine)100 µM in DMSO1 µMAssay Buffer
Negative ControlN/A1% DMSOAssay Buffer

2. Step-by-Step Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 100 nL of test compounds (from a 1 mM stock in DMSO) into wells of a 384-well, low-volume, black assay plate.

    • Dispense 100 nL of Staurosporine (100 µM stock) into positive control wells.

    • Dispense 100 nL of pure DMSO into negative control (0% inhibition) and maximum signal (100% inhibition) wells.

  • Reagent Addition (Kinase Reaction):

    • Prepare a 2X Kinase/Peptide mix in assay buffer (e.g., 4 nM kinase, 200 nM peptide).

    • Using a multi-drop dispenser, add 5 µL of the 2X Kinase/Peptide mix to all wells except the maximum signal control wells. Add 5 µL of assay buffer with peptide only to the maximum signal wells.

    • Allow the plate to incubate for 15 minutes at room temperature to facilitate compound-enzyme interaction.

    • Prepare a 2X ATP solution in assay buffer (e.g., 20 µM).

    • To initiate the kinase reaction, dispense 5 µL of the 2X ATP solution to all wells. The final volume is now 10 µL.

  • Reaction Incubation:

    • Briefly centrifuge the plate to ensure all components are mixed.

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Prepare the FP Detection Mix containing the phospho-specific antibody and EDTA in detection buffer. The EDTA stops the kinase reaction by chelating Mg²⁺ ions.

    • Dispense 10 µL of the FP Detection Mix to all wells.

    • Incubate for 30 minutes at room temperature to allow for antibody-peptide binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a suitable plate reader capable of fluorescence polarization measurements (e.g., Excitation: 485 nm, Emission: 535 nm).

Data Analysis & Trustworthiness

To ensure the reliability of the screen, the Z-factor (Z') is calculated for each plate. This statistical parameter provides a measure of assay quality.[10]

  • Z' Calculation:

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay with a Z' factor between 0.5 and 1.0 is considered robust and suitable for HTS.[10]

  • Percent Inhibition Calculation:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_max) / (Mean_min - Mean_max))

    • Where Signal_compound is the FP value from a test well, Mean_max is the average signal from the 100% inhibition wells, and Mean_min is the average signal from the 0% inhibition (DMSO) wells.

  • Hit Identification:

    • A "hit" is typically defined as a compound that produces an inhibition value greater than three standard deviations from the mean of the negative controls.

Part 2: Cell-Based HTS Assay - A Multiplexed Cytotoxicity Screen

While biochemical assays identify direct target engagement, cell-based assays provide crucial information on a compound's activity in a more physiologically relevant context, assessing properties like cell permeability and effects on cellular pathways.[11][12] A phenotypic screen for anticancer activity is a powerful application for the 2-aminobenzothiazole scaffold, given its known antiproliferative effects.[13]

We will describe a multiplexed viability assay that combines three readouts in a single well to provide a more robust and comprehensive assessment of cytotoxicity than any single method alone.[14] This approach increases data concordance and reduces the likelihood of artifacts.[14]

Scientific Rationale & Assay Principle

This protocol utilizes a human cancer cell line (e.g., MCF-7 for breast cancer) and combines three viability indicators:

  • Intracellular ATP Level (Luminescence): ATP concentration is a strong indicator of metabolic activity and cell health. A reagent containing luciferase and its substrate is added; the resulting luminescence is proportional to the amount of ATP present. A decrease in signal indicates cell death.

  • Membrane Integrity (Fluorescence): Calcein-AM is a non-fluorescent, cell-permeable dye. In viable cells, intracellular esterases cleave the AM group, yielding fluorescent calcein, which is retained by the intact cell membrane. A loss of fluorescence indicates compromised membrane integrity.

  • Cell Number (Fluorescence): Hoechst 33342 is a cell-permeable DNA stain that fluoresces blue when bound to DNA. The total fluorescence intensity correlates with the number of cells in the well, providing a measure of proliferation or cell loss.

Experimental Workflow Diagram

G cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_detection Multiplexed Detection cell_culture Culture MCF-7 Cells cell_plating Seed Cells into 384-well Plates cell_culture->cell_plating incubation_adhesion Incubate 24h for Cell Adhesion cell_plating->incubation_adhesion compound_addition Add Test Compounds (e.g., 10 µM final) incubation_adhesion->compound_addition incubation_treatment Incubate 48-72h compound_addition->incubation_treatment add_dyes Add Calcein-AM and Hoechst 33342 incubation_treatment->add_dyes incubation_dyes Incubate 30 min add_dyes->incubation_dyes read_fluorescence Read Fluorescence (Calcein & Hoechst) incubation_dyes->read_fluorescence add_atp_reagent Add ATP-Glo Reagent read_fluorescence->add_atp_reagent incubation_atp Incubate 10 min add_atp_reagent->incubation_atp read_luminescence Read Luminescence incubation_atp->read_luminescence data_analysis Data Analysis & Hit ID read_luminescence->data_analysis Normalize Data & Identify Hits

Caption: Workflow for the multiplexed cell viability HTS assay.

Detailed Protocol

1. Cell Culture & Plating:

  • Cell Line: MCF-7 (human breast adenocarcinoma).

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Plating Density: 2,000 cells/well in 40 µL of medium in a 384-well, clear-bottom, black-walled plate. Cell density must be optimized to ensure logarithmic growth throughout the assay period.

  • Procedure:

    • Culture MCF-7 cells using standard sterile techniques.

    • On Day 1, harvest cells and perform a cell count. Dilute the cell suspension to 50,000 cells/mL.

    • Using a multi-drop dispenser, seed 40 µL of the cell suspension into each well.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

2. Compound Addition:

  • Procedure:

    • On Day 2, add 100 nL of test compounds (from 5 mM stocks in DMSO) to the cell plates for a final concentration of 10 µM.

    • Include positive controls (e.g., Doxorubicin, 10 µM final) and negative controls (DMSO only, 0.2% final).

    • Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂. The extended incubation is necessary to observe phenotypic responses such as apoptosis or growth arrest.[11]

3. Multiplexed Readout:

  • Step 1: Fluorescence Reading (Membrane Integrity & Cell Number)

    • On the final day, prepare a 2X working solution of Calcein-AM (1 µM) and Hoechst 33342 (2 µg/mL) in PBS.

    • Add 10 µL of this solution to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Read fluorescence on a plate reader:

      • Hoechst: Ex: 350 nm / Em: 461 nm

      • Calcein: Ex: 494 nm / Em: 517 nm

  • Step 2: Luminescence Reading (ATP Content)

    • Allow the plate to equilibrate to room temperature for 10 minutes.

    • Add 25 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and provides the necessary components for the luciferase reaction.

    • Place the plate on an orbital shaker for 2 minutes to induce complete lysis.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

Data Analysis & Self-Validation

The power of this multiplexed assay lies in the cross-validation of results. A true cytotoxic "hit" should demonstrate a concordant decrease across all three signals: reduced ATP, loss of calcein fluorescence, and a static or reduced Hoechst signal.

  • Data Normalization: Raw data from each readout should be normalized to the in-plate controls:

    • % Viability = 100 * (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos)

  • Hit Prioritization:

    • Primary hits are compounds that show a significant reduction in viability (e.g., >50%) in the ATP assay.

    • These hits are then filtered based on the other two readouts. Compounds that only affect one readout may be artifacts. For example, a compound that quenches fluorescence would appear as a hit in the Calcein/Hoechst assays but not in the luminescence assay. This internal cross-validation is a key feature of a trustworthy protocol.

Conclusion & Path Forward

The two HTS methodologies detailed here provide a robust framework for evaluating the therapeutic potential of this compound and its chemical libraries. The biochemical assay offers a direct, mechanistic interrogation of enzyme inhibition, while the cell-based assay provides a broader, phenotypic assessment of a compound's effect in a biological system. Hits identified from these primary screens must undergo a rigorous validation and hit-to-lead process, including dose-response studies, secondary assays to confirm mechanism of action, and initial ADMET profiling. By employing these carefully designed and validated HTS protocols, researchers can efficiently navigate the vast chemical space of 2-aminobenzothiazoles to uncover promising new starting points for drug discovery.

References

  • Gilbert, D., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. Available at: [Link]

  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap. Available at: [Link]

  • NIH. (n.d.). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. National Center for Biotechnology Information. Available at: [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Essays in Biochemistry. Available at: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

  • University of Helsinki. (n.d.). High throughput chemical screening. University of Helsinki. Available at: [Link]

  • Inglese, J., et al. (eds.). (2009). Cell-Based Assays for High-Throughput Screening. Methods in Molecular Biology. Available at: [Link]

  • Kopriva, I., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Available at: [Link]

  • Zavareh, R.B., et al. (2020). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols. Available at: [Link]

  • Nichols, R.J., et al. (2022). High-throughput chemical genomic screening: a step-by-step workflow from plate to phenotype. mSystems. Available at: [Link]

  • Al-Masoudi, N.A., et al. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Tikrit Journal of Pharmaceutical Sciences. Available at: [Link]

  • Bondock, S., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Archiv der Pharmazie. Available at: [Link]

  • Coan, K.E. & Shoichet, B.K. (2008). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Schiffmann, R., et al. (2007). A high-throughput screening platform for inhibitors of the riboflavin biosynthesis pathway. Analytical Biochemistry. Available at: [Link]

  • Copeland, R.A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. SLAS Discovery. Available at: [Link]

  • Zhang, G., et al. (2021). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS Chemical Biology. Available at: [Link]

  • Hussein, J.M., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry. Available at: [Link]

  • Wang, S., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, S., et al. (2025). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Al-Ostath, O., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

  • Kamal, A., et al. (2022). Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Wang, S., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: Ethyl 2-aminobenzo[d]thiazole-7-carboxylate as a Versatile Scaffold for Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzothiazole core is a privileged scaffold in medicinal chemistry and chemical biology, prized for its unique photophysical properties. This application note provides an in-depth guide to the synthesis, functionalization, and application of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate as a foundational building block for the development of novel fluorescent probes. While direct literature examples of probes from this specific starting material are nascent, we present a scientifically grounded, proposed synthetic pathway for a Schiff base derivative for selective metal ion detection. This guide offers detailed, step-by-step protocols for the synthesis of the core scaffold, its derivatization into a hypothetical probe, and comprehensive methods for the characterization and evaluation of the probe's performance, including selectivity, sensitivity, quantum yield determination, and cytotoxicity.

Introduction: The Promise of the Benzothiazole Core

Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling the real-time visualization and quantification of a wide array of analytes, from metal ions to reactive oxygen species and biomolecules.[1][2] The 2-aminobenzothiazole moiety has emerged as a particularly attractive fluorophore due to its rigid, planar structure and extended π-conjugation, which often result in high fluorescence quantum yields and large Stokes shifts.[2] Furthermore, the presence of nitrogen and sulfur atoms provides excellent coordination sites for metal ions, making it a versatile platform for the design of chemosensors.[3][4]

This compound, with its reactive amino and ester functional groups, represents a key building block for the synthesis of a diverse library of fluorescent probes. The amino group can be readily transformed into various recognition moieties, such as Schiff bases or amides, while the ester group offers a handle for further functionalization to modulate solubility and other physicochemical properties.

Design Principles of Benzothiazole-Based Fluorescent Probes

The fluorescence of the 2-aminobenzothiazole core can be modulated through several photophysical mechanisms upon analyte binding. Understanding these mechanisms is crucial for the rational design of effective fluorescent probes.

  • Intramolecular Charge Transfer (ICT): In ICT-based probes, the fluorophore is functionalized with an electron-donating and an electron-accepting group. Upon excitation, an electron is transferred from the donor to the acceptor, leading to a highly polar excited state. The energy of this excited state, and thus the emission wavelength, is sensitive to the polarity of the local environment and the binding of an analyte, often resulting in a ratiometric response.[5]

  • Photoinduced Electron Transfer (PET): PET-based probes typically consist of a fluorophore linked to a receptor with a non-bonding electron pair (e.g., a nitrogen or sulfur atom). In the "off" state, excitation of the fluorophore is followed by electron transfer from the receptor to the excited fluorophore, quenching the fluorescence. Upon binding of an analyte to the receptor, the energy level of the non-bonding electron pair is lowered, inhibiting PET and "turning on" the fluorescence.[6]

  • Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT-capable molecules contain both a proton donor and a proton acceptor in close proximity. Upon excitation, a proton is transferred from the donor to the acceptor, leading to a tautomeric form with a significantly different emission wavelength. This results in a large Stokes shift and dual emission, which can be modulated by analyte binding.[7]

Synthesis of the Core Scaffold: this compound

Protocol 1: Proposed Synthesis of this compound

This proposed two-step synthesis starts from commercially available ethyl 3-amino-2-mercaptobenzoate.

Synthesis_of_Core_Scaffold start Ethyl 3-amino-2-mercaptobenzoate product This compound start->product Cyclization reagent1 Cyanogen bromide (CNBr) Triethylamine (TEA) Ethanol (EtOH)

Caption: Proposed synthetic route for this compound.

Materials:

  • Ethyl 3-amino-2-mercaptobenzoate

  • Cyanogen bromide (CNBr)

  • Triethylamine (TEA)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of ethyl 3-amino-2-mercaptobenzoate (1 equivalent) in absolute ethanol in a round-bottom flask, add triethylamine (2 equivalents).

  • Addition of Cyanogen Bromide: Cool the mixture in an ice bath and slowly add a solution of cyanogen bromide (1.1 equivalents) in ethanol. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Development of a Fluorescent Probe: A Proposed Application

The 2-amino group of this compound is a versatile handle for introducing a recognition moiety. A common and effective strategy is the formation of a Schiff base with an aldehyde-containing molecule. Here, we propose the synthesis of a Schiff base derivative for the potential detection of a metal ion like Zn²⁺.

Protocol 2: Proposed Synthesis of a Schiff Base Fluorescent Probe

This protocol describes the condensation reaction between this compound and 2-hydroxy-1-naphthaldehyde.

Probe_Synthesis start This compound product Proposed Schiff Base Probe start->product Schiff Base Condensation reagent 2-Hydroxy-1-naphthaldehyde Ethanol (EtOH) Acetic acid (catalytic)

Caption: Proposed synthesis of a Schiff base fluorescent probe.

Materials:

  • This compound

  • 2-Hydroxy-1-naphthaldehyde

  • Absolute Ethanol (EtOH)

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) and 2-hydroxy-1-naphthaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Characterization: Characterize the final probe by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Comprehensive Evaluation of the Fluorescent Probe

A thorough evaluation of the photophysical properties and sensing performance is essential to validate a new fluorescent probe.

Protocol 3: Characterization of Photophysical Properties

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvents (e.g., DMSO, acetonitrile, ethanol, water)

Procedure:

  • Stock Solution: Prepare a stock solution of the probe (e.g., 1 mM) in a suitable solvent like DMSO.

  • Absorption Spectrum: Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired solvent system. Record the absorption spectrum using a UV-Vis spectrophotometer.

  • Emission Spectrum: Using the same solution, record the fluorescence emission spectrum on a fluorometer. The excitation wavelength should be set at the absorption maximum (λ_abs,max).

  • Stokes Shift: Calculate the Stokes shift by subtracting the wavelength of the absorption maximum from the wavelength of the emission maximum (λ_em,max - λ_abs,max).

Protocol 4: Evaluation of Sensing Performance (Selectivity and Titration)

Sensing_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis P Probe Solution S Selectivity Study: Add various analytes to probe P->S T Titration Study: Add increasing amounts of target analyte to probe P->T A Analyte Solutions (Metal Ions, etc.) A->S A->T FS Measure Fluorescence Spectra S->FS T->FS DP Plot Fluorescence Intensity vs. Analyte FS->DP LOD Calculate Limit of Detection (LOD) DP->LOD

Sources

Application Note: Strategic Synthesis of Novel Inhibitors from Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-aminobenzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant therapeutic potential, including anticancer, antimicrobial, and neuroprotective agents.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate as a versatile starting material for the synthesis of novel inhibitors. This specific scaffold offers two distinct and orthogonal points for chemical modification—the C2-amino group and the C7-ester—enabling the rapid generation of diverse chemical libraries. We present field-proven protocols for derivatization via amide coupling and N-arylation, modification of the ester functionality, and subsequent biological evaluation, grounded in established medicinal chemistry principles.

Introduction: The 2-Aminobenzothiazole Scaffold in Drug Discovery

The Privileged Nature of the Scaffold

The 2-aminobenzothiazole core, which consists of a benzene ring fused to a thiazole ring with an amino group at the 2-position, is a cornerstone in medicinal chemistry.[1][4] Its rigid, bicyclic structure provides a well-defined three-dimensional conformation for presentation of functional groups, allowing for specific and high-affinity interactions with a wide array of biological targets.[1][4] The ease of synthesis and the chemical reactivity of the scaffold, particularly the C2-amino group, make it an ideal platform for developing novel therapeutic agents.[4][5]

Key Therapeutic Targets

Derivatives of 2-aminobenzothiazole have demonstrated potent inhibitory activity against a multitude of critical biological targets. This broad spectrum of activity underscores the scaffold's versatility in addressing various disease states.[3] Notable targets include:

  • Tyrosine and Serine/Threonine Kinases: Many derivatives inhibit key kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR-2, and PI3K.[2][3]

  • Epigenetic Enzymes: Recent studies have highlighted their potential as inhibitors of enzymes like LSD1 and HDACs.[3]

  • Microbial Enzymes: The scaffold is effective against a range of bacterial and fungal pathogens.[1]

  • Other Enzymes: Inhibition of targets like monoamine oxidase (MAO), carbonic anhydrase, and aldose reductase has also been reported, opening avenues for neurodegenerative and metabolic diseases.[6][7][8]

Rationale for Using this compound

The selection of this compound as the foundational building block is a strategic choice for library synthesis. It possesses two primary, chemically distinct functional groups that can be selectively modified:

  • The C2-Amino Group: This nucleophilic primary amine is readily functionalized through acylation, sulfonylation, and N-arylation, allowing for the exploration of the binding pocket that interacts with this region of the scaffold.[5]

  • The C7-Ethyl Ester: This group can be hydrolyzed to a carboxylic acid, which serves as a handle for subsequent amide bond formation, or reduced to a primary alcohol. This provides a second vector for diversification, enabling the exploration of structure-activity relationships (SAR) in a different region of chemical space.

Core Synthetic Strategies for Library Development

The strategic functionalization of the starting material can be visualized as a multi-pronged approach to generating chemical diversity. The following diagram illustrates the primary synthetic pathways emanating from the core scaffold.

G cluster_0 Strategy A: C2-Amine Acylation cluster_1 Strategy B: C2-Amine N-Arylation cluster_2 Strategy C: C7-Ester Modification start This compound A_reagent R-COOH, Coupling Agent (EDC, HATU) or R-COCl, Base start->A_reagent B_reagent Ar-B(OH)2 or Ar-X Pd or Cu Catalyst, Base (Buchwald-Hartwig / Ullmann) start->B_reagent C_hydrolysis 1. LiOH or NaOH (Hydrolysis) start->C_hydrolysis A_product C2-Amide Derivatives A_reagent->A_product Amide Coupling B_product C2-N-Aryl Derivatives B_reagent->B_product C-N Coupling C_acid 2-Aminobenzo[d]thiazole- 7-carboxylic Acid C_hydrolysis->C_acid C_coupling 2. R'-NH2, Coupling Agent C_acid->C_coupling C_product C7-Amide Derivatives C_coupling->C_product

Caption: Core synthetic strategies for diversifying the starting scaffold.

Detailed Experimental Protocols

General Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions, particularly palladium-catalyzed couplings. Reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates. Final compound structures and purity should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6][9]

Protocol 1: Synthesis of a C2-Amide Library via Amide Coupling

This protocol outlines the reaction of the C2-amino group with a diverse set of carboxylic acids. The use of a parallel synthesizer can greatly expedite library creation.

Rationale: Amide bond formation is a robust and well-established transformation in medicinal chemistry. Using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) minimizes side reactions and provides high yields of the desired amide products.[10]

Step-by-Step Procedure:

  • Preparation: To an array of reaction vials, add this compound (1.0 eq., e.g., 50 mg, 0.225 mmol).

  • Reagent Addition: To each respective vial, add a unique carboxylic acid (1.1 eq., 0.248 mmol), EDC (1.5 eq., 0.338 mmol), and HOBt (1.2 eq., 0.270 mmol).

  • Solvent: Add anhydrous N,N-Dimethylformamide (DMF, ~2 mL) to each vial and seal the array.

  • Reaction: Stir the vials at room temperature for 12-18 hours. Monitor reaction completion via TLC or LC-MS.

  • Work-up: Dilute each reaction mixture with ethyl acetate (10 mL) and wash sequentially with 1M HCl (2 x 5 mL), saturated NaHCO₃ solution (2 x 5 mL), and brine (1 x 5 mL).

  • Purification: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or by preparative HPLC to yield the final amide derivatives.

  • Characterization: Confirm the structure of each purified compound by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: N-Arylation via Buchwald-Hartwig Coupling

This protocol enables the formation of a C-N bond between the C2-amino group and an aryl halide, a key transformation for accessing novel chemical space.[11][12]

Rationale: Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for constructing C(aryl)-N bonds.[12][13] The choice of ligand is critical and often requires screening, but ligands like XPhos or SPhos are generally effective for coupling with aryl bromides. An inert atmosphere is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 eq.), the desired aryl bromide (1.2 eq.), Pd₂(dba)₃ (0.05 eq.), and XPhos (0.1 eq.).

  • Base and Solvent: Add cesium carbonate (Cs₂CO₃, 2.0 eq.) and anhydrous toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Protocol 3: C7-Ester Hydrolysis and Subsequent Amidation

This two-step protocol first converts the C7-ester to a carboxylic acid, which is then coupled with a diverse amine library.

Rationale: Saponification (base-catalyzed hydrolysis) of the ethyl ester provides a carboxylic acid handle.[14] This new functional group can then be activated using standard peptide coupling reagents to react with primary or secondary amines, creating a new library of C7-amide derivatives and significantly expanding the structural diversity.

Step-by-Step Procedure: Step A: Ester Hydrolysis

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of THF and water (3:1).

  • Hydrolysis: Add lithium hydroxide (LiOH, 3.0 eq.) and stir the mixture at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

  • Work-up: Acidify the reaction mixture to pH ~3-4 with 1M HCl. The product, 2-aminobenzo[d]thiazole-7-carboxylic acid, will often precipitate and can be collected by filtration. If it remains in solution, extract with ethyl acetate. Dry and concentrate to obtain the carboxylic acid.

Step B: Amide Coupling

  • Procedure: Follow the procedure outlined in Protocol 1 , using the 2-aminobenzo[d]thiazole-7-carboxylic acid synthesized in Step A as the starting material and coupling it with a library of various primary and secondary amines (R'-NH₂).

Biological Evaluation of Synthesized Inhibitors

The overall workflow from synthesis to biological validation is a critical, iterative process in drug discovery.

G A Scaffold Selection (Ethyl 2-aminobenzo[d]thiazole- 7-carboxylate) B Library Synthesis (Protocols 1-3) A->B C Purification & Characterization (HPLC, NMR, MS) B->C D Primary Screening (e.g., MTT Cytotoxicity Assay) C->D E Hit Identification D->E F Secondary Screening (e.g., Target-Specific Kinase Assay) E->F G Lead Compound (Potent & Selective Inhibitor) F->G H Structure-Activity Relationship (SAR) Analysis G->H H->B Iterative Design & Synthesis

Caption: General experimental workflow for inhibitor discovery.

Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)

This initial assay is crucial for identifying compounds with general antiproliferative activity, often a hallmark of effective anticancer agents.[1][15]

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a 5% CO₂ incubator.[1]

  • Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole derivatives in the culture medium. Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of inhibitor required to reduce cell viability by 50%).

Data Presentation and Interpretation

Quantitative data from synthesis and biological screening should be summarized in a clear, tabular format to facilitate SAR analysis.

Table 1: Example Data for a Synthesized C2-Amide Library

Compound IDR-Group (from R-COOH)Yield (%)Purity (%)MTT IC₅₀ (µM) vs. MCF-7
BTZ-001 Phenyl78>9812.5
BTZ-002 4-Chlorophenyl85>992.1
BTZ-003 4-Methoxyphenyl72>9818.3
BTZ-004 Thiophen-2-yl65>975.4
BTZ-005 Cyclohexyl81>99>50

This is representative data for illustrative purposes.

Conclusion and Future Directions

This compound is an exceptionally valuable and versatile starting scaffold for the discovery of novel inhibitors. The synthetic protocols detailed herein provide a robust framework for creating diverse chemical libraries by targeting the C2-amino and C7-ester functionalities. Subsequent screening using established biological assays allows for the identification of potent lead compounds. Future work should focus on expanding the diversity of the building blocks, performing secondary target-based assays on active compounds, and initiating studies on ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic properties to advance promising hits toward preclinical development.[7][16]

References

  • BenchChem. (n.d.). The 2-Aminobenzothiazole Scaffold: A Comprehensive Guide to its Medicinal Chemistry.
  • BenchChem. (n.d.). Applications of 2-Aminobenzothiazole in Medicinal Chemistry: Application Notes and Protocols.
  • Lv, P., Wang, Y., & Zhang, H. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113642. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis, Characterization and Docking Studies of Novel Series of Benzothiazoles for Anticancer Activity. Research Journal of Pharmacy and Technology.
  • Oğlak, S., & Göksu, S. (2020). Synthesis, characterization and carbonic anhydrase inhibitory activity of novel benzothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1339-1346. Available at: [Link]

  • Sharma, S., et al. (2011). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Pharmaceutical Sciences, 73(2), 213-217.
  • Kumar, A., et al. (2022). Synthesis, Characterization and Docking Studies of Novel Series of Benzothiazoles for Anticancer Activity. ResearchGate. Available at: [Link]

  • Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(3), 3247-3262. Available at: [Link]

  • Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. Available at: [Link]

  • Medina-Franco, J. L., et al. (2023). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. PMC - PubMed Central. Available at: [Link]

  • Kozlov, N. G., & Tarasevich, V. A. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 25(21), 5038. Available at: [Link]

  • Pérez-Vásquez, A., et al. (2022). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. Available at: [Link]

  • Yurttaş, L., et al. (2021). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules, 26(11), 3163. Available at: [Link]

  • International Academic Journal of Engineering, Science and Management. (n.d.). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. Retrieved from [Link]

  • Certain Derivatives of 2-Aminobenzothiazole: Significance and symbolism. (2025). Consensus. Retrieved from [Link]

  • Anderson, M. O., et al. (2016). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Organic letters, 18(15), 3742-3745. Available at: [Link]

  • Rotation, D. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Advances, 11(30), 18321-18328. Available at: [Link]

  • Rotation, D. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]

  • Káňová, K., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(15), 8904-8913. Available at: [Link]

Sources

Application Note: Ethyl 2-aminobenzo[d]thiazole-7-carboxylate as a Key Scaffold for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. A key strategy in the design of potent and selective kinase inhibitors is the use of privileged heterocyclic scaffolds that can be readily functionalized to interact with the ATP-binding site of the target kinase.

The 2-aminobenzothiazole core is one such privileged scaffold, found in a variety of biologically active compounds. Its rigid bicyclic structure and the presence of a reactive amino group provide an excellent platform for the synthesis of diverse libraries of compounds. This application note focuses on the utility of a specific derivative, Ethyl 2-aminobenzo[d]thiazole-7-carboxylate , as a versatile starting material for the synthesis of potent kinase inhibitors. We will explore the rationale behind its use, provide a detailed synthetic protocol for a representative dual inhibitor of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β), and discuss the relevant biological context.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold offers several advantages for the synthesis of kinase inhibitors:

  • Versatile Amino Group: The 2-amino group serves as a key handle for introducing a variety of substituents that can be tailored to interact with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving high affinity.

  • Ester Functionality: The ethyl carboxylate at the 7-position provides a secondary point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to explore additional binding interactions or to modulate the physicochemical properties of the final compound.

  • Rigid Bicyclic Core: The fused ring system provides a rigid framework that can help to pre-organize the substituents in a favorable conformation for binding to the target kinase, potentially leading to higher potency and selectivity.

Signaling Pathway Context: The Interplay of CK2, GSK3β, and PTEN

A compelling therapeutic strategy involves the simultaneous inhibition of multiple kinases that act synergistically in a disease pathway. One such example is the cooperative phosphorylation and subsequent deactivation of the tumor suppressor protein PTEN (Phosphatase and TENsin homolog) by CK2 and GSK3β.[1][2] PTEN is a critical negative regulator of the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer. By inhibiting both CK2 and GSK3β, the deactivation of PTEN can be prevented, leading to the suppression of tumor growth.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation PTEN PTEN PTEN->PIP3 Dephosphorylates CK2 CK2 CK2->PTEN Phosphorylates (Inactivates) GSK3b GSK3β GSK3b->PTEN Phosphorylates (Inactivates) Inhibitor Dual CK2/GSK3β Inhibitor Inhibitor->CK2 Inhibits Inhibitor->GSK3b Inhibits

Caption: Dual inhibition of CK2 and GSK3β prevents PTEN inactivation.

Synthesis of a Dual CK2/GSK3β Inhibitor: A Representative Protocol

The following protocol details the synthesis of a potent dual CK2/GSK3β inhibitor starting from this compound. The synthetic strategy involves a key urea formation step, a common motif in many kinase inhibitors, followed by ester hydrolysis.

G A This compound C Urea Intermediate A->C DMF, 80°C B Ethyl 3-isocyanatobenzoate B->C D Final Inhibitor (Carboxylic Acid) C->D LiOH, THF/H2O

Caption: Synthetic workflow for the dual CK2/GSK3β inhibitor.

Materials and Reagents
ReagentSupplierPurity
This compoundSigma-Aldrich98%
Ethyl 3-isocyanatobenzoateAlfa Aesar97%
N,N-Dimethylformamide (DMF), anhydrousAcros Organics99.8%
Lithium hydroxide (LiOH)Fisher98%
Tetrahydrofuran (THF)J.T. Baker99.9%
Ethyl acetateEMDHPLC
HexanesEMDHPLC
Hydrochloric acid (HCl)VWR1N
Sodium sulfate (Na2SO4), anhydrousEMD
Step 1: Synthesis of Ethyl 3-(3-(7-(ethoxycarbonyl)benzo[d]thiazol-2-yl)ureido)benzoate (Urea Intermediate)
  • To a solution of this compound (1.0 g, 4.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) in a round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-isocyanatobenzoate (0.95 g, 5.0 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Collect the resulting precipitate by vacuum filtration and wash with cold water (2 x 20 mL).

  • Dry the solid under vacuum to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of 20% to 50% ethyl acetate in hexanes to yield the desired urea intermediate as a white solid.

StepReactant 1Reactant 2SolventTemperatureTimeYield
1This compoundEthyl 3-isocyanatobenzoateDMF80 °C4 h~85%
Step 2: Synthesis of 3-(3-(7-carboxybenzo[d]thiazol-2-yl)ureido)benzoic acid (Final Inhibitor)
  • Dissolve the urea intermediate (1.0 g, 2.4 mmol) in a mixture of tetrahydrofuran (THF, 15 mL) and water (5 mL) in a round-bottom flask.

  • Add lithium hydroxide (0.29 g, 12.0 mmol) to the solution and stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes with 1% acetic acid).

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with water (2 x 10 mL), and dry under vacuum to yield the final inhibitor as a white solid.

StepReactantReagentSolventTemperatureTimeYield
2Ethyl 3-(3-(7-(ethoxycarbonyl)benzo[d]thiazole-2-yl)ureido)benzoateLiOHTHF/H2ORT12 h~92%

Biological Evaluation

The synthesized inhibitor can be evaluated for its biological activity using a variety of in vitro and cell-based assays.

  • In vitro Kinase Inhibition Assay: The inhibitory activity against CK2 and GSK3β can be determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay (Promega). The IC50 values, representing the concentration of the inhibitor required to inhibit 50% of the kinase activity, can be calculated. A potent dual inhibitor would be expected to have IC50 values in the low micromolar to nanomolar range for both kinases.[1]

  • Cell-Based Assays: The anti-proliferative activity of the inhibitor can be assessed in various cancer cell lines using assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Western Blot Analysis: To confirm the mechanism of action, western blotting can be used to measure the phosphorylation status of downstream targets of the PI3K/Akt pathway, such as Akt itself, in cells treated with the inhibitor. A decrease in Akt phosphorylation would be indicative of PTEN activation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic placement of a reactive amino group and an ester functionality allows for the facile introduction of diverse chemical moieties to optimize binding to the target kinase and modulate the overall properties of the molecule. The synthetic protocol provided herein for a dual CK2/GSK3β inhibitor serves as a representative example of the utility of this scaffold in the development of targeted therapeutics. The principles and methodologies described can be readily adapted by researchers in drug discovery and medicinal chemistry to generate novel and potent kinase inhibitors for a wide range of therapeutic targets.

References

  • Rawat, A., et al. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. MedChemComm, 9(9), 1472-1490. [Link]

  • Kim, K. S., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of medicinal chemistry, 45(18), 3905–3927. [Link]

  • Arfeen, M., et al. (2016). Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors. European journal of medicinal chemistry, 121, 727–736. [Link]

  • Gozal, Y., et al. (2011). Design and synthesis of CK2 inhibitors. Molecular and cellular biochemistry, 356(1-2), 91–96. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your product yield.

The synthesis of the 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, with this particular 7-carboxylate isomer serving as a key building block for various pharmacologically active agents. However, achieving high yields and purity can be challenging, often due to issues with starting material stability, reaction conditions, and, most notably, regioselectivity. This guide is structured to address these specific challenges directly, providing not just procedural steps but the underlying chemical principles to empower you to make informed decisions in your work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My reaction yield is extremely low, or I'm not seeing any product formation. What are the likely causes?

Answer: Low to no product yield is a common frustration. Let's break down the potential culprits, starting from your reagents and moving to the reaction conditions.

Potential CauseScientific Explanation & Recommended Solutions
Degradation of Starting Material The key precursor, an ortho-aminothiophenol derivative (e.g., ethyl 3-amino-2-mercaptobenzoate), is highly susceptible to atmospheric oxidation. The thiol (-SH) group can readily oxidize to form a disulfide (-S-S-) bridge between two molecules. This disulfide byproduct is unreactive under the typical cyclization conditions, effectively reducing the concentration of your active starting material. Solutions:Use Freshly Prepared/Purified Precursors: If possible, synthesize your aminothiophenol precursor immediately before use. • Inert Atmosphere: Conduct the entire reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen.[1] This is the most critical preventative measure. • Degas Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
Incorrect Reagents for Cyclization If you are attempting a one-pot synthesis from a substituted aniline (e.g., ethyl 3-aminobenzoate) using a thiocyanate source, the choice of oxidizing agent and reaction conditions is paramount. Solutions:Verify Oxidant: The classic method employs bromine in acetic acid.[2][3] Ensure your bromine solution is fresh and accurately measured. Older bromine may have reduced activity. • Alternative Thiocyanate Sources: Potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) are commonly used. Ensure they are anhydrous, as water can interfere with the reaction.
Suboptimal Reaction Temperature Benzothiazole formation often requires specific temperature profiles. Some cyclizations proceed at room temperature, while others require heating to overcome the activation energy barrier.[1] Solutions:Gradual Heating: If no reaction occurs at room temperature, gradually increase the temperature in 10-15 °C increments, monitoring the reaction by Thin Layer Chromatography (TLC). • Avoid Excessive Heat: Overheating can lead to decomposition of starting materials and products, resulting in complex mixtures and low yields.
Inefficient Catalyst or Reagent Stoichiometry For syntheses involving catalysts (e.g., acid catalysts for condensation), the choice and amount are critical. Similarly, the stoichiometry of reagents like thiocyanate and bromine must be precise. Solutions:Catalyst Choice: For condensation with carboxylic acids or their derivatives, catalysts like polyphosphoric acid (PPA) can be effective.[4] • Stoichiometry Check: In the KSCN/Br₂ method, an excess of thiocyanate (2-4 equivalents) is typically used, with bromine at around 2 equivalents relative to the aniline.[2][3] Carefully check your calculations and measurements.

Question 2: I've isolated a product, but my NMR analysis shows a mixture of isomers. How can I improve the regioselectivity for the 7-carboxylate product?

Answer: This is a significant and well-documented challenge in benzothiazole synthesis. When starting with a meta-substituted aniline like ethyl 3-aminobenzoate, electrophilic thiocyanation can occur at either of the positions ortho to the amino group (the C2 or C6 positions of the aniline), leading to a mixture of the 2-amino-5-carboxylate and 2-amino-7-carboxylate benzothiazole isomers after cyclization.

A U.S. Patent, US6498265B2, specifically notes that reacting methyl 3-aminobenzoate under these conditions can yield a mixture containing a significant amount of the undesired 5-carboxylate isomer alongside the desired 7-carboxylate.[5]

Below is a diagram illustrating this common regioselectivity problem.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products Start Ethyl 3-aminobenzoate Reagents KSCN / Br₂ Product_7 This compound (Desired Product) Reagents->Product_7 Path A (Ortho-thiocyanation at C2) Product_5 Ethyl 2-aminobenzo[d]thiazole-5-carboxylate (Isomeric Impurity) Reagents->Product_5 Path B (Ortho-thiocyanation at C6)

Caption: Regioselectivity issue in benzothiazole synthesis.

Strategies to Improve Regioselectivity:

  • Use a Regio-Defined Precursor: The most reliable method to avoid isomeric mixtures is to start with a precursor where the substitution pattern is already fixed. Synthesizing ethyl 3-amino-2-mercaptobenzoate and then cyclizing it with a cyanogen source (like cyanogen bromide) will exclusively yield the 7-carboxylate isomer. This approach, while potentially longer, offers unambiguous control over the final product's regiochemistry.[5]

  • Solvent and Temperature Optimization: The patent literature suggests that the choice of solvent can influence the isomer ratio. For instance, carrying out the reaction in chlorobenzene was noted to produce a different isomer ratio than in acetic acid.[5] Experiment with different solvent systems (e.g., acetic acid, chlorobenzene, DMF) and temperatures to find conditions that may favor the formation of the 7-isomer.

  • Purification: If a mixture is unavoidable, careful purification is necessary.

    • Column Chromatography: Use a high-resolution silica gel column with a shallow solvent gradient (e.g., slowly increasing ethyl acetate in hexane) to separate the isomers. Monitor fractions carefully by TLC.

    • Recrystallization: Isomers often have different solubilities. Experiment with various solvent systems (e.g., ethanol, ethyl acetate, toluene) to find conditions where one isomer preferentially crystallizes.

Question 3: My product is an oil or is difficult to purify by standard column chromatography. What are my options?

Answer: Purification challenges are common, especially if side reactions have occurred.

ProblemRecommended Solutions
Product is an Oil Oily products can be difficult to handle and purify. • Trituration: Attempt to induce crystallization by dissolving the oil in a small amount of a good solvent (like dichloromethane) and then adding a poor solvent (like hexane) dropwise while scratching the flask's inner surface. • Derivative Formation: Convert the oily product into a solid derivative for easier purification. For example, the 2-amino group can be acylated or converted to a salt (e.g., a hydrochloride salt). After purification by recrystallization, the protecting group can be removed or the free base regenerated.
Streaking on Silica Gel The basic amino group on the benzothiazole ring can interact strongly with the acidic silica gel, causing streaking and poor separation. • Neutralize the Column: Add a small amount of a basic modifier, like triethylamine (~0.5-1%), to your mobile phase. This deactivates the acidic sites on the silica gel, leading to sharper bands and better separation. • Use Alumina: Consider using neutral or basic alumina for chromatography instead of silica gel.
Co-eluting Impurities If impurities have similar polarity to your product, separation can be extremely difficult. • Alternative Purification: Explore other techniques like preparative TLC or preparative HPLC if available. • Chemical Wash: Before chromatography, wash your crude product solution with dilute acid (to remove basic impurities) and/or dilute base (to remove acidic impurities), followed by a brine wash. Ensure your desired product is stable to these conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to obtain this compound with high regioselectivity?

A1: The most dependable route involves a two-step process starting from a pre-functionalized benzene ring. A suggested pathway begins with ethyl 3-aminobenzoate, which is converted to ethyl 3-amino-2-mercaptobenzoate. The subsequent cyclization of this intermediate with a reagent like cyanogen bromide or N-cyanoguanidine will yield the desired 7-carboxylate isomer exclusively, avoiding the formation of the 5-carboxylate byproduct.[5]

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside your starting materials on a silica gel plate. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation. The consumption of starting material and the appearance of a new spot for the product can be visualized under UV light (254 nm).

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Thiols: Starting materials like 2-aminothiophenols have a strong, unpleasant odor and are toxic. Always handle them in a well-ventilated fume hood.

  • Bromine: Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).

  • Solvents: Use appropriate care when handling organic solvents, avoiding inhalation and skin contact.

Q4: Can I use a different ester, like methyl or t-butyl, instead of the ethyl ester?

A4: Yes. The choice of ester group (methyl, ethyl, etc.) on the starting benzoate (e.g., methyl 3-aminobenzoate) generally does not significantly impact the benzothiazole ring formation chemistry. The corresponding ester of the final product will be obtained.[2][5] Note that if you plan to hydrolyze the ester to the carboxylic acid later, a methyl or ethyl ester is typically preferred for ease of hydrolysis compared to a bulkier ester like t-butyl (which would require acidic conditions for removal).

Experimental Protocols

Protocol 1: Synthesis of Mthis compound via Regioselective Cyclization (Adapted from US6498265B2)

This method highlights a regioselective approach, which may be adapted for the ethyl ester.

G A Potassium 3-amino-2-mercaptobenzoate D Reaction Mixture A->D B Cyanogen Bromide (CNBr) B->D C Solvent (e.g., Water/Dioxane) C->D E Acidification (e.g., HCl) D->E Cyclization F Crude Product (2-aminobenzo[d]thiazole-7-carboxylic acid) E->F Precipitation G Esterification (Ethanol, Acid Catalyst) F->G H Final Product (this compound) G->H Purification

Sources

Technical Support Center: Purification of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable heterocyclic compounds with high purity. The inherent structural features of the 2-aminobenzothiazole core, particularly its polarity and basicity, often lead to predictable yet frustrating issues during purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind common purification problems and offer field-proven protocols to overcome them, ensuring you can achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent and specific problems encountered during the purification of this compound derivatives.

Question 1: My compound is streaking badly or remains at the baseline on a silica TLC plate, even when using polar solvent systems like ethyl acetate/hexane. What is causing this, and how can I achieve good separation?

Answer:

This is the most common issue faced when purifying 2-aminobenzothiazole derivatives and stems from the fundamental interaction between your compound and the stationary phase.

  • Causality (The "Why"): Your compound is a polar, basic heterocycle. The 2-amino group and the nitrogen atom within the thiazole ring are basic and can form strong hydrogen bonds.[1] Standard silica gel is slightly acidic due to the presence of silanol groups (Si-O-H) on its surface. This leads to a powerful acid-base interaction, causing your compound to bind very tightly—or in some cases, irreversibly—to the silica.[1][2] This strong, non-ideal interaction results in significant peak tailing and streaking, as some molecules are retained more strongly than others, leading to a drawn-out elution profile which reduces resolution.[1]

Solutions:

To achieve clean separation, you must disrupt this strong interaction. This can be done by either increasing the eluent's polarity dramatically or neutralizing the acidic sites on the silica gel.

  • Add a Basic Modifier: This is often the most effective solution. By adding a small amount of a basic modifier to your mobile phase, you can neutralize the acidic silanol groups, preventing your basic compound from binding too strongly.

    • Triethylamine (TEA): Add 1-3% TEA to your solvent system (e.g., 40% Ethyl Acetate / 60% Hexane + 1% TEA).[1] This is the go-to method for most basic heterocycles.

    • Ammonia in Methanol: For very polar compounds that require methanol for elution, using a pre-mixed solution of 7N ammonia in methanol can be highly effective.[1]

  • Increase Solvent Polarity Aggressively: If a basic modifier is not sufficient, a more polar mobile phase is required.

    • Methanol (MeOH) in Dichloromethane (DCM): A common starting point for very polar compounds is 5% MeOH in DCM.[3] You can gradually increase the methanol percentage. Caution: Using more than 10% methanol in your mobile phase can risk dissolving the silica gel, which will contaminate your final product.[3]

Question 2: My compound "oiled out" during recrystallization instead of forming crystals. How can I fix this?

Answer:

"Oiling out" is a frustrating but common phenomenon where the dissolved compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[4]

  • Causality (The "Why"): This typically occurs for two main reasons:

    • High Solute Concentration/Rapid Cooling: The solution is supersaturated to a point where the solute comes out of solution faster than it can organize into a crystal lattice. Rapid cooling exacerbates this.

    • Presence of Impurities: Impurities can disrupt the crystallization process, acting as "crystal poisons" and favoring the formation of a liquid oil.

    • Low Melting Point: If the melting point of your compound is lower than the temperature of the solution as it cools, it will separate as a liquid.[4]

Solutions:

  • Re-heat and Dilute: Heat the mixture to re-dissolve the oil completely. Add a small amount of additional hot solvent (10-20% more) to slightly decrease the saturation level and then allow it to cool much more slowly.[4]

  • Slow Down Cooling: This is critical. After dissolving your compound in the minimum amount of boiling solvent, cover the flask and let it cool to room temperature undisturbed over several hours. Do not place it directly in an ice bath. Once at room temperature, you can then move it to a colder environment (ice bath or refrigerator) to maximize yield.[5]

  • Induce Crystallization: If crystals are slow to form, you can:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.[6]

    • Seed: Add a single, tiny crystal of the pure compound (if available) to the cooled solution to act as a template for crystal growth.[6]

  • Change the Solvent System: If the above methods fail, the solvent is likely unsuitable. Try a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify the solution, and then cool slowly.

Question 3: I've purified my compound, but my NMR spectrum shows a persistent impurity with a singlet around 2.1 ppm. What is this and how do I remove it?

Answer:

This is very likely an N-acetylated impurity, forming N-(7-(ethoxycarbonyl)benzo[d]thiazol-2-yl)acetamide.

  • Causality (The "Why"): Many synthetic routes for 2-aminobenzothiazoles, particularly the classic Hugerschoff synthesis, use glacial acetic acid as the solvent.[7][8] While effective for the cyclization, the amino group of your product can be acylated by the acetic acid under the reaction conditions, especially with prolonged heating.[9] This side reaction creates an acetamide derivative that is often difficult to separate from the desired product due to similar polarities.

Solutions:

  • Mild Basic Hydrolysis: The acetamide bond can be cleaved under mild basic conditions.

    • Dissolve the impure material in methanol.

    • Add a catalytic amount of a base like potassium carbonate (K₂CO₃) or a dilute aqueous solution of sodium hydroxide (NaOH).

    • Stir the reaction at room temperature and monitor by TLC until the starting impurity spot has been fully converted back to your desired 2-amino product.

    • Neutralize the mixture, extract your product, and re-purify.

  • Chromatographic Re-purification: The N-acetylated impurity is slightly less polar than your desired 2-amino compound because the amide nitrogen is less basic and a less effective hydrogen bond donor than the primary amine. You can exploit this difference for a careful chromatographic separation.

    • Use a less polar solvent system than you would for the main compound.

    • Employ a very long column with a shallow solvent gradient to maximize resolution between the two closely eluting spots.

Experimental Workflow & Purification Strategy

Choosing the right purification strategy is key. This decision tree can guide your choice between recrystallization and chromatography.

G start Crude Product Analysis (TLC/¹H NMR) purity_check Purity > 90%? start->purity_check impurity_type What are the impurities? purity_check->impurity_type No recrystallize Attempt Recrystallization purity_check->recrystallize Yes impurity_type->recrystallize Baseline / Very Different Polarity chromatography Perform Column Chromatography impurity_type->chromatography Close Rf / Multiple Spots recrystallize->chromatography Oiled Out / Still Impure success Pure Product recrystallize->success Successful chromatography->success Successful failure Purification Failed Re-evaluate Strategy chromatography->failure Poor Separation / Co-elution baseline_impurity Baseline/Polar Impurities close_rf_impurity Impurities with Close Rf G start Compound 'Oiled Out' step1 Re-heat solution to dissolve oil start->step1 step2 Add 10-20% more hot solvent step1->step2 step3 Allow to cool SLOWLY to Room Temp (Cover and leave undisturbed) step2->step3 step4 Crystals forming? step3->step4 failure Still oiled out? Change solvent system. step3->failure step5 Induce Crystallization: 1. Scratch with glass rod 2. Add a seed crystal step4->step5 No step6 Place in ice bath to maximize yield step4->step6 Yes step5->step3 success Collect crystals by vacuum filtration step6->success

Sources

Technical Support Center: Synthesis of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility.

The synthesis of 2-aminobenzothiazoles is a cornerstone reaction in medicinal chemistry, with the resulting scaffold being a "privileged structure" found in numerous pharmacologically active agents.[1][2][3] The classical approach, often referred to as the Hugershoff reaction, involves the oxidative cyclization of a phenylthiourea intermediate, which is formed in situ from an aniline derivative and a thiocyanate salt.[1][4] This guide focuses on the specific synthesis of the 7-carboxylate isomer, a valuable building block in drug discovery.[5]

Section 1: Reaction Overview & Core Mechanism

The primary synthetic route involves the reaction of Ethyl 3-aminobenzoate with an alkali metal thiocyanate (such as KSCN or NH₄SCN) in the presence of an oxidizing agent, typically bromine in glacial acetic acid.[1][2]

Primary Reaction Scheme:

Figure 1. Overall synthesis pathway.

The reaction proceeds via an electrophilic attack on the aniline ring, followed by an intramolecular cyclization. The amino group of Ethyl 3-aminobenzoate is a strong ortho-, para-director, while the ester group is a meta-director. The cyclization occurs at the C2 position, which is ortho to the activating amino group, leading to the desired 7-substituted benzothiazole.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low or I isolated no product. What went wrong?

This is a frequent issue that can stem from several factors related to reagent integrity, reaction conditions, or competing side reactions.

  • Probable Cause A: Reagent Quality & Stoichiometry

    • Explanation: The starting aniline, Ethyl 3-aminobenzoate, can degrade over time, especially if improperly stored. Bromine solutions can decrease in molarity, and glacial acetic acid must be anhydrous. An incorrect stoichiometry, particularly of the oxidizing agent, can halt the reaction.

    • Solution:

      • Verify Starting Material: Use freshly purchased or purified Ethyl 3-aminobenzoate. Confirm its purity via NMR or melting point.

      • Use Fresh Bromine Solution: Prepare the bromine in acetic acid solution immediately before use.

      • Check Stoichiometry: The reaction typically requires at least 2 equivalents of bromine relative to the aniline.[2] One equivalent forms the thiocyanogen electrophile ((SCN)₂), and the second equivalent acts as the oxidant for the cyclization of the thiourea intermediate.

      • Ensure Anhydrous Conditions: Use glacial acetic acid. Water can interfere with the reactive intermediates.

  • Probable Cause B: Inadequate Reaction Temperature

    • Explanation: The initial thiocyanation is often performed at a reduced temperature (e.g., 10-15 °C) to control the reaction rate and prevent side reactions.[2] However, the subsequent cyclization may require gentle warming or an extended period at room temperature to proceed to completion.

    • Solution:

      • Controlled Bromine Addition: Add the bromine solution dropwise while maintaining the temperature below 15 °C. An exothermic reaction is expected; control the addition rate to prevent a temperature spike.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product. If the reaction stalls after the bromine addition, allow it to stir at room temperature overnight.[2] Gentle heating (e.g., to 40-50 °C) can be attempted, but this may increase byproduct formation.

  • Probable Cause C: Premature Product Precipitation

    • Explanation: The hydrobromide salt of the product can sometimes precipitate from the acetic acid solution, especially if the reaction mixture is highly concentrated. This can encapsulate unreacted starting materials and prevent the reaction from going to completion.

    • Solution:

      • Ensure Sufficient Solvent: Use an adequate volume of glacial acetic acid to maintain a homogenous solution throughout the reaction.

      • Vigorous Stirring: Maintain strong mechanical or magnetic stirring to keep any solids that form well-suspended.

Q2: My final product is a dark, tarry solid and difficult to purify. Why?

The formation of colored impurities is typically due to oxidation or polymerization side reactions.

  • Probable Cause: Over-oxidation and Bromination

    • Explanation: Bromine is a strong oxidizing agent. If added too quickly, at too high a temperature, or in large excess, it can lead to the formation of poly-brominated species or oxidative polymerization of the aniline starting material, resulting in intractable tars. The positions ortho and para to the strongly activating amino group are susceptible to electrophilic bromination.

    • Solution:

      • Strict Temperature and Addition Control: This is the most critical factor. The slow, dropwise addition of bromine at a controlled temperature (10-15 °C) is paramount.[2]

      • Purification with Activated Charcoal: During workup and recrystallization, dissolving the crude product in a hot solvent and adding a small amount of activated charcoal can help adsorb many colored impurities. The hot solution is then filtered to remove the charcoal before crystallization.[6][7]

Figure 2. A logical workflow for troubleshooting common synthesis issues.
Q3: My TLC shows multiple spots close to the product spot. What are they?

This indicates the presence of structurally related impurities, which can complicate purification.

  • Probable Impurity A: Phenylthiourea Intermediate

    • Identification: This intermediate is more polar than the final benzothiazole product and will have a lower Rf value on silica gel TLC. Its presence indicates incomplete cyclization.

    • Solution: Increase the reaction time at room temperature or consider gentle heating (40-50 °C) after the bromine addition is complete to drive the cyclization forward.

  • Probable Impurity B: Ring-Brominated Byproduct

    • Identification: A byproduct with a similar polarity to the desired product, but with a different fragmentation pattern in mass spectrometry (showing characteristic M, M+2 isotopic peaks for bromine). This arises from direct electrophilic bromination of the aromatic ring.

    • Solution: This is best prevented by meticulous control of bromine addition and temperature. If formed, separation may require careful column chromatography.

  • Probable Impurity C: Unreacted Ethyl 3-aminobenzoate

    • Identification: The starting material is significantly more polar than the product. It can be easily identified by running a co-spot on the TLC plate.

    • Solution: Ensure the correct stoichiometry of reagents. During workup, an acid wash (e.g., dilute HCl) can help remove unreacted basic aniline, though the product itself has basicity and may also be extracted. A better approach is purification via column chromatography or recrystallization.

Table 1: Troubleshooting Summary
Problem Probable Cause Recommended Solution
Low / No YieldDegraded reagents, incorrect stoichiometryUse fresh, pure materials; verify calculations.
Incomplete reactionExtend reaction time; monitor by TLC.
Dark/Tarry ProductOver-oxidation from poor temperature controlMaintain 10-15 °C during slow bromine addition.
Polymerization side reactionsUse activated charcoal during recrystallization.[6][7]
Multiple Spots on TLCPhenylthiourea intermediate presentDrive cyclization with longer time or gentle heat.
Ring-brominated byproductPrevent with strict reaction control; purify via chromatography.
Unreacted starting materialOptimize stoichiometry; purify via chromatography/recrystallization.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of this reaction?

The reaction follows the Hugershoff benzothiazole synthesis pathway.

  • Formation of Thiocyanogen: In the presence of bromine, potassium thiocyanate is oxidized to form thiocyanogen ((SCN)₂), a potent electrophile.

  • Electrophilic Aromatic Substitution: The electron-rich aniline ring of Ethyl 3-aminobenzoate attacks the thiocyanogen. This substitution is directed by the powerful activating amino group to the ortho position (C2), forming a thiocyanato-aniline intermediate.

  • Intramolecular Cyclization: The lone pair of the amino group attacks the carbon of the thiocyanate group. This step forms the five-membered thiazole ring. This is the key ring-forming step.

  • Oxidation/Aromatization: The resulting dihydro-benzothiazole intermediate is not aromatic. The second equivalent of bromine (or another oxidizing species in the pot) oxidizes this intermediate to the final aromatic 2-aminobenzothiazole product.

Q2: Why is glacial acetic acid used as the solvent?

Glacial acetic acid serves multiple purposes: it is polar enough to dissolve the starting materials and the thiocyanate salt, it is acidic enough to protonate intermediates and facilitate the reaction, and it is relatively inert to bromine under the reaction conditions.[1]

Q3: How can I best confirm the structure of my final product?

A combination of analytical techniques is recommended:

  • ¹H NMR: Will confirm the presence of the aromatic protons with specific splitting patterns for the 1,2,3-substitution on the benzene ring, the ethyl ester signals (a quartet and a triplet), and the broad singlet for the -NH₂ protons.

  • ¹³C NMR: Will show the correct number of carbon signals, including the characteristic C=S carbon in the thiazole ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₀H₁₀N₂O₂S, MW = 222.26 g/mol ).[5]

  • Melting Point: A sharp melting point indicates high purity.

Q4: What are the primary safety hazards associated with this synthesis?

  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe chemical burns on contact. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves.

  • Glacial Acetic Acid (CH₃COOH): Corrosive and can cause burns. Work in a well-ventilated area or a fume hood.

  • General Precautions: Always wear appropriate PPE. Have a quench solution (e.g., sodium thiosulfate) ready to neutralize any bromine spills.

Section 4: Detailed Experimental Protocol

This protocol is adapted from established procedures for similar 2-aminobenzothiazole syntheses.[2]

Materials:

  • Ethyl 3-aminobenzoate (1.0 eq)

  • Potassium thiocyanate (KSCN) (4.0 eq)

  • Bromine (2.0 eq)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add Ethyl 3-aminobenzoate (1.0 eq) and potassium thiocyanate (4.0 eq).

  • Add glacial acetic acid (approx. 10-15 mL per gram of aniline) and stir the mixture for 30-45 minutes at room temperature until most solids have dissolved.

  • Cool the reaction mixture to 10 °C in an ice-water bath.

  • In a separate flask, prepare a solution of bromine (2.0 eq) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Pour the reaction mixture slowly into a beaker of ice water. A precipitate should form.

  • Carefully neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8. Be cautious of gas evolution.

  • Filter the resulting solid precipitate and wash it thoroughly with water.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography (eluting with a hexanes/ethyl acetate gradient) to yield this compound as a solid.

Section 5: Key Side Reaction Mechanism

A common and problematic side reaction is the direct bromination of the activated aromatic ring. This competes with the desired thiocyanation and can lead to difficult-to-separate impurities.

Figure 3. Competing electrophilic bromination side reaction.

The amino group strongly activates the positions ortho and para to it (positions 2, 4, and 6). If the concentration of bromine is too high locally (due to rapid addition) or the kinetic energy is high (due to elevated temperature), bromine can act as an electrophile itself, directly substituting onto the ring instead of first forming thiocyanogen. This underscores the critical importance of controlling the reaction conditions.

References

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. U.S. National Institutes of Health (NIH), PMC Article. [Link]

  • Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Journal of Drug Delivery and Therapeutics. [Link]

  • An Efficient One-pot Synthesis of 2-Aminobenzothiazoles from Substituted Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O. ResearchGate. [Link]

  • Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Royal Society of Chemistry. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. U.S. National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. [Link]

  • Representative examples of benzothiazole derivatives with biological relevance. ResearchGate. [Link]

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. U.S. National Institutes of Health (NIH), PMC Article. [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. U.S. National Institutes of Health (NIH), PMC Article. [Link]

  • A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. ResearchGate. [Link]

  • Synthesis of ethyl benzo[d]thiazole-2-carboxylate. ResearchGate. [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry. [Link]

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Royal Society of Chemistry. [Link]

  • This compound, min 98%, 100 mg. CP Lab Safety. [Link]

Sources

Technical Support Center: Optimizing Modifications of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the modification of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile scaffold. 2-Aminobenzothiazoles are a privileged class of heterocyclic compounds, serving as crucial intermediates in the synthesis of pharmacologically active molecules.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to navigate common challenges encountered during the chemical modification of this specific building block.

Section 1: N-Acylation of the 2-Amino Group

The exocyclic amino group at the 2-position is a primary site for functionalization, most commonly through acylation to form amides. These derivatives are prevalent in compounds designed for a range of biological targets.[4] However, achieving high yields and purity can be challenging due to the electronic nature of the benzothiazole ring system.

Frequently Asked Questions & Troubleshooting Guide

Q1: My N-acylation reaction with an acyl chloride/anhydride is sluggish, incomplete, or results in a low yield. What are the primary causes and how can I optimize the conditions?

A1: Low reactivity in N-acylation of 2-aminobenzothiazoles can stem from several factors. Here is a breakdown of potential causes and corresponding solutions:

  • Cause 1: Insufficient Nucleophilicity of the Amine. The 2-amino group on the benzothiazole ring is less nucleophilic than a simple aniline due to the electron-withdrawing nature of the heterocyclic system.

    • Solution: The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard for scavenging the HCl generated when using acyl chlorides.[5] If the reaction is still slow, consider a stronger base like pyridine, which can also act as a nucleophilic catalyst. For very unreactive systems, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicycloundec-7-ene) may be required.

  • Cause 2: Inappropriate Solvent. The solvent must fully dissolve the starting materials and should not react with the acylating agent.

    • Solution: Aprotic solvents are preferred. Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent starting points for reactions at room temperature. For higher temperatures, consider solvents like 1,4-dioxane or N,N-Dimethylformamide (DMF). However, be aware that DMF can decompose at high temperatures or in the presence of strong bases, which can complicate purification.

  • Cause 3: Inadequate Reaction Temperature. Many acylations proceed well at room temperature, but some require thermal energy to overcome the activation barrier.

    • Solution: If the reaction is slow at room temperature (monitor by TLC), gradually increase the temperature.[6] Refluxing in a suitable solvent like benzene or acetic acid can significantly improve yields and reaction times.[5][7] Microwave-assisted synthesis is another powerful technique to drastically reduce reaction times.[8]

  • Cause 4: Use of Carboxylic Acid without an Activating Agent. Directly reacting a carboxylic acid with the amine to form an amide is generally inefficient without an activating agent due to the formation of a stable ammonium carboxylate salt.

    • Solution: Employ standard peptide coupling reagents. Common choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or the classic EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) often used in combination with HOBt (Hydroxybenzotriazole).

Q2: I'm observing the formation of multiple products, particularly a di-acylated species. How can I improve the selectivity for mono-acylation?

A2: Di-acylation can occur on both the exocyclic amino group and the endocyclic nitrogen atom, especially under harsh conditions or with highly reactive acylating agents.

  • Mechanism of Side Reaction: The initially formed mono-acylated product can tautomerize to an N-acyl-2-imino-2,3-dihydrobenzothiazole form. The endocyclic nitrogen in this tautomer can be sufficiently nucleophilic to react with a second molecule of the acylating agent.

  • Optimization for Selectivity:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acylating agent. Avoid using a large excess.

    • Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures to reduce the rate of the second acylation. Add the acylating agent dropwise to the solution of the amine and base to avoid localized high concentrations.[5]

    • Choice of Acylating Agent: Acid anhydrides are generally less reactive than acyl chlorides and may offer better selectivity.

Q3: Purification of my N-acylated product by column chromatography is difficult due to streaking or poor separation. What are some alternative strategies?

A3: Purification challenges are common. Here are several approaches to consider:

  • Acid/Base Wash: During the aqueous workup, perform washes to remove unreacted starting materials. A dilute acid wash (e.g., 1M HCl) will remove the basic 2-aminobenzothiazole starting material and any organic base used. A dilute base wash (e.g., saturated NaHCO₃) will remove any unreacted acidic acylating agent or carboxylic acid byproduct.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Alternative Chromatography Media: If the compound is sensitive to the acidic nature of standard silica gel, streaking or decomposition can occur.[6] In such cases, consider using neutral alumina for column chromatography or treating the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.[6]

  • Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be effective.

Data Summary: N-Acylation Conditions
MethodAcylating AgentSolvent / Base or CatalystTemperatureTypical TimeTypical YieldReference
Acyl Chloride Chloroacetyl ChlorideBenzene / TriethylamineIce-cold to Reflux10 hours75%[5]
Acetic Acid Glacial Acetic AcidAcetic Acid (as solvent)Reflux (~118 °C)8-10 hours88%[7][9]
Anhydride Succinic AnhydrideGlacial Acetic AcidReflux~5 hoursN/A[5]
Peptide Coupling Carboxylic AcidDCM / EDC, HOBt, DIPEARoom Temperature12-24 hoursVariable[10]
Optimized Protocol: N-Acylation with an Acyl Chloride
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the desired acyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).[6]

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using an eluent system such as hexanes/ethyl acetate) or by recrystallization.

Workflow for Troubleshooting N-Acylation

G start Start N-Acylation check_tlc Monitor Reaction by TLC start->check_tlc low_yield Low Yield or No Reaction check_tlc->low_yield Incomplete Conversion side_products Side Products Observed check_tlc->side_products Multiple Spots complete Reaction Complete check_tlc->complete Clean Conversion cause_nucleo Increase Base Strength (e.g., Pyridine, DBU) low_yield->cause_nucleo cause_temp Increase Temperature (Reflux or Microwave) low_yield->cause_temp cause_reagent Use Coupling Agent (for Carboxylic Acids) low_yield->cause_reagent select_temp Lower Reaction Temp (0°C) side_products->select_temp select_stoich Check Stoichiometry (1.05 eq. Acylating Agent) side_products->select_stoich workup Proceed to Workup & Purification complete->workup

Caption: Troubleshooting logic for N-acylation reactions.

Section 2: Suzuki-Miyaura Cross-Coupling

To build molecular complexity, C-C bond formation on the benzothiazole core is essential. The Suzuki-Miyaura cross-coupling is a powerful and widely used method for this purpose.[11] This typically requires a halogenated precursor, such as Ethyl 2-amino-6-bromobenzo[d]thiazole-7-carboxylate , which can be synthesized from the corresponding bromo-aniline starting material.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Suzuki coupling reaction is not working. The starting material is recovered, or I see decomposition. What are the most critical parameters to check?

A1: The success of a Suzuki coupling hinges on the precise interplay of several components. Failure is often traced back to one of the following:

  • Cause 1: Inactive Catalyst. The Palladium(0) species is the active catalyst. Pd(II) precatalysts must be reduced in situ, and Pd(0) catalysts are sensitive to oxygen.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). Use fresh, high-purity palladium catalysts and ligands.

  • Cause 2: Incorrect Base or Solvent Combination. The base is crucial for activating the boronic acid in the transmetalation step. Its effectiveness is highly dependent on the solvent system.

    • Solution: For many substrates, a combination of an aqueous base (e.g., 2M Na₂CO₃ or K₂CO₃) with a solvent like 1,4-dioxane or toluene is effective.[11][12] For more challenging couplings or water-sensitive substrates, anhydrous conditions with a base like K₃PO₄ or Cs₂CO₃ in a solvent like dioxane or THF may be necessary.

  • Cause 3: Impure Boronic Acid. Boronic acids can undergo dehydration to form cyclic boroxines or protodeboronation (loss of the boron group).

    • Solution: Use fresh, high-quality boronic acids. If in doubt, check the purity by NMR. Do not assume a 1:1 stoichiometry; it is common to use a slight excess (1.1-1.5 equivalents) of the boronic acid to drive the reaction to completion.

  • Cause 4: Inappropriate Ligand. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

    • Solution: For electron-rich benzothiazoles, an electron-rich phosphine ligand is often required. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or others like P(t-Bu)₃ are excellent choices for difficult couplings. For simpler systems, PPh₃ (tetrakis(triphenylphosphine)palladium(0)) may suffice.[13]

Q2: My reaction produces significant byproducts like homo-coupled boronic acid (Ar-Ar) or dehalogenated starting material. How can I suppress these pathways?

A2: These side reactions compete with the desired cross-coupling pathway.

  • Homo-coupling: This is often caused by oxygen contamination, which can facilitate the oxidative coupling of the boronic acid.

    • Solution: Rigorous degassing of the reaction mixture and maintaining a positive pressure of inert gas is the most effective preventative measure.

  • Protodeboronation/Dehalogenation: This involves the replacement of the boron or halogen group with a hydrogen atom, often from trace water or other proton sources.

    • Solution: Ensure anhydrous conditions if this is a persistent problem. Use a freshly dried solvent and oven-dried glassware. Sometimes, slowing down the rate of catalyst activation by adjusting the temperature can favor the desired cross-coupling over side reactions.

Data Summary: Common Suzuki-Miyaura Conditions
Palladium PrecatalystLigandBaseSolvent SystemTemperatureReference
Pd(PPh₃)₄(PPh₃)Na₂CO₃ (aq)Toluene/Ethanol/H₂O90-100 °C[11][12]
PdCl₂(dppf)dppfK₂CO₃Dioxane90 °C[13]
Pd₂(dba)₃SPhosK₃PO₄Toluene or Dioxane100-110 °C[14]
Pd(OAc)₂P(t-Bu)₃Cs₂CO₃THF or Dioxane80-100 °C[15]
Optimized Protocol: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the bromo-benzothiazole substrate (1.0 eq.), the arylboronic acid (1.2 eq.), the base (e.g., K₂CO₃, 2.0-3.0 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., SPhos, 2-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. If using an aqueous base, add the degassed water at this stage.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the organic filtrate with water and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-Pd(II)-X)L₂ Pd0->OxAdd + R¹-X Trans Transmetalation (R¹-Pd(II)-R²)L₂ OxAdd->Trans + R²-B(OR)₂ + Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 - R¹-R² Product R¹-R² (Product) RedElim->Product ArX R¹-X (Benzothiazole-Br) ArX->OxAdd Boronic R²-B(OR)₂ (Boronic Acid) Boronic->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 3: General Laboratory Operations

Q1: How can I best monitor the progress of my reactions?

A1: Thin-Layer Chromatography (TLC) is the most common and effective technique.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Use a UV lamp for visualization, as benzothiazoles are typically UV-active. Staining with agents like potassium permanganate can also be helpful. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

Q2: My purified product is a persistent oil, making it difficult to handle and weigh. What are my options?

A2: If a product is an oil, purification by column chromatography can be challenging.[6] Consider converting it to a solid derivative for easier purification.[6] For example, if the molecule still contains the basic 2-amino group, it can be converted to a hydrochloride or trifluoroacetate salt, which is often a crystalline solid that can be purified by recrystallization and then neutralized back to the free base.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Molecules, 18(8), 8845-8858. [Link]

  • Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 743-763. [Link]

  • Kavková, V., et al. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 25(22), 5468. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

  • Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Journal of Molecular Docking, 2(2), 78-85. [Link]

  • Benchchem. (2025). Experimental Protocols for the Acylation of 2-Aminobenzothiazole. BenchChem.
  • Xu, Y., et al. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. The Journal of Organic Chemistry, 82(18), 9637–9646. [Link]

  • Shaikh, A. A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 643. [Link]

  • Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry.
  • Wang, S., et al. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega, 5(22), 13187–13194. [Link]

  • Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. [Link]

  • Sever, B., et al. (2020). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 208, 112812. [Link]

  • Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 743-763. [Link]

  • Zhang, Y., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(23), 7143. [Link]

  • Kavková, V., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(13), 7397–7407. [Link]

  • Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. [Link]

  • Vaddula, B. S., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(2), 155-163. [Link]

  • International Advance Journal of Engineering, Science and Management (IAJESM). (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. [Link]

  • Singh, U., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Chemistry, 1(2), 249-266. [Link]

  • Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Journal of Molecular Docking.
  • Al-Masoudi, N. A., et al. (2015). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

Sources

Troubleshooting unexpected NMR peaks in Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Guide ID: EABT7C-NMR-TS-001 Prepared by: Senior Application Scientist, Advanced Spectroscopy Division Topic: Troubleshooting Unexpected ¹H NMR Peaks in this compound

Introduction

This technical guide serves as a dedicated resource for researchers, medicinal chemists, and process development scientists encountering anomalous signals in the ¹H Nuclear Magnetic Resonance (NMR) spectra of this compound. Misinterpretation of NMR data can lead to incorrect structural confirmation, flawed purity assessments, and significant delays in research and development pipelines. This document provides a systematic, question-and-answer-based approach to identifying the root cause of unexpected peaks, grounded in established spectroscopic principles and practical laboratory experience.

Below is the structure of the target molecule with the standard proton numbering convention used throughout this guide.

Caption: Structure of this compound.

Section 1: The "Golden" Spectrum - Expected ¹H NMR Profile

Before troubleshooting, it is imperative to establish a baseline. The "golden" or reference spectrum is what one expects for a pure sample under standard conditions (e.g., 400 MHz, in CDCl₃). Deviations from this profile indicate an issue.

Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentMultiplicityApprox. Chemical Shift (δ, ppm)IntegrationCausality of Chemical Shift
H-4Doublet (d)~7.85 - 7.951HDeshielded by the anisotropic effect of the adjacent ester carbonyl group.
H-5Triplet (t)~7.30 - 7.401HStandard aromatic proton environment, coupled to both H-4 and H-6.
H-6Doublet (d)~7.65 - 7.751HPositioned ortho to the electron-donating amino group (via the thiazole ring), but its shift is influenced by the overall heterocyclic system.
-NH₂Broad Singlet (br s)~5.50 - 6.002HLabile protons; position is highly dependent on concentration, temperature, and solvent. Broadening is due to quadrupole effects from the ¹⁴N nucleus and chemical exchange.
-O-CH₂ -CH₃Quartet (q)~4.35 - 4.452HMethylene protons deshielded by the adjacent oxygen atom of the ester. Coupled to the methyl group.
-O-CH₂-CH₃ Triplet (t)~1.35 - 1.453HStandard aliphatic methyl protons of an ethyl group. Coupled to the methylene group.

Note: The exact chemical shifts can vary slightly based on the NMR instrument's field strength, sample concentration, and the specific batch of deuterated solvent.

Section 2: Frequently Asked Questions - Diagnosing Unexpected Peaks

This section addresses the most common sources of spectral contamination and artifacts in a direct question-and-answer format.

Q1: My spectrum has a sharp singlet at 7.26 ppm and another at 1.56 ppm. My compound is dissolved in CDCl₃. Are these impurities?

A1: These are almost certainly not impurities from your reaction but are instead residual solvent and water peaks.

  • Causality: Deuterated solvents are never 100% isotopically pure. The peak at ~7.26 ppm in CDCl₃ corresponds to the small amount of residual, non-deuterated CHCl₃.[1] Similarly, the broad peak often seen around 1.56 ppm is dissolved H₂O (or HDO).[1][2] The chemical shift of water is highly variable and can appear almost anywhere between 1 and 5 ppm depending on the solvent and sample conditions.

  • Action: These peaks can typically be disregarded for structural elucidation but must be accounted for in purity analysis. For a definitive list of common solvent and impurity peaks, consult authoritative sources.[1][3][4][5]

Table 2: Chemical Shifts of Common NMR Impurities

CompoundCommon SourceTypical ¹H Shift in CDCl₃ (δ, ppm)Multiplicity
AcetoneGlassware cleaning2.17Singlet
DichloromethaneExtraction solvent5.30Singlet
Diethyl EtherExtraction solvent3.48 (q), 1.21 (t)Quartet, Triplet
Ethyl AcetateChromatography/Extraction4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
HexaneChromatography~1.25, ~0.88Multiplets
Silicone GreaseGlassware joints~0.07Broad Singlet
TolueneReaction solvent7.27-7.17 (m), 2.34 (s)Multiplet, Singlet
Water (H₂O)Ambient moisture~1.56 (variable)Broad Singlet
Source: Adapted from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1]

Q2: I see a very broad peak that shifts between experiments. How can I confirm if it's my -NH₂ group or just water?

A2: This is a classic diagnostic problem for samples with labile (exchangeable) protons. The definitive test is a "D₂O shake."

  • Causality: Protons on heteroatoms (O-H, N-H) can rapidly exchange with deuterium from deuterium oxide (D₂O). This exchange replaces the proton with a deuterium atom, which is NMR-inactive at the proton frequency, causing the original peak to disappear or significantly diminish.[6]

  • Action: Perform the D₂O shake experiment. See Protocol 3.1 for a step-by-step guide. If the peak vanishes, it confirms it as an exchangeable proton. Since your molecule has -NH₂ protons, this is the expected outcome for that signal. If a water peak is also present, it will disappear as well.

Q3: I have extra signals in the aromatic region (7.0 - 8.5 ppm) that don't fit the expected doublet-triplet-doublet pattern. What is the likely cause?

A3: Extra aromatic signals strongly suggest the presence of other aromatic species. The most likely candidates are unreacted starting materials or synthetic side-products.

  • Causality & Source: The synthesis of 2-aminobenzothiazoles often involves the reaction of a substituted aniline with a thiocyanate salt and bromine.[7][8][9]

    • Unreacted Starting Material: Residual ethyl anthranilate (or a related aminobenzoate) would show a distinct set of aromatic peaks.

    • Regioisomers: The reaction may not be perfectly regioselective, leading to the formation of other isomers, such as Ethyl 2-aminobenzo[d]thiazole-6-carboxylate[10][11] or the 5-carboxylate isomer. These isomers will have slightly different chemical shifts and coupling patterns in the aromatic region.

    • Degradation Products: While less common for a fresh sample, benzothiazoles can undergo degradation, often via hydroxylation of the benzene ring, which would introduce new aromatic signals.[12][13]

  • Action:

    • Compare the unexpected peaks to the known spectrum of your starting aniline.

    • If an isomeric impurity is suspected, advanced techniques like 2D-NMR (COSY, HMBC) may be required to fully assign the structure of the impurity.

    • If the above fails, repurify the sample using column chromatography or recrystallization. See Protocol 3.2 .

Q4: My baseline is rolling and my peaks look broad and distorted. What's wrong?

A4: This is symptomatic of a problem with the NMR experiment itself, not necessarily the chemical composition of your sample. The most common causes are poor shimming, an overly concentrated sample, or the presence of paramagnetic impurities.

  • Causality:

    • Poor Shimming: The shim coils are used to make the magnetic field (B₀) perfectly homogeneous across the sample volume. If the field is not homogeneous, different parts of the sample experience slightly different field strengths, causing a broadening of the NMR signals.[14][15]

    • High Concentration/Viscosity: Very concentrated samples can be viscous, which slows molecular tumbling. This leads to less efficient relaxation and broader peaks. High concentrations can also promote intermolecular interactions that cause peak shifting and broadening.[6][16]

    • Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can dramatically shorten relaxation times and cause extreme peak broadening, sometimes to the point where peaks disappear into the baseline.

  • Action: Follow the checklist in Protocol 3.3 for instrument and sample preparation checks.

Section 3: Systematic Troubleshooting Workflow & Protocols

When faced with an unexpected peak, a logical workflow can quickly identify the source.

Troubleshooting_Workflow start Unexpected Peak Observed q_region In which region is the peak? start->q_region q_broad Is the peak broad and/or does it shift? q_region->q_broad Variable Region (1-6 ppm) q_solvent Does it match a common solvent or impurity? q_region->q_solvent Aliphatic (0-3 ppm) res_reagent Likely Starting Material or Side Product q_region->res_reagent Aromatic (7-9 ppm) q_broad->q_solvent No res_exchangeable Likely Exchangeable Proton (NH₂ or H₂O) q_broad->res_exchangeable Yes res_solvent Likely Solvent/Known Impurity q_solvent->res_solvent Yes res_unknown Unknown Contaminant q_solvent->res_unknown No act_check_table Action: Check Solvent Table (Table 2) res_solvent->act_check_table act_d2o Action: Perform D₂O Shake (Protocol 3.1) res_exchangeable->act_d2o act_purify Action: Repurify Sample (Protocol 3.2) res_reagent->act_purify res_unknown->act_purify act_2dnmr Action: Consider 2D-NMR for characterization act_purify->act_2dnmr

Sources

Technical Support Center: Enhancing the Stability of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing stability challenges with Ethyl 2-aminobenzo[d]thiazole-7-carboxylate and its derivatives. As a Senior Application Scientist, I understand that ensuring the stability of these promising compounds is paramount for reproducible experimental results and successful drug development. This guide is structured in a question-and-answer format to directly tackle the specific issues you may encounter.

Troubleshooting Guides & FAQs

Section 1: Understanding Degradation Pathways

Question 1: My sample of an this compound derivative is changing color (e.g., from off-white to brown) upon storage. What is happening, and is the compound still usable?

A color change is a strong indicator of chemical degradation.[1] For 2-aminobenzothiazole derivatives, this is often due to oxidation .[1] The primary amine group is susceptible to oxidation, which can lead to the formation of colored impurities like azo compounds or polymeric materials.[1][2]

  • Causality: The lone pair of electrons on the nitrogen atom of the amino group makes it susceptible to attack by oxidizing agents, including atmospheric oxygen. This can be exacerbated by exposure to light and elevated temperatures. The oxidation process can lead to a cascade of reactions, forming highly colored polymeric byproducts.[3]

  • Usability: It is strongly recommended not to use a discolored sample for quantitative experiments or in biological assays. The presence of degradation products can lead to inaccurate results and potentially confounding biological effects. A qualitative analysis (e.g., via LC-MS) can help identify the impurities, but re-synthesis or re-purification is the best course of action.

Question 2: I'm observing a loss of my parent compound peak and the appearance of a new, more polar peak in my HPLC analysis over time. What degradation mechanism should I suspect?

This chromatographic behavior is characteristic of hydrolysis of the ethyl ester group. The ester functionality can be cleaved by water to form the corresponding carboxylic acid, which is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.

  • Causality: Ester hydrolysis can be catalyzed by both acidic and basic conditions.[4][5] The presence of moisture in solvents or in the storage atmosphere can facilitate this degradation.[6] The rate of hydrolysis is dependent on pH, temperature, and the specific electronic properties of the benzothiazole ring.[7]

  • Confirmation: To confirm hydrolysis, you can co-inject your degraded sample with a synthesized standard of the corresponding carboxylic acid. Mass spectrometry (LC-MS) can also be used to confirm the identity of the new peak by observing the expected mass change.

Section 2: Proactive Stability Enhancement Strategies

Question 3: How can I proactively design more stable derivatives of this compound?

Structural modification is a powerful tool for enhancing stability. Consider the following strategies during the design phase:

  • Modification of the Amino Group:

    • Acylation: Converting the primary amine to an amide can significantly reduce its susceptibility to oxidation. The electron-withdrawing nature of the acyl group decreases the electron density on the nitrogen atom.

    • N-Alkylation/N-Arylation: Introducing alkyl or aryl substituents on the amine can provide steric hindrance, protecting it from oxidative attack.

  • Modification of the Ester Group:

    • Steric Hindrance: Replacing the ethyl ester with a bulkier ester, such as a tert-butyl ester, can sterically hinder the approach of water molecules, thereby slowing down the rate of hydrolysis.

    • Bioisosteric Replacement: Consider replacing the ester with a more hydrolytically stable functional group, such as an amide or an oxadiazole, if the ester is not essential for biological activity.

  • Substitution on the Benzothiazole Ring:

    • Electron-Withdrawing Groups: Introducing electron-withdrawing groups (e.g., nitro, cyano) at appropriate positions on the benzothiazole ring can increase the antiproliferative activity of some derivatives and may influence stability.[8]

Question 4: What formulation strategies can I employ to improve the stability of my existing compounds?

For compounds already synthesized, formulation is key to preserving their integrity.

  • pH Control: Maintaining an optimal pH using appropriate buffer systems is crucial, especially for liquid formulations.[[“]][10][11] This can minimize both acid- and base-catalyzed hydrolysis of the ester.

  • Excipient Selection:

    • Antioxidants: The inclusion of antioxidants, such as ascorbic acid or tocopherol, can help prevent oxidative degradation of the amino group.[10]

    • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like EDTA can sequester these ions and improve stability.[6]

  • Solid-State Formulations:

    • Co-crystallization: Forming co-crystals with a suitable co-former can create a more stable crystalline lattice, protecting the compound from moisture and other environmental factors.[[“]][12]

    • Microencapsulation: Encapsulating the active pharmaceutical ingredient (API) can provide a physical barrier against moisture and light.[6][10][12]

Section 3: Experimental Protocols and Best Practices

Question 5: What are the best practices for storing my this compound derivatives to ensure their long-term stability?

Proper storage is fundamental to preventing degradation.

  • Solid Samples:

    • Store in a cool, dark, and dry place. A desiccator is highly recommended to protect against moisture.

    • Use amber-colored vials or containers to shield the compound from light, which can cause photodegradation.[6]

    • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Solutions:

    • Prepare solutions fresh whenever possible.

    • If storage is necessary, use aprotic, anhydrous solvents.

    • Store solutions at low temperatures (-20°C or -80°C) to slow down degradation kinetics.

    • Degas solvents to remove dissolved oxygen before preparing solutions.

Question 6: How do I perform a forced degradation study to understand the stability profile of my compound?

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and pathways.[13][14][15][16]

Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[15]

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 6, 12, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[1]

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.[1]

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature and monitor at various time points.[1]

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[15]

  • Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically HPLC with UV or MS detection.[17][18] The method should be able to separate the parent compound from all degradation products.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°CUp to 24 hours
Base Hydrolysis0.1 M NaOH60°CUp to 24 hours
Oxidation3% H₂O₂Room TemperatureUp to 24 hours
ThermalHeat60°CUp to 7 days
PhotolyticUV/Visible LightRoom TemperatureAs per ICH Q1B
Section 4: Visualization of Stability Concepts

Diagram 1: Key Degradation Pathways

This diagram illustrates the two primary degradation pathways for this compound derivatives.

cluster_0 Degradation Pathways cluster_1 Oxidation cluster_2 Hydrolysis Parent This compound Derivative Oxidized Colored Impurities (Azo compounds, Polymers) Parent->Oxidized O2, Light, Heat Hydrolyzed Carboxylic Acid Derivative Parent->Hydrolyzed H2O (Acid/Base Catalyzed)

Caption: Primary degradation routes for the target compounds.

Diagram 2: Workflow for Stability Assessment

This workflow outlines a systematic approach to evaluating and improving the stability of your compounds.

cluster_workflow Stability Assessment Workflow Start Synthesize Derivative Forced_Deg Perform Forced Degradation Study Start->Forced_Deg Analyze Analyze via Stability-Indicating Method (e.g., HPLC-MS) Forced_Deg->Analyze Identify Identify Degradation Pathways & Products Analyze->Identify Is_Stable Is Compound Sufficiently Stable? Identify->Is_Stable Optimize Optimize Structure or Formulation Is_Stable->Optimize No End Stable Compound Achieved Is_Stable->End Yes Re_evaluate Re-evaluate Stability Optimize->Re_evaluate Re_evaluate->Is_Stable

Caption: A systematic workflow for stability testing and optimization.

References
  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability.
  • Benchchem. (n.d.). Stability issues and degradation pathways of 2-aminobenzothiazole compounds.
  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • JOCPR. (n.d.). The Impact of Formulation Strategies on Drug Stability and Bioavailability.
  • MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines.
  • Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS.
  • Oxford Academic. (n.d.). The microbial degradation of benzothiazoles.
  • PharmSky Research. (2025, November 21). Formulation Impact on Drug Stability & Bioavailability.
  • PMC - PubMed Central. (n.d.). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid.
  • ResearchGate. (2025, August 6). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole.
  • NIH. (2017, November 16). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models.
  • ResearchGate. (2025, August 6). The microbial degradation of benzothiazoles | Request PDF.
  • MDPI. (n.d.). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity.
  • Medicine LibreTexts. (2022, October 4). 9.9: Hydrolysis of Esters.
  • Chemguide. (n.d.). hydrolysis of esters.
  • Semantic Scholar. (2016, December 14). Forced Degradation Studies.
  • PubMed. (n.d.). Analysis of heterocyclic aromatic amines.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • BioProcess International. (2016, February 4). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations.
  • PMC - NIH. (2022, April 18). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • European Journal of Pharmaceutical Sciences. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.

Sources

Preventing byproduct formation in Ethyl 2-aminobenzo[d]thiazole-7-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Ethyl 2-aminobenzo[d]thiazole-7-carboxylate Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of its synthesis and subsequent reactions, with a core focus on preventing byproduct formation to ensure high purity and yield.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a reactive amino group and an ester functionality on the benzothiazole core, makes it a versatile precursor for a wide range of derivatives, including potent kinase inhibitors and other therapeutic agents. However, the synthesis and derivatization of this molecule are not without challenges. The presence of multiple reactive sites and the nature of the synthetic routes can lead to a variety of unwanted byproducts. This guide is designed to address these challenges head-on, providing you with the scientific rationale and practical steps to optimize your reactions and minimize impurities.

Frequently Asked Questions (FAQs) and Troubleshooting

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis and handling of this compound.

Synthesis-Related Issues

Question 1: My reaction to synthesize this compound is resulting in a low yield and a significant amount of dark, tarry, and insoluble material. What is causing this, and how can I prevent it?

Answer: This is a very common issue in benzothiazole synthesis, particularly in reactions that proceed via the Hugerschoff reaction or similar pathways involving anilines, a thiocyanate source, and an oxidizing agent like bromine. The formation of dark, polymeric materials is typically due to the oxidation and subsequent polymerization of reaction intermediates.

Causality: The primary cause is often the instability of aniline precursors or intermediates under oxidative conditions. For the synthesis of your target molecule, the likely starting material is an ethyl 3-aminobenzoate derivative. In the presence of an oxidant, these aromatic amines can couple to form colored oligomers and polymers. Harsh reaction conditions, such as high temperatures or a rapid, uncontrolled addition of the oxidizing agent, can exacerbate these side reactions.

Troubleshooting and Optimization:

  • Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric oxygen, which can contribute to unwanted oxidative side reactions.

  • Control Reaction Temperature: The thiocyanation and subsequent cyclization are often exothermic. It is critical to maintain a low temperature (typically 0-10 °C) during the addition of bromine or other oxidizing agents. A slow, dropwise addition with efficient stirring is essential to dissipate heat and prevent localized temperature spikes that can lead to polymerization.

  • Reagent Purity: Use freshly purified starting materials. Impurities in the starting aniline derivative can act as catalysts for polymerization.

  • Choice of Oxidant: While bromine in acetic acid is classic, consider alternative, milder oxidizing agents if polymerization is severe. However, this may require significant re-optimization of the reaction conditions.

Question 2: I am observing a significant byproduct with a higher molecular weight than my target compound, suggesting dimerization. How can I mitigate this?

Answer: Dimerization is another potential side reaction where two molecules of a reactive intermediate combine instead of undergoing the desired intramolecular cyclization.

Causality: This issue is often concentration-dependent. At higher concentrations, the probability of two reactive intermediates colliding and reacting (intermolecular reaction) increases relative to the probability of a single intermediate folding and cyclizing (intramolecular reaction).

Troubleshooting and Optimization:

  • Adjust Reactant Concentrations: Running the reaction under more dilute conditions can favor the intramolecular cyclization pathway over intermolecular dimerization.

  • Slow Addition of Reagents: A slow, controlled addition of one of the key reactants (e.g., the aniline derivative to the thiocyanate/bromine mixture) using a syringe pump can help to keep the instantaneous concentration of reactive intermediates low, thus suppressing dimerization.

Question 3: My analysis shows the presence of the corresponding carboxylic acid (2-aminobenzo[d]thiazole-7-carboxylic acid) in my final product. How is this forming and how can I avoid it?

Answer: The presence of the carboxylic acid is due to the hydrolysis of the ethyl ester group. This is a common byproduct, especially if the reaction workup or purification involves strongly acidic or basic conditions.

Causality: The ethyl ester at the 7-position is susceptible to saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis. This can occur during a basic workup (e.g., using sodium hydroxide or sodium carbonate solutions to neutralize the reaction mixture) or during purification on silica gel if acidic eluents are used for prolonged periods.

Troubleshooting and Optimization:

  • Neutral or Mild Workup: During the workup, neutralize the reaction mixture carefully with a mild base like saturated sodium bicarbonate (NaHCO₃) solution, and do not allow the product to remain in the basic aqueous phase for an extended time.

  • Purification Strategy: When using column chromatography, consider using a mobile phase that is neutral. If the acid byproduct is formed, it can often be separated from the desired ester product on silica gel, as the acid is typically more polar. Alternatively, an acidic wash (e.g., with dilute HCl) during the workup can remove any basic impurities without significantly hydrolyzing the ester, followed by a wash with brine to neutrality.

  • Avoid High Temperatures: Prolonged heating during reaction or workup, especially in the presence of water and acid/base, can accelerate hydrolysis.

Table 1: Summary of Common Byproducts and Prevention Strategies
Byproduct TypeLikely CausePrevention and Mitigation Strategies
Polymeric/Tarry Materials Oxidation of aniline precursors/intermediates; harsh reaction conditions.Maintain inert atmosphere; control temperature (0-10 °C); slow addition of oxidant; use pure reagents.
Dimeric Byproducts High concentration of reactive intermediates favoring intermolecular reactions.Use more dilute reaction conditions; slow addition of a key reactant via syringe pump.
Carboxylic Acid Hydrolysis of the ethyl ester group during workup or purification.Use mild workup conditions (e.g., NaHCO₃); avoid strong acids/bases; minimize exposure to water at high temperatures.
Incomplete Cyclization Product Insufficient oxidation of the benzothiazoline intermediate.Ensure correct stoichiometry of the oxidizing agent; increase reaction time or temperature moderately after initial cyclization.
Diagrams and Workflows

Reaction Pathway and Byproduct Formation The following diagram illustrates the general synthetic pathway for this compound and highlights the stages where common byproducts can arise.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation A Ethyl 3-aminobenzoate + KSCN B Thiocyanate Intermediate A->B C Cyclization (with Bromine) B->C Dim Dimerization B->Dim High Conc. D Desired Product: This compound C->D P Polymerization/ Tar Formation C->P High Temp/ Oxidation Acid Carboxylic Acid (Hydrolysis) D->Acid Workup (Acid/Base)

Caption: Key stages of byproduct formation during synthesis.

Troubleshooting Workflow This workflow provides a logical sequence of steps to diagnose and resolve issues in your reaction.

Troubleshooting_Workflow cluster_diagnosis Problem Diagnosis cluster_solution Corrective Actions start Reaction Start observe Observe Low Yield or Impurities start->observe is_tar Dark/Tarry Byproduct? observe->is_tar Analysis is_dimer High MW Impurity? is_tar->is_dimer No sol_tar Check: - Inert Atmosphere - Temperature Control - Reagent Purity is_tar->sol_tar Yes is_acid Carboxylic Acid Impurity? is_dimer->is_acid No sol_dimer Action: - Reduce Concentration - Slow Reagent Addition is_dimer->sol_dimer Yes sol_acid Action: - Use Mild Workup (NaHCO3) - Neutral Purification is_acid->sol_acid Yes purify Optimize Purification (Column Chromatography) is_acid->purify No/Residual end Pure Product sol_tar->end sol_dimer->end sol_acid->end purify->end

Caption: A systematic approach to troubleshooting common reaction issues.

Experimental Protocols

Protocol: Synthesis of this compound (Illustrative)

This protocol is adapted from established procedures for similar 2-aminobenzothiazole derivatives and should be optimized for your specific setup.[1]

Materials:

  • Ethyl 3-aminobenzoate

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Ethyl 3-aminobenzoate (1.0 equiv) and potassium thiocyanate (2.0-4.0 equiv).

  • Solvent Addition: Add glacial acetic acid to the flask to dissolve the solids.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Bromine Addition: Prepare a solution of bromine (1.0-2.0 equiv) in a small amount of glacial acetic acid. Add this solution dropwise to the cooled, stirring reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional hour, then let it warm to room temperature and stir overnight.

  • Workup:

    • Pour the reaction mixture slowly into a beaker of ice water with vigorous stirring.

    • Carefully neutralize the mixture to pH 7-8 by the slow addition of saturated sodium bicarbonate solution.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

References

Technical Support Center: Method Refinement for the Scale-Up Synthesis of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate. It provides in-depth troubleshooting advice and FAQs to address common challenges encountered during lab-scale synthesis and, critically, during the transition to pilot and manufacturing scales. Our focus is on refining methodologies to ensure robustness, safety, and scalability.

Section 1: The Core Synthesis: Mechanism and Baseline Protocol

The most prevalent and reliable method for synthesizing 2-aminobenzothiazoles from an aniline precursor is a variation of the Huggins-Giacomini reaction. This involves the in situ formation of a thiocyanate intermediate from an aniline derivative, followed by an oxidative cyclization, typically mediated by bromine.[1][2]

The synthesis of this compound starts from Ethyl 3-amino-2-hydroxybenzoate. The reaction proceeds through thiocyanation of the aromatic ring at the position activated by the amino group, followed by intramolecular cyclization to form the benzothiazole ring.

Reaction Mechanism Overview

The process can be broken down into three key stages:

  • Thiocyanation: The aniline nitrogen attacks the thiocyanate ion (from KSCN), but the more accepted pathway for this class of reaction involves electrophilic attack on the activated aromatic ring. Bromine oxidizes the thiocyanate to generate an electrophilic sulfur species which then attacks the aniline ring.

  • Intermediate Formation: An intermediate phenylthiourea or a related species is formed.

  • Cyclization: The amino group performs a nucleophilic attack on the sulfur, and subsequent oxidation and rearrangement lead to the stable aromatic benzothiazole ring system.[1]

Reaction_Mechanism cluster_0 Step 1: Electrophilic Thiocyanation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization A Ethyl 3-amino-2-hydroxybenzoate C Thiocyanated Intermediate A->C AcOH, 10-15°C B KSCN + Br₂ B->C D Cyclized Non-Aromatic Intermediate C->D Spontaneous E This compound D->E Oxidation/Rearrangement Troubleshooting_Workflow start Unsatisfactory Result (Low Yield / Low Purity) reagent Check Reagent Quality & Stoichiometry Purity of Aniline? KSCN Dry? Correct Equivalents? start->reagent temp temp start->temp workup Optimize Workup & Purification pH of Quench correct? Incomplete Precipitation? Inefficient Crystallization Solvent? start->workup solution1 Solution: Use pure, dry reagents. Verify stoichiometry. reagent->solution1 byproduct Byproduct Analysis | {Dark Tars Observed? | Characterize impurities by LC-MS} temp->byproduct solution3 Solution: Screen crystallization solvents. Control cooling rate. workup->solution3 solution2 Solution: Improve cooling. Slow addition rate. Increase stir speed. byproduct->solution2 Scale_Up_Process_Flow A Reactor Charging (Aniline, KSCN, Acetic Acid) B Cooling to 10-15°C A->B C Controlled Bromine Addition (T < 20°C) B->C D Reaction & Monitoring (Stir Overnight at RT) C->D E Quench / Neutralization (Transfer to Base) D->E F Crude Product Isolation (Filtration & Water Wash) E->F G Recrystallization (Dissolve in Hot Solvent, Cool Slowly) F->G H Final Product Isolation (Filtration & Solvent Wash) G->H I Vacuum Drying H->I J QC Analysis & Release I->J

Sources

Addressing inconsistent results in biological assays with Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 2-aminobenzo[d]thiazole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals encountering inconsistent or unexpected results in biological assays involving this compound. We will address common challenges in a question-and-answer format, providing not just solutions, but the scientific rationale behind them to empower you to design robust and reproducible experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Solubility, Precipitation, and Dose-Response Issues

Question 1: My dose-response curve is flat, or I'm seeing high variability between replicates. Could this be a solubility issue?

Answer: Yes, this is a classic symptom of compound precipitation. When a compound's concentration in the final assay buffer exceeds its solubility limit, it can "crash out" of solution. This leads to an unknown and lower effective concentration, causing inconsistent and non-reproducible results.[1] Many lipophilic small molecules, while soluble in DMSO, have poor aqueous solubility.[2]

The Scientist's Rationale: this compound, with its benzothiazole core and ethyl ester group, is predicted to be hydrophobic.[3] When a concentrated DMSO stock is diluted into an aqueous assay buffer, the rapid solvent change can cause the compound to precipitate. This means that beyond a certain concentration, adding more compound from your stock does not increase the soluble, active concentration in the assay. The precipitated particles can also scatter light, interfering with optical measurements.[4]

Troubleshooting Workflow: A logical workflow is essential to diagnose and solve solubility-related inconsistencies.

A Inconsistent Results or Flat Dose-Response Curve B Step 1: Visual Inspection Observe wells for turbidity or precipitate. Use a microscope if necessary. A->B C Step 2: Determine Kinetic Solubility Perform a solubility assay (Protocol 1) in your specific assay buffer. B->C If precipitate is suspected D Step 3: Adjust Experimental Parameters C->D E Option A: Lower Top Concentration Stay below the measured solubility limit. D->E F Option B: Modify Dilution Method Use serial dilutions in buffer (Protocol 2). D->F G Option C: Modify Assay Buffer Add low-level detergents (e.g., 0.01% Tween-20) or protein (e.g., BSA). D->G H Re-run Assay & Analyze E->H F->H G->H

Caption: Workflow for troubleshooting solubility issues.

Experimental Protocols:

Protocol 1: Kinetic Solubility Assessment by Visual Inspection This protocol determines the maximum concentration at which your compound remains visually soluble in the assay buffer.[4]

  • Prepare Stock: Create a high-concentration stock of this compound in 100% anhydrous DMSO (e.g., 20 mM).

  • Serial Dilution: In a clear 96-well plate, perform a 2-fold serial dilution of your compound directly in the final assay buffer. Start with a high concentration that exceeds your expected working range (e.g., 200 µM).

  • Incubate: Incubate the plate under the same conditions as your main assay (e.g., 37°C for 1 hour).

  • Observe: Inspect the wells against a dark background for any signs of cloudiness, crystals, or precipitate. A light microscope can be used for more sensitive detection.

  • Determine Limit: The highest concentration that remains clear is your approximate kinetic solubility limit. Your experiments should be designed with a top concentration below this limit.

Protocol 2: Optimized Compound Dilution This method minimizes precipitation during the dilution from a DMSO stock.[1]

  • Intermediate Dilution: Perform an initial 1:10 dilution of your DMSO stock into pre-warmed (37°C) assay buffer. Add the DMSO stock dropwise while gently vortexing the buffer. This creates a 10% DMSO intermediate solution.

  • Serial Dilution: Use this intermediate solution to perform subsequent serial dilutions in the assay buffer. This ensures the DMSO concentration decreases gradually.

  • Final Concentration: Ensure the final concentration of DMSO in your assay wells is consistent across all conditions and is typically below 0.5% to avoid solvent-induced artifacts.[1]

ParameterStandard PracticeRecommended OptimizationRationale
Final DMSO % < 1%< 0.5%, ideally < 0.1% High DMSO concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1]
Dilution Method Direct dilution into bufferSerial dilution in buffer Avoids rapid solvent exchange that causes hydrophobic compounds to precipitate.[1]
Mixing Pipetting up and downDropwise addition with vortexing Promotes better dispersion and reduces localized high concentrations that trigger precipitation.
Section 2: Interference with Assay Technology

Question 2: My fluorescence-based assay (e.g., fluorescence intensity, FP, FRET) is showing unexpected inhibition/activation. How can I confirm it's not an artifact?

Answer: Small aromatic molecules like this compound can directly interfere with fluorescence detection through autofluorescence or quenching.[5][6] It is crucial to run control experiments to identify and mitigate these effects.

The Scientist's Rationale: Assay interference is a leading cause of false positives in high-throughput screening.[2][7]

  • Autofluorescence: The compound itself is fluorescent and emits light in the same wavelength range as your assay's reporter dye. This adds to the total signal, potentially masking a true inhibitory effect or creating a false-positive signal in assays where signal generation is the readout.[8]

  • Fluorescence Quenching: The compound absorbs the excitation light intended for your fluorophore or the emitted light from it. This leads to a decrease in the detected signal, mimicking inhibition and causing false-positive results in assays where a loss of signal indicates activity.[8]

cluster_0 Autofluorescence cluster_1 Fluorescence Quenching A Excitation Light B Test Compound A->B Excites C Detector B->C Emits light, creating false signal D Assay Fluorophore (Present but not excited) E Excitation Light F Assay Fluorophore E->F Excites H Test Compound E->H Excitation light absorbed (Quenched) G Detector F->G Emits light F->H Emitted light absorbed (Quenched)

Caption: Mechanisms of fluorescence interference by test compounds.

Troubleshooting Workflow & Controls: To determine if your compound is causing interference, run the following controls.

Control ExperimentPurposeExpected Result if Interference OccursSolution
Compound + Buffer Only Test for AutofluorescenceA significant signal is detected at the assay's emission wavelength.Switch to a red-shifted dye; autofluorescence is often weaker at longer wavelengths (>650 nm).[8]
Compound + Pre-formed Product Test for QuenchingThe signal from the positive control (pre-formed product + fluorophore) is significantly reduced.Lower the compound concentration. If quenching persists, consider an orthogonal assay with a different detection method (e.g., luminescence, absorbance).[6]
Orthogonal Assay Validate HitsA true hit should show activity in an assay with a different detection modality that is not susceptible to the same interference.If the compound is inactive in the orthogonal assay, the original result was likely an artifact.[5]

Protocol 3: Autofluorescence Check

  • In a new plate, add your serially diluted this compound to the assay buffer.

  • Crucially, omit the fluorescent substrate, probe, or antibody from these wells.

  • Read the plate on your plate reader using the exact same excitation and emission wavelengths and gain settings as your primary assay.

  • If you observe a dose-dependent increase in signal, your compound is autofluorescent under these conditions.

Section 3: Non-Specific Interactions and Aggregation

Question 3: My compound shows activity against multiple unrelated targets and its dose-response curve has a very steep Hill slope. What could be happening?

Answer: This behavior is characteristic of non-specific inhibition, often caused by the formation of colloidal aggregates.[7] At concentrations above a critical aggregation concentration (CAC), many small molecules form aggregates that can sequester and denature proteins non-specifically.

The Scientist's Rationale: Colloidal aggregation is a major source of false positives in early drug discovery.[7] These aggregates act as "promiscuous inhibitors" by providing a large, hydrophobic surface that nonspecifically binds and denatures proteins (e.g., your target enzyme), leading to apparent inhibition. This mechanism is not a specific, one-to-one binding event at an active site.

Troubleshooting Workflow:

  • Check for Aggregation-like Behavior:

    • High Sensitivity to Enzyme Concentration: True inhibitors are typically insensitive to minor changes in enzyme concentration, whereas aggregate-based inhibition is highly dependent on it. Try repeating the assay with 5-fold higher and lower enzyme concentrations. An aggregator's IC50 will shift significantly.

    • Time-Dependence: Aggregation-based inhibition often increases with pre-incubation time as the aggregates sequester more protein. Run your assay with no pre-incubation and with a 30-minute pre-incubation of the enzyme and compound.

  • The Detergent Disruption Test (Protocol 4): This is the gold-standard method for identifying aggregate-based inhibition.

Protocol 4: Detergent Disruption Assay

  • Select Detergent: Use a non-ionic detergent like Triton X-100 or Tween-20.

  • Prepare Assay Conditions: Set up your standard inhibition assay. In a parallel set of wells, include 0.01% - 0.1% (w/v) Triton X-100 in the assay buffer.

  • Run Assay: Measure the inhibitory activity of this compound in the presence and absence of the detergent.

  • Analyze Results:

    • If the compound's inhibitory activity is significantly reduced or abolished in the presence of the detergent, it is highly likely acting as an aggregator. The detergent disrupts the colloidal particles, releasing the sequestered enzyme.

    • If the inhibitory activity is unaffected by the detergent, the mechanism is less likely to be aggregation-based.

Question 4: Could my compound be lost due to non-specific binding to labware?

Answer: Yes, hydrophobic or "sticky" compounds can adsorb to the surfaces of pipette tips, assay plates, and storage tubes, a phenomenon known as non-specific binding (NSB).[9][10] This reduces the actual concentration of the compound in solution, leading to underestimated potency.

Mitigation Strategies:

  • Use Low-Binding Plates: Utilize polypropylene or other low-binding surface-treated microplates.

  • Include BSA: Add a carrier protein like Bovine Serum Albumin (BSA) at 0.1 mg/mL to the assay buffer. BSA can block non-specific binding sites on plastic surfaces.[10]

  • Pre-condition Plastics: Before use, pre-rinse pipette tips with the compound solution to saturate binding sites.

References
  • Assay Guidance Manual (2015). Interference with Fluorescence and Absorbance. National Center for Biotechnology Information. [Link]

  • Iversen, P. W., et al. (2018). Interference with Fluorescence and Absorbance. PubMed. [Link]

  • Technology Networks (2023). High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]

  • Stelzer, A. C., et al. (2021). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. National Institutes of Health. [Link]

  • Singh, S., & Singh, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. National Institutes of Health. [Link]

  • Robers, M. B., et al. (2015). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. National Institutes of Health. [Link]

  • Assay Guidance Manual (2015). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. [Link]

  • Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Royal Society of Chemistry. [Link]

  • Di, L., & Kerns, E. H. (2006). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Publications. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] This guide provides a comparative analysis of the biological activities of derivatives of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate, a key intermediate in the synthesis of novel therapeutic agents. Our focus will be on elucidating the structure-activity relationships that govern their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols.

The 2-Aminobenzothiazole Core: A Foundation for Diverse Bioactivity

The 2-aminobenzothiazole moiety is a versatile building block in drug discovery, lending itself to various chemical modifications that can significantly modulate biological activity.[3][4] Its derivatives have been reported to exhibit a remarkable spectrum of effects, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and antiviral activities.[1][3][4] The ease of functionalization at the C2-amino group and the benzene ring allows for the synthesis of large libraries of compounds for screening.[4]

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 2-aminobenzothiazole have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[5][6] The proposed mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways implicated in cancer progression.

Kinase Inhibition: A Primary Anticancer Mechanism

Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[7][8]

  • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer. Several 2-aminobenzothiazole derivatives have been shown to inhibit PI3Kγ, PI3Kα, Akt, and mTOR, leading to reduced cancer cell growth.[4][7][9][10] For instance, certain novel 2-aminobenzothiazole compounds with piperazine moieties have demonstrated significant inhibition of lung (A549) and breast (MCF-7) cancer cell lines, with IC50 values ranging from 22.13 to 61.03 μM.[4][9][10] Interestingly, for some of these compounds, the primary anticancer effect was not solely due to PI3Kγ suppression, suggesting involvement in other pathways like CDK2, Akt, mTOR, and p42/44 MAPK.[4][9][10]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrimidine-based benzothiazole derivatives have been identified as potent CDK2 inhibitors with anticancer activity.[4]

  • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers. Some 2-aminobenzothiazole derivatives have shown potential as EGFR inhibitors.[7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth. 2-aminobenzothiazole derivatives have been developed as potent VEGFR-2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[7]

Comparative Cytotoxicity of 2-Aminobenzothiazole Derivatives

The following table summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole derivatives against various human cancer cell lines.

Compound ID/DescriptionCancer Cell LineAssay TypeIC50 (µM)Reference
OMS5 (4-Nitroaniline derivative)A549 (Lung)MTT22.13[4][9]
OMS14 (piperazine-4-nitroaniline derivative)MCF-7 (Breast)MTT61.03[4][9]
Optically active thiourea derivative (IVe)EAC (Mouse Ehrlich Ascites Carcinoma)MTT10-24[11]
Optically active thiourea derivative (IVf)MCF-7 (Breast)MTT15-30[11]
Optically active thiourea derivative (IVh)HeLa (Cervical)MTT33-48[11]
2-substituted benzothiazole (nitro substituent)HepG2 (Liver)MTT56.98 (24h), 38.54 (48h)[12]
2-substituted benzothiazole (fluorine substituent)HepG2 (Liver)MTT59.17 (24h), 29.63 (48h)[12]
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7)A431 (Epidermoid Carcinoma)MTTSignificant Inhibition[13]
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7)A549 (Lung)MTTSignificant Inhibition[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat with varying concentrations of benzothiazole derivatives incubate1->treat incubate2 Incubate for 24-48 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 Paw_Edema_Workflow cluster_workflow Carrageenan-Induced Paw Edema Assay start Select healthy rats and divide into groups administer_drug Administer test compounds or standard drug (e.g., Diclofenac) orally start->administer_drug induce_edema Inject carrageenan into the sub-plantar region of the right hind paw administer_drug->induce_edema measure_paw Measure paw volume at different time intervals (e.g., 30, 60, 90, 120, 180 min) induce_edema->measure_paw calculate_inhibition Calculate the percentage inhibition of edema measure_paw->calculate_inhibition

Caption: A schematic representation of the experimental workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzothiazole derivatives have shown a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. [14][15][16][17]

Structure-Activity Relationship in Antimicrobial Derivatives

The antimicrobial potency of 2-aminobenzothiazole derivatives is highly dependent on the nature and position of substituents. For instance, the introduction of a dialkyne substituent followed by a "click chemistry" reaction with aryl azides has yielded compounds with potent antibacterial activity, with some derivatives showing MIC values as low as 3.12 μg/mL against Gram-positive and Gram-negative bacteria, which is more potent than the standard drug ciprofloxacin. [16]

Comparative Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected benzothiazole derivatives against various microbial strains.

Compound ID/DescriptionMicrobial StrainMIC (µg/mL)Reference
Compound 3e (dialkyne derivative)Staphylococcus aureus (Gram+)3.12[16]
Compound 3e (dialkyne derivative)Escherichia coli (Gram-)3.12[16]
Compound 3n (dialkyne derivative)Candida albicans (Fungus)1.56 - 12.5[16]
Compound 3Escherichia coli25 - 100[17]
Compound 4Bacillus subtilis25 - 200[17]
Compound 10Candida albicansModerate Inhibition[17]
Dichloropyrazole-based benzothiazoleGram-positive strains0.0156–0.25[18]
Dichloropyrazole-based benzothiazoleGram-negative strains1–4[18]
Experimental Protocol: Agar Disc Diffusion Method for Antimicrobial Screening

The agar disc diffusion method is a widely used qualitative technique to assess the antimicrobial activity of chemical compounds. [19]

Disc_Diffusion_Workflow cluster_workflow Agar Disc Diffusion Assay start Prepare Mueller-Hinton agar plates inoculate Inoculate plates with a standardized microbial suspension start->inoculate apply_discs Place sterile paper discs impregnated with test compounds on the agar surface inoculate->apply_discs incubate Incubate plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi) apply_discs->incubate measure_zones Measure the diameter of the zone of inhibition incubate->measure_zones

Caption: A simplified workflow for the agar disc diffusion method to screen for antimicrobial activity.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. The evidence strongly supports their potential as scaffolds for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. Future research should focus on:

  • Synthesis of novel derivatives: Exploring a wider range of substitutions on the benzothiazole ring to optimize potency and selectivity.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the most active compounds.

  • In vivo efficacy and safety studies: Evaluating the therapeutic potential and toxicity of lead compounds in animal models.

  • Quantitative Structure-Activity Relationship (QSAR) studies: Developing predictive models to guide the rational design of more potent derivatives.

By leveraging the chemical tractability and proven biological relevance of the 2-aminobenzothiazole scaffold, researchers are well-positioned to develop next-generation therapeutics for a variety of diseases.

References

  • Al-Ostath, O. M. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

  • Deodhar, M. N., Dongre, A. C., & Kudale, S. D. (Year not available). Analgesic and Antiinflammatory Activity of Derivatives of 2-Aminobenzothiazole. Rasayan J. Chem. Available at: [Link]

  • Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, Characterisation and Anti-inflammatory Activity of Some 2-Amino Benzothiazole Derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Havrylyuk, D., et al. (2010). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Yar, M., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, O. M. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

  • Al-Ostath, O. M. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. Available at: [Link]

  • Ibrahim, M. A., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wager, T. T., et al. (2018). Design of Aminobenzothiazole Inhibitors of Rho Kinases 1 and 2 by Using Protein Kinase A as a Structure Surrogate. ChemBioChem. Available at: [Link]

  • Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Deodhar, M. N., et al. (2009). Analgesic and Antiinflammatory Activity of Derivatives of 2-Aminobenzothiazole. ResearchGate. Available at: [Link]

  • Yilmaz, I., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Applied Biochemistry and Biotechnology. Available at: [Link]

  • ResearchGate. (2024). Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link]

  • Royal Society of Chemistry. (2023). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. Available at: [Link]

  • Sestito, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules. Available at: [Link]

  • Sekar, V., et al. (2010). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Singh, U. P., et al. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. Available at: [Link]

  • Al-Juboori, A. M. J. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ghannam, M. O., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics. Available at: [Link]

  • Udrans R. (2008). Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. ARKIVOC. Available at: [Link]

  • S. S. P., & J. J. (2025). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Sharma, P. K., et al. (2015). Antimicrobial activities of substituted 2-aminobenzothiazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Singh, U. P., et al. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. ResearchGate. Available at: [Link]

  • Rahman, M. M., et al. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Journal of the Bangladesh Chemical Society. Available at: [Link]

  • Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Molecular Diversity. Available at: [Link]

  • Al-Bayati, R. I. H., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry. Available at: [Link]

  • Malin, A. A., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. Available at: [Link]

Sources

Validating the Mechanism of Action of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The Ethyl 2-aminobenzo[d]thiazole-7-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide spectrum of biological activities, from anticancer to antimicrobial effects.[1][2][3][4] However, the precise molecular mechanisms underlying these activities often remain elusive. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the mechanism of action (MoA) of novel this compound analogs. We will explore and compare a suite of state-of-the-art experimental strategies, moving from unbiased target identification to rigorous target validation and pathway analysis.

The Challenge: From Phenotype to Molecular Target

The journey from observing a desired cellular phenotype to identifying the specific molecular target and elucidating the complete MoA is a critical and often challenging phase in drug discovery.[5][6] For a novel analog of this compound, a researcher might observe potent anti-proliferative effects in a cancer cell line. This section compares two primary starting points for investigation: hypothesis-free phenotypic screening and hypothesis-driven target-based approaches.

Table 1: Comparison of Initial Approaches for MoA Validation
ApproachDescriptionAdvantagesDisadvantagesBest Suited For
Phenotypic Screening Identifies compounds that produce a desired change in a cellular or organismal model without a preconceived target.[7][8][][10]Unbiased discovery of novel targets and pathways.[6][8] High physiological relevance.[7]Target deconvolution can be complex and time-consuming.[6]Early-stage discovery where the molecular basis of a disease is not fully understood.
Target-Based Screening Screens compounds for their ability to interact with a specific, predetermined molecular target.Direct and quantifiable assessment of target engagement. Streamlined lead optimization.May miss compounds with novel mechanisms. Success is contingent on the validity of the chosen target.Projects with a well-validated target or for optimizing known inhibitor scaffolds.

Unbiased Target Identification Strategies

When the molecular target of a novel analog is unknown, unbiased approaches are essential to generate well-founded hypotheses. These methods aim to identify the direct binding partners of the compound from the entire proteome.

Affinity-Based Proteomics

Affinity-based proteomics utilizes a "bait" version of the small molecule to "fish" for its interacting proteins within a complex biological sample, such as a cell lysate.

  • Key Techniques:

    • Immobilized Small Molecules (Kinobeads): The compound is attached to a solid support (e.g., agarose beads) and incubated with cell lysate.[11][12][13][14] Bound proteins are then eluted and identified by mass spectrometry. This is particularly powerful for identifying kinase inhibitors, as "kinobeads" can be prepared with broad-spectrum kinase inhibitors to capture a large portion of the kinome.[11][13][14]

    • Biotin-Tagged Probes: The small molecule is derivatized with a biotin tag.[15] This tagged molecule is introduced to cells or lysates, and the resulting protein-compound complexes are captured using streptavidin-coated beads.[15]

G cluster_0 Probe Preparation cluster_1 Binding cluster_2 Capture & Elution cluster_3 Analysis a Synthesize analog with linker or biotin tag b Incubate probe with cell lysate a->b c Capture probe-protein complexes on beads b->c d Wash to remove non-specific binders c->d e Elute bound proteins d->e f Protein identification by LC-MS/MS e->f g Identify potential targets f->g

Caption: Workflow for Affinity-Based Target Identification.

Label-Free Target Identification Methods

These approaches do not require chemical modification of the compound, thus preserving its native bioactivity.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique is based on the principle that a protein's thermal stability increases upon ligand binding.[16][17][18] Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified.[18][19][20] A shift in the melting curve indicates direct target engagement.[18]

G cluster_0 Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Quantification a Treat intact cells with compound or vehicle b Heat cells at a range of temperatures a->b c Lyse cells and separate soluble and aggregated proteins b->c d Quantify soluble protein (e.g., Western Blot, MS) c->d e Generate melt curves to identify stabilized proteins d->e

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

  • Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that ligand binding can protect a target protein from proteolysis. Cell lysates are treated with the compound and then subjected to limited proteolysis. Proteins that are stabilized by the compound will be less digested and can be identified by mass spectrometry.

Focused Target Validation and MoA Elucidation

Once a list of potential targets has been generated, the next crucial step is to validate these candidates and understand their role in the observed phenotype.

Biochemical Assays

Directly testing the effect of the this compound analog on the activity of a purified candidate protein is the gold standard for target validation.

  • Enzyme Inhibition Assays: If the putative target is an enzyme, its activity can be measured in the presence and absence of the compound.[21][22][23] This allows for the determination of key inhibitory parameters like the IC₅₀ (half-maximal inhibitory concentration).[22][24] Various assay formats, such as spectrophotometric, fluorometric, or radiometric assays, can be employed depending on the enzyme and substrate.[25]

  • Preparation: Prepare a buffer solution at the optimal pH for the enzyme.[21] Dissolve the purified enzyme, substrate, and test compound in the buffer.

  • Reaction Initiation: In a microplate, combine the enzyme and varying concentrations of the test compound. Allow for a pre-incubation period.

  • Substrate Addition: Initiate the reaction by adding the substrate.

  • Detection: Monitor the formation of product or consumption of substrate over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[22]

Downstream Signaling Pathway Analysis

If the target is part of a signaling cascade (e.g., a protein kinase), it is essential to demonstrate that the compound modulates this pathway in a cellular context.

  • Phosphoproteomics: For kinase inhibitors, phosphoproteomics is a powerful tool to assess the compound's effect on the phosphorylation status of downstream substrates.[26][27][28] A decrease in the phosphorylation of known substrates of the target kinase upon compound treatment provides strong evidence for on-target activity.[29][30] This can be performed on a global scale using mass spectrometry-based approaches.[27]

G a Analog b Target Kinase a->b Inhibition d Phosphorylated Substrate b->d Phosphorylation c Substrate Protein e Downstream Cellular Effect (e.g., Proliferation) d->e

Caption: Simplified Kinase Inhibition Pathway.

Comparative Summary of Validation Techniques

Table 2: Comparison of Target Validation Methodologies
TechniquePrincipleInformation GainedThroughputKey Considerations
Biochemical Assays Measures the direct effect of a compound on a purified protein.[22]IC₅₀/EC₅₀, enzyme kinetics, mode of inhibition.[21][22]HighRequires purified, active protein. May not reflect cellular environment.
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[16][17]Direct evidence of target engagement in intact cells.[18][19]Medium to HighRequires a specific antibody or mass spectrometry for detection.
Phosphoproteomics Quantifies changes in protein phosphorylation upon compound treatment.[26][28]Insight into downstream signaling pathway modulation.[29][30] Off-target effect profiling.[26]Low to MediumData analysis can be complex. Requires specialized equipment and expertise.

Conclusion

Validating the mechanism of action of novel this compound analogs requires a multi-faceted and logical approach. By strategically combining unbiased target identification methods like affinity proteomics and CETSA with focused validation techniques such as biochemical assays and phosphoproteomics, researchers can build a robust and compelling case for a compound's MoA. This systematic process not only enhances the understanding of the compound's biological effects but also provides a solid foundation for further preclinical and clinical development.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
  • Target Identification and Validation (Small Molecules). University College London.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
  • Small-molecule Target and Pathway Identific
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025, August 20). Enzyme Inhibition Assay.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks.
  • Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. (2022, December 23). MDPI.
  • Phenotypic Screening.
  • Phenotypic Assays. BOC Sciences.
  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC. NIH.
  • Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. (2025, March 13). PubMed.
  • The target landscape of clinical kinase drugs - PMC. NIH.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022, July 19). UKM Medical Molecular Biology Institute.
  • Achieving Modern Success in Phenotypic Drug Discovery. Pfizer.
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substr
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA -. (2016, July 1). NCBI.
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. NIH.
  • Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome. MDPI.
  • Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC. NIH.
  • Enzyme assay. Wikipedia.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags.
  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
  • Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI Bookshelf.
  • Enzyme Assay Analysis: What Are My Method Choices?. (2021, June 28). Thermo Fisher Scientific.
  • Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf.
  • (PDF) Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. (2019, November 25).
  • Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Cl
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024, June 23).
  • Synthesis of ethyl benzo[d]thiazole‐2‐carboxylate. Reagents and....
  • Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC. (2021, May 12). NIH.
  • Ethyl 2-aminobenzo[d]thiazole-7-carboxyl
  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC. PubMed Central.
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020, March 31). ACS Omega.

Sources

Ethyl 2-aminobenzo[d]thiazole-7-carboxylate vs. other benzothiazole building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Medicinal Chemists: Ethyl 2-aminobenzo[d]thiazole-7-carboxylate vs. Alternative Benzothiazole Building Blocks

Executive Summary

The benzothiazole core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds with significant pharmacological activity.[1][2][3][4] Its derivatives have been extensively explored for therapeutic applications ranging from oncology to neurodegenerative diseases.[4][5][6] For researchers and drug development professionals, the selection of an appropriate starting building block is a critical decision that dictates synthetic strategy, molecular diversity, and the ultimate physicochemical properties of the target compounds. This guide provides a detailed, objective comparison of this compound (EABTC) against other foundational benzothiazole building blocks. We will analyze their respective reactivities, synthetic utilities, and the strategic advantages each offers, supported by experimental protocols and comparative data to inform rational drug design.

The Benzothiazole Scaffold: A Cornerstone of Medicinal Chemistry

The fusion of a benzene ring with a thiazole ring creates the benzothiazole system, a planar, aromatic structure with unique electronic properties conferred by its nitrogen and sulfur heteroatoms.[3] This scaffold is not merely a passive framework; it actively engages with biological targets through various non-covalent interactions. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5][7][8] The strategic functionalization of the benzothiazole core allows for the fine-tuning of these activities, making the choice of the initial building block a pivotal step in the discovery process.

Focus Molecule: this compound (EABTC)

This compound, hereafter referred to as EABTC, is a bifunctional building block that offers significant synthetic versatility.

Chemical Structure: C₁₀H₁₀N₂O₂S[9][10]

Key Structural Features:

  • 2-Amino Group (-NH₂): This group serves as a potent nucleophile and a key reactive handle. It readily participates in reactions such as acylation, alkylation, sulfonylation, and condensation, allowing for the introduction of diverse side chains at the C2 position.[7][11] This position is crucial for modulating the biological activity of many benzothiazole-based drugs.

  • 7-Ester Group (-COOEt): The ethyl carboxylate at the C7 position provides a second, orthogonal site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. Critically, this group is strongly electron-withdrawing, which has a significant electronic impact on the entire ring system, particularly on the reactivity of the 2-amino group.

Comparative Analysis: EABTC vs. Key Benzothiazole Alternatives

The utility of EABTC is best understood by comparing it directly with other common benzothiazole building blocks. Each alternative presents a different set of synthetic opportunities and challenges.

Building Block Structure Molecular Weight ( g/mol ) Key Reactive Site(s) Primary Synthetic Role
EABTC C10H10N2O2S222.26[9]C2-Amine (Nucleophile), C7-Ester (Electrophile after hydrolysis)Bifunctional scaffold for library synthesis
2-Aminobenzothiazole C7H6N2S150.19C2-Amine (Nucleophile)Primary nucleophile
2-Chlorobenzothiazole C7H4ClNS169.63C2-Carbon (Electrophile)Electrophilic partner for SₙAr reactions
2-Mercaptobenzothiazole C7H5NS2167.25Thiol (Nucleophile)Thiol-based nucleophile
Ethyl 2-aminobenzothiazole-6-carboxylate C10H10N2O2S222.26C2-Amine (Nucleophile), C6-Ester (Electrophile after hydrolysis)Regioisomeric alternative to EABTC
EABTC vs. 2-Aminobenzothiazole (The Parent Scaffold)
  • Reactivity & Synthetic Utility: The primary difference lies in the electronic effect of the C7-ester. The ester group is electron-withdrawing, which reduces the electron density of the benzothiazole ring system and, consequently, decreases the nucleophilicity of the 2-amino group compared to the unsubstituted 2-aminobenzothiazole. This can be advantageous, as it can temper reactivity and prevent unwanted side reactions. However, it may necessitate harsher conditions for certain transformations. The true advantage of EABTC is its dual functionality. One can first derivatize the 2-amino group and subsequently modify the 7-carboxylate, or vice versa, providing a clear pathway to complex molecules.

  • Physicochemical Properties: The ester group increases the molecular weight and polarity of EABTC compared to 2-aminobenzothiazole. This can influence solubility and pharmacokinetic properties in the final drug candidates.

EABTC vs. 2-Chlorobenzothiazole (The Electrophilic Alternative)
  • Reactivity & Synthetic Utility: This comparison highlights a fundamental difference in synthetic strategy. EABTC, with its nucleophilic 2-amino group, reacts with electrophiles. In contrast, 2-chlorobenzothiazole is an electrophile. The chlorine atom at the C2 position is a leaving group, making the carbon susceptible to nucleophilic aromatic substitution (SₙAr) by amines, alcohols, or thiols. Therefore, the choice between EABTC and 2-chlorobenzothiazole depends entirely on the desired bond disconnection strategy.

cluster_0 Nucleophilic Pathway cluster_1 Electrophilic Pathway EABTC EABTC (Nucleophile) Product_A N-Acylated Product EABTC->Product_A Reacts with Electrophile Electrophile (e.g., R-COCl) Electrophile->Product_A ClBTZ 2-Chlorobenzothiazole (Electrophile) Product_B 2-Aminated Product ClBTZ->Product_B Reacts with Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Product_B

Caption: Comparative reaction pathways for nucleophilic vs. electrophilic benzothiazole building blocks.

EABTC vs. Ethyl 2-aminobenzothiazole-6-carboxylate (The Regioisomer)
  • Reactivity & Synthetic Utility: The position of the ester group significantly impacts the electronic properties and steric environment. The electronic-withdrawing effect of an ester at the C6 position is transmitted differently through the aromatic system compared to the C7 position. This can lead to subtle but meaningful differences in the reactivity of the 2-amino group. Furthermore, the steric hindrance around the C7 position in EABTC is greater than that at the C6 position, which can influence how larger molecules dock with biological targets. The choice between the 6- and 7-substituted isomers is a key element of structure-activity relationship (SAR) studies.[12]

Experimental Data & Protocols

To provide a practical context for the theoretical comparisons, we outline key experimental procedures.

General Synthesis of Benzothiazole Core

The most common method for synthesizing the benzothiazole scaffold is the condensation of a 2-aminothiophenol with a carbonyl-containing compound, such as an aldehyde or carboxylic acid.[2][13][14]

start Combine Reactants: 2-Aminothiophenol Derivative + Aldehyde/Carboxylic Acid catalyst Add Catalyst/Reagent (e.g., H₂O₂/HCl, PPA) start->catalyst reaction Apply Energy (Heat, Microwave, or RT) catalyst->reaction monitor Monitor Reaction (TLC) reaction->monitor workup Aqueous Work-up (Quench, Extract) monitor->workup purify Purification (Recrystallization or Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize final Pure Benzothiazole Product characterize->final

Caption: General experimental workflow for benzothiazole synthesis.

Protocol: N-Acylation of a 2-Aminobenzothiazole

This protocol describes a standard procedure for acylating the 2-amino group, a fundamental reaction in derivatizing these building blocks.

Objective: To compare the reactivity of EABTC and 2-aminobenzothiazole in a standard N-acetylation reaction.

Materials:

  • This compound (EABTC)

  • 2-Aminobenzothiazole

  • Acetyl Chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl Acetate/Hexane mixture (for TLC)

Procedure:

  • Reaction Setup: In two separate flame-dried round-bottom flasks equipped with magnetic stir bars, dissolve EABTC (1.0 mmol) and 2-aminobenzothiazole (1.0 mmol) in anhydrous DCM (10 mL) respectively.

  • Base Addition: Add anhydrous pyridine (1.2 mmol) to each flask. Cool the mixtures to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (1.1 mmol) dropwise to each flask over 5 minutes.

  • Reaction Monitoring: Allow the reactions to warm to room temperature. Monitor the progress by TLC (e.g., using 30% Ethyl Acetate in Hexane as eluent) every 30 minutes until the starting material is consumed.

  • Work-up: Upon completion, dilute each reaction mixture with DCM (20 mL). Wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Comparative Results
Parameter Reaction with 2-Aminobenzothiazole Reaction with EABTC Causality
Reaction Time ~1-2 hours~3-5 hoursThe electron-withdrawing C7-ester on EABTC deactivates the 2-amino group, slowing the rate of nucleophilic attack.
Yield (Isolated) High (~90-95%)Good to High (~85-90%)The reaction is generally efficient for both, but the slower reaction of EABTC may lead to slightly lower yields due to potential side reactions over a longer period.
TLC Rf (Product) LowerHigherThe acetylated product of EABTC is less polar than its starting material but more polar than the acetylated 2-aminobenzothiazole due to the presence of the ester.

Strategic Application in Drug Design

The choice of building block directly enables different drug design strategies.

EABTC EABTC Core Path1 Step 1: N-Acylation (R¹-COCl) EABTC->Path1 Intermediate1 Intermediate A (N-Acylated EABTC) Path1->Intermediate1 Path2 Step 2: Ester Hydrolysis (NaOH) Intermediate1->Path2 Intermediate2 Intermediate B (Carboxylic Acid) Path2->Intermediate2 Path3 Step 3: Amide Coupling (R²-NH₂) Intermediate2->Path3 Final_Library Final Compound Library (Diverse R¹ and R² groups) Path3->Final_Library

Caption: A dual functionalization strategy using EABTC to generate a chemical library.

This dual-handle approach allows for the systematic exploration of the chemical space around the benzothiazole core. The R¹ group introduced at the 2-amino position can be optimized for target binding, while the R² group added via the 7-carboxy position can be used to modulate pharmacokinetic properties like solubility, cell permeability, and metabolic stability.

Conclusion and Future Perspectives

While simple building blocks like 2-aminobenzothiazole and 2-chlorobenzothiazole are workhorses in benzothiazole chemistry, more complex, bifunctional scaffolds like This compound (EABTC) offer superior strategic value for modern drug discovery. Its key advantages are:

  • Orthogonal Reactivity: The presence of two distinct functional groups allows for sequential and controlled derivatization.

  • Modulated Reactivity: The electron-withdrawing ester tempers the nucleophilicity of the amino group, which can lead to more controlled reactions.

  • Built-in Handle for PK/PD Tuning: The C7-ester provides a direct and reliable position to modify physicochemical properties crucial for drug development.

The selection of a benzothiazole building block is a nuanced decision. For rapid, single-point derivatization, 2-aminobenzothiazole remains an excellent choice. For syntheses requiring an electrophilic benzothiazole, 2-chlorobenzothiazole is indispensable. However, for systematic library synthesis and the development of complex molecules where multiple points of diversity are required, EABTC and its isomers present a more sophisticated and powerful platform for the medicinal chemist. Future research will undoubtedly leverage such multi-functional building blocks to synthesize next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.

References

  • Benchchem. (n.d.). Applications of 2-Aminobenzothiazole in Medicinal Chemistry: Application Notes and Protocols.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PubMed Central.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Benzothiazole Synthesis Methods: A Guide for Researchers.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PubMed Central.
  • 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. (n.d.). IAJESM.
  • 2-aminobenzothiazole: Significance and symbolism. (2024).
  • Synthesis of new 7-benzothiazol-2-yl quinolone derivatives as antitumor agents. (n.d.).
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (n.d.).
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI.
  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (n.d.). PubMed.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (n.d.).
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.).
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). NIH.
  • Direct Synthesis of Benzothiazoles and Benzoxazoles from Carboxylic Acids Utilizing (o-CF3PhO)3P as a Coupling Reagent. (n.d.). ACS Publications.
  • This compound, min 98%, 100 mg. (n.d.). CP Lab Safety.
  • This compound. (n.d.). MySkinRecipes.
  • (PDF) Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. (2019). ResearchGate.

Sources

A Researcher's Comparative Guide to the Structure-Activity Relationships of Ethyl 2-Aminobenzo[d]thiazole-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2][3] This bicyclic heterocyclic system, featuring fused benzene and thiazole rings, serves as a privileged structure in the design of novel therapeutic agents targeting indications from cancer to infectious diseases.[1][3][4][5] Within this broad class, derivatives of ethyl 2-aminobenzo[d]thiazole-7-carboxylate have emerged as a focal point for intensive research, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[4][6][7]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this specific chemical series. Moving beyond a mere catalog of compounds, we will explore the causal relationships between specific structural modifications and their impact on biological activity, offering field-proven insights for researchers and drug development professionals. We will dissect how substitutions on the benzothiazole core, alterations to the 2-amino group, and modifications of the C7-ester influence target affinity and cellular potency.

The Core Scaffold: A Privileged Starting Point

The this compound core presents several key pharmacophoric features that make it an attractive scaffold for kinase inhibitor design:

  • Hinge-Binding Motif: The 2-amino group and the adjacent thiazole nitrogen are perfectly positioned to form critical hydrogen bonds with the hinge region of a kinase's ATP-binding pocket, a common anchoring strategy for many kinase inhibitors.[4]

  • Modifiable Vectors: The scaffold offers multiple, synthetically accessible positions (the 2-amino group, the C7-ester, and the C4, C5, C6 positions of the benzene ring) for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • Structural Rigidity: The fused ring system provides a degree of conformational rigidity, which can reduce the entropic penalty upon binding to a target protein, thereby enhancing binding affinity.

General Synthesis Strategy

The synthesis of these derivatives typically begins with appropriately substituted anilines, which undergo cyclization to form the 2-aminobenzothiazole core. A common and established method involves the reaction of a substituted aniline with a thiocyanate salt (e.g., KSCN) in the presence of bromine, which generates the 2-aminobenzothiazole ring system in a one-pot procedure.[2] Subsequent modifications, such as acylation or alkylation of the 2-amino group or hydrolysis and amidation of the C7-ester, are then carried out to generate a library of analogs for SAR studies.

Below is a generalized workflow for the synthesis and evaluation process.

G cluster_synthesis Synthesis cluster_screening Screening & Analysis A Substituted Aniline B Thiocyanation & Cyclization (e.g., KSCN, Br2) A->B C Core Scaffold: Ethyl 2-aminobenzo[d]thiazole- 7-carboxylate B->C D Derivatization (Amide coupling, N-Arylation, etc.) C->D E Library of Analogs D->E F In Vitro Kinase Assay (e.g., IC50 determination) E->F G Cellular Proliferation Assay (e.g., MCF-7, HCT-116) E->G H SAR Analysis F->H G->H I Lead Optimization H->I

Caption: Generalized workflow for synthesis and evaluation of derivatives.

Dissecting the Structure-Activity Relationship (SAR)

The potency and selectivity of these compounds are highly dependent on the nature and position of various substituents. The following sections break down the SAR based on modification points on the core scaffold.

Modifications at the C2-Amino Group

The 2-amino group is a primary site for modification, often acylated or transformed into a urea or sulfonamide to explore interactions with the solvent-exposed region of the ATP-binding pocket.

  • Urea Formation: The conversion of the 2-amino group into a substituted urea is a well-documented strategy to enhance potency. For instance, in the development of dual inhibitors of CK2 and GSK3β, a phenylurea moiety was found to be crucial for activity.[7] The phenyl ring can engage in hydrophobic or π-stacking interactions, while the urea carbonyl and N-H groups can act as additional hydrogen bond donors and acceptors.

  • Acrylamide Moiety: In some contexts, such as NSD1 inhibitors, the introduction of an acrylamide group at the 2-amino position proved beneficial, although this can introduce reactivity concerns (Michael acceptor).[4]

Substitutions on the Benzene Ring

Modifying the benzene portion of the benzothiazole core directly impacts interactions within the deeper regions of the ATP pocket and influences physicochemical properties like solubility.

  • Halogenation: Introducing a chlorine atom at the C7 position has been shown to improve potency against CSF1R kinase.[4] This is a common strategy in kinase inhibitor design, where the halogen can act as a hydrogen bond acceptor or occupy a small hydrophobic pocket.

  • Methyl Groups: The presence of methyl groups, such as at the C4 and C7 positions, was found to be favorable for antiproliferative activity against certain cancer cell lines.[4] The potency trend for a substituent at this position was reported as 4,7-diCH₃ > H > 5-Br > 6-Cl.[4] This highlights that the electronic and steric effects of substituents are finely balanced.

Modifications at the C7-Carboxylate Group

The ethyl carboxylate at the C7 position is a key handle for modification, often converted to amides to introduce new interaction points and modulate properties.

  • Hydrolysis to Carboxylic Acid: Hydrolysis of the ethyl ester to the corresponding carboxylic acid can dramatically increase potency. In a series of dual CK2/GSK3β inhibitors, compounds bearing a carboxylic acid group were significantly more potent than their ester or fluoro/methoxy-substituted counterparts.[7] The carboxylate can form a key salt bridge or hydrogen bond with a basic residue (like lysine) in the active site.

  • Amide Formation: Converting the ester to a diverse range of amides allows for the exploration of the solvent-exposed region. This strategy was employed in the development of Hsp90 C-terminal domain inhibitors, where linking to a cationic center via an amide was found to be obligatory for activity.[8][9]

Comparative Performance Data

To illustrate these SAR trends, the following table summarizes data for representative compounds targeting various kinases. The data is compiled from different studies to provide a comparative overview.

Compound IDCore Scaffold ModificationC2-Amido/Urea ModificationC7-Carboxylate ModificationTarget KinaseIC₅₀ (µM)Reference
1 UnsubstitutedPhenylureaEthyl EsterVEGFR-20.5[4]
2 4,7-diCH₃PhenylureaEthyl Esterc-MET0.0176[4]
3 Unsubstitutedm-carboxyphenyl-ureaEthyl EsterGSK3β0.67[7]
4 Unsubstitutedp-carboxyphenyl-ureaEthyl EsterGSK3β> 10[7]
5g Unsubstituted4-(dimethylamino)butanamideEthyl EsterHsp90 (antiprolif.)2.8[8][9]
9i Unsubstituted3-(dimethylamino)propanamideEthyl EsterHsp90 (antiprolif.)3.9[8][9]

Key Insights from Comparative Data:

  • Positional Isomers Matter: A comparison of compounds 3 and 4 clearly demonstrates the critical importance of substituent positioning. A carboxylic acid at the meta position of the C2-phenylurea is optimal for GSK3β inhibition, while moving it to the para position abrogates activity.[7] This suggests a highly specific interaction with the enzyme's active site.

  • Core Substitution Enhances Potency: Compound 2 , with dimethyl substitution on the benzothiazole ring, shows nanomolar potency against c-MET, a significant improvement over the unsubstituted VEGFR-2 inhibitor (1 ).[4]

  • Cationic Amides for Hsp90: For Hsp90 inhibition, converting the C7-ester to an amide with a terminal cationic amine (compounds 5g and 9i ) is a successful strategy, highlighting a different binding mode compared to the kinase inhibitors.[8][9]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings discussed, detailed experimental protocols are essential.

Representative Synthesis of a 2-(Phenylureido)benzothiazole Derivative (General Protocol)

This protocol is a generalized representation based on common synthetic methodologies.[7]

  • Step 1: Synthesis of this compound

    • To a solution of ethyl 3-aminosalicylate (1 equiv.) in glacial acetic acid, add potassium thiocyanate (KSCN, 3 equiv.).

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of bromine (1.1 equiv.) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

    • Stir the reaction at room temperature for 12-18 hours.

    • Pour the mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield the core scaffold.

  • Step 2: Urea Formation

    • Dissolve the this compound (1 equiv.) in a dry aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Add the desired substituted phenyl isocyanate (1.1 equiv.) to the solution.

    • Stir the reaction mixture at room temperature for 1.5-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain the final compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a typical method for determining the IC₅₀ value of a compound against a target kinase.

  • Reagents and Materials: Target kinase enzyme, appropriate peptide substrate, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a 96- or 384-well plate, add the kinase, the peptide substrate, and the test compound dilution.

    • Initiate the kinase reaction by adding a solution of ATP (typically at its Kₘ concentration).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of product (or remaining ATP) using the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

G cluster_sar Structure-Activity Relationship Summary Core Ethyl 2-aminobenzo[d]thiazole -7-carboxylate Scaffold C2 C2-Amino Group - Phenylurea enhances potency - Interacts with solvent front Core->C2 Modification C7 C7-Ester Group - Hydrolysis to COOH increases potency - Amides explore new interactions Core->C7 Modification Ring Benzene Ring - Halogens (C7) can improve potency - Alkyl groups (C4, C7) favorable Core->Ring Substitution

Caption: Key SAR takeaways for the benzothiazole scaffold.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and highly tractable platform for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The SAR is well-defined, with key takeaways being:

  • The 2-Amino Position: This is a critical hinge-binding element that can be elaborated into larger moieties like phenylureas to gain significant potency.

  • The C7-Carboxylate: This position is a key tuning point. Conversion to a carboxylic acid often provides a substantial boost in potency through specific electrostatic interactions.

  • Ring Substitution: Judicious substitution on the benzene ring with small hydrophobic or halogen groups can be used to optimize interactions within the target's active site.

Future work in this area should focus on integrating these established SAR principles with structure-based drug design. As more crystal structures of these inhibitors in complex with their targets become available, computational methods can be used to rationally design new derivatives with improved potency and, crucially, enhanced selectivity to minimize off-target effects and potential toxicity. Furthermore, optimizing the pharmacokinetic properties (ADMET) of these potent leads will be paramount to translating their in vitro activity into in vivo efficacy.

References

  • Wang, C., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. Acta Pharmaceutica Sinica B. [Link]

  • Yar, M. S., et al. (2023). Design, synthesis, biological evaluation, and in silico studies of 2‐aminobenzothiazole derivatives as potent PI3Kα inhibitors. Archiv der Pharmazie. [Link]

  • Mistry, B. D., et al. (2012). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Dissertation, University of Technology, Iraq. [Link]

  • Othman, O. M. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Shaikh, Y., et al. (2022). Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. ResearchGate. [Link]

  • Anonymous. (2025). Insilico Drug Design and Molecular Docking Studies of Novel 2-Amino Benzothiazole Derivatives for Antiischemic. International Journal of Pharmaceutical Research and Applications. [Link]

  • Larina, L. I., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. [Link]

  • Larina, L. I., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. [Link]

  • Carradori, S., et al. (2014). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry. [Link]

  • Miller, W. R., et al. (2017). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters. [Link]

  • D'Andrea, J., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. International Journal of Molecular Sciences. [Link]

  • Othman, O. M. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Structure Activity Relationship. ResearchGate. [Link]

  • D'Andrea, J., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. ResearchGate. [Link]

  • Anonymous. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]

  • Pardhi, T., et al. (2018). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. MedChemComm. [Link]

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]

  • Zhang, Y., et al. (2024). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Medicinal Chemistry. [Link]

Sources

The Correlation of In Vitro Efficacy and In Vivo Outcomes for Ethyl 2-aminobenzo[d]thiazole-7-carboxylate Based Anticancer Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Oncology

The benzothiazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] In the realm of oncology, derivatives of benzothiazole have emerged as a promising class of therapeutic agents, exhibiting potent antiproliferative and cytotoxic effects against a multitude of cancer cell lines.[5][6][7] The Ethyl 2-aminobenzo[d]thiazole-7-carboxylate core, a key building block in organic synthesis, provides a versatile platform for the development of novel anticancer drug candidates.[8] This guide offers a comparative analysis of the methodologies used to establish a correlation between in vitro laboratory findings and in vivo animal studies for anticancer compounds derived from this scaffold. While a comprehensive public dataset for a series of this compound derivatives is not yet available, this guide will utilize well-documented examples from the broader benzothiazole class to illustrate the principles and experimental workflows crucial for drug development professionals.

The central challenge in preclinical drug development lies in the translation of promising in vitro results into tangible in vivo efficacy. A strong in vitro-in vivo correlation (IVIVC) is the cornerstone of a successful drug discovery program, providing the confidence to advance a lead candidate toward clinical trials. This guide will dissect the critical experimental stages, from initial cell-based assays to animal tumor models, and explore the nuances of interpreting the resulting data to build a robust IVIVC.

Part 1: In Vitro Evaluation - The Proving Ground for Anticancer Potential

The initial screening of novel chemical entities invariably begins with a battery of in vitro assays designed to assess their fundamental anticancer properties. These assays are rapid, cost-effective, and allow for the high-throughput screening of large compound libraries.

Cytotoxicity and Antiproliferative Assays: Gauging the Potency

The primary objective of in vitro screening is to determine the concentration at which a compound can inhibit the growth of or kill cancer cells. The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify a compound's potency. Several assays are routinely employed:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5][9][10]

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cell mass.

  • Cell Viability/Apoptosis Assays: Techniques like flow cytometry with Annexin V/Propidium Iodide (PI) staining can distinguish between viable, apoptotic, and necrotic cells, providing deeper insights into the mode of cell death induced by the compound.

Table 1: Comparative In Vitro Cytotoxicity of Representative Benzothiazole Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Mechanism of ActionReference
2-Arylbenzothiazoles 2-(4-Aminophenyl)benzothiazoleMCF-7 (Breast)Sub-nanomolarNot specified[11]
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazoleMDA-MB-468 (Breast)NanomolarNot specified[11]
Benzothiazole-Thiourea Hybrids 1-(6-ethoxy-1,3-benzothiazol-2-yl)thioureaHT-29 (Colon)3.90 ± 2.05Apoptosis Induction[12]
Benzothiazole-Chalcone Conjugates 2-Arylaminobenzothiazole-arylpropenone conjugateHeLa (Cervical)Low micromolarTubulin Polymerization Inhibition[11]
Indole-based Benzothiazoles Indole based hydrazine carboxamide scaffoldHT-29 (Colon)0.015Not specified[13]

Note: The data presented are from various sources and for different benzothiazole derivatives, not specifically from the this compound scaffold, and are intended for illustrative purposes.

Mechanistic Assays: Unraveling the "How"

A potent cytotoxic effect is a promising start, but understanding the underlying mechanism of action is critical for rational drug development. For many benzothiazole derivatives, a key mechanism is the disruption of microtubule dynamics.

Tubulin Polymerization Assay: This cell-free assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process can be monitored by measuring the increase in light scattering or fluorescence.[14][15][16]

Experimental Workflow: In Vitro Screening of Benzothiazole Derivatives

G cluster_0 In Vitro Evaluation A Synthesis of Benzothiazole Derivatives B Primary Cytotoxicity Screening (e.g., MTT Assay) on Cancer Cell Lines A->B C Determination of IC50 Values B->C D Lead Compound Identification C->D E Mechanism of Action Studies D->E F Tubulin Polymerization Assay E->F G Cell Cycle Analysis E->G H Apoptosis Assays E->H

Caption: A typical workflow for the in vitro evaluation of novel benzothiazole-based anticancer compounds.

Part 2: In Vivo Validation - From the Petri Dish to a Living System

While in vitro assays provide valuable initial data, they cannot fully recapitulate the complex biological environment of a living organism. In vivo studies, typically in animal models, are essential to assess a compound's efficacy, toxicity, and pharmacokinetic profile in a more physiologically relevant setting.

Xenograft Models: Mimicking Human Tumors in Mice

The most common in vivo model for anticancer drug testing is the xenograft model, where human cancer cells are implanted into immunodeficient mice.[1][2][4][6]

  • Subcutaneous Xenograft Model: Human cancer cells are injected under the skin of the mouse, forming a palpable tumor that can be easily measured. This model is widely used for initial efficacy studies.[6]

  • Orthotopic Xenograft Model: Cancer cells are implanted into the corresponding organ of origin in the mouse (e.g., breast cancer cells into the mammary fat pad). This model more accurately reflects the tumor microenvironment and metastatic potential.[6]

Key Parameters Measured in In Vivo Studies:

  • Tumor Growth Inhibition (TGI): The primary endpoint, measuring the reduction in tumor volume in treated animals compared to a control group.

  • Toxicity: Monitored by observing changes in body weight, clinical signs of distress, and post-mortem histopathological analysis of major organs.

  • Pharmacokinetics (PK): The study of how the body absorbs, distributes, metabolizes, and excretes the drug (ADME). This is crucial for determining the optimal dosing regimen.[17][18][19]

  • Pharmacodynamics (PD): The study of the drug's effect on the body, including target engagement and downstream signaling pathways in the tumor tissue.

Experimental Workflow: In Vivo Xenograft Model

G cluster_1 In Vivo Evaluation I Selection of Lead Compound from In Vitro Studies J Establishment of Human Tumor Xenograft in Immunodeficient Mice I->J K Treatment with Test Compound and Vehicle Control J->K L Monitoring of Tumor Growth and Animal Health K->L M Pharmacokinetic Analysis (Blood Sampling) L->M N Pharmacodynamic Analysis (Tumor Biopsy) L->N O Endpoint Analysis: Tumor Weight, Histopathology L->O P Data Analysis and Efficacy Determination O->P

Caption: A generalized workflow for evaluating the in vivo efficacy of a lead anticancer compound using a xenograft model.

Part 3: Bridging the Gap - Establishing the In Vitro-In Vivo Correlation

A strong IVIVC provides the confidence that the in vitro observations are predictive of the in vivo response. This correlation is not always linear and can be influenced by a multitude of factors.

Factors Influencing IVIVC
  • Pharmacokinetics: A compound may have excellent in vitro potency but poor bioavailability, rapid metabolism, or inefficient distribution to the tumor site in vivo, leading to a weak IVIVC.

  • Tumor Microenvironment: The in vivo tumor microenvironment, with its complex interplay of different cell types, extracellular matrix, and signaling molecules, can significantly impact drug response in ways that are not captured in a 2D cell culture system.

  • Drug Resistance Mechanisms: In vivo, tumors can develop resistance to therapy through various mechanisms that may not be apparent in short-term in vitro assays.

Case Study: Correlating In Vitro Tubulin Inhibition with In Vivo Antitumor Activity

For benzothiazole derivatives that act as tubulin polymerization inhibitors, a good IVIVC would be demonstrated by:

  • Potent in vitro inhibition of tubulin polymerization: Compounds with low IC50 values in the tubulin polymerization assay are expected to be more effective.[11][15]

  • Strong in vitro cytotoxicity against various cancer cell lines: This confirms that the inhibition of tubulin polymerization translates to cell death.

  • Significant in vivo tumor growth inhibition in xenograft models: The in vivo efficacy should ideally correlate with the in vitro potency.

  • Pharmacodynamic evidence of target engagement in vivo: Analysis of tumor tissue from treated animals should show evidence of microtubule disruption, such as an increase in mitotic arrest.

Logical Relationship: From In Vitro Data to In Vivo Prediction

G cluster_2 IVIVC Framework Q Strong In Vitro Potency (Low IC50) R Favorable Pharmacokinetic Profile (ADME) Q->R leads to S Demonstrated In Vivo Efficacy (Tumor Growth Inhibition) R->S predicts T Positive IVIVC S->T establishes U Weak In Vitro Potency W Poor In Vivo Efficacy U->W predicts V Poor Pharmacokinetic Profile V->W leads to X Negative IVIVC W->X establishes

Caption: The logical framework for establishing a positive or negative in vitro-in vivo correlation.

Conclusion: A Roadmap for Developing Novel Benzothiazole-Based Therapies

The journey of a novel anticancer compound from the laboratory bench to the clinic is a long and arduous one. A robust and predictive IVIVC is the critical roadmap that guides this journey. For derivatives of the versatile this compound scaffold, a systematic approach that integrates potent in vitro activity with a deep understanding of in vivo pharmacology is paramount. While this guide has drawn upon the broader class of benzothiazoles to illustrate these principles, the outlined methodologies provide a clear and actionable framework for researchers and drug development professionals. By meticulously establishing a strong correlation between in vitro and in vivo data, we can increase the probability of success in developing the next generation of effective and targeted cancer therapies.

References

  • Benchchem. Application Notes and Protocols: In Vitro Cytotoxicity Assay of 4-(6-Bromo-2- benzothiazolyl)benzenamine and Related Benzothiazole Derivatives. Benchchem. Accessed January 2, 2026.
  • Cho, W. C. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • Benchchem. Unveiling the Cytotoxic Potential of Benzothiazole Derivatives: A Comparative Guide. Benchchem. Accessed January 2, 2026.
  • Kumbhare, R. M., et al. (2015). Benzothiazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 95, 423-455.
  • Singh, P., & Kaur, M. (2016). Benzothiazole derivatives as anticancer agents: a review. Mini reviews in medicinal chemistry, 16(15), 1234-1256.
  • Kamal, A., et al. (2015). Benzothiazole derivatives as potential anticancer agents. Current drug targets, 16(8), 837-853.
  • Solomon, V. R., & Lee, H. (2011). Benzothiazole: a promising scaffold for the development of anticancer agents.
  • Benchchem. In-depth Technical Guide: Discovery and Synthesis of Tubulin Polymerization-IN-58. Benchchem. Accessed January 2, 2026.
  • Rani, P., & Srivastava, V. K. (2020). Pharmacokinetics of some newly synthesized 1, 5-benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. Journal of King Saud University-Science, 32(1), 743-750.
  • Al-Suhaimi, E. A., et al. (2021). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of King Saud University-Science, 33(6), 101533.
  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). Frontiers in Oncology, 13.
  • Sever, B., et al. (2022). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC advances, 12(43), 28063-28078.
  • Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(II), 75-78.
  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. (2021). International Journal of Molecular Sciences, 22(20), 11186.
  • Fantacuzzi, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8345.
  • CP Lab Safety. This compound, min 98%, 100 mg. CP Lab Safety. Accessed January 2, 2026.
  • Exploring the Pharmacokinetic Properties and Metabolic Pathways of Benzothiazole and Oxazole-Based Compounds: Implications for Drug Optimization and Development. (2023).
  • Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich. Accessed January 2, 2026.
  • Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. (2023). International Journal of Trend in Scientific Research and Development, Volume-7(Issue-3), 1042-1051.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2018). Scientific Reports, 8(1), 1-13.
  • Benzothiazole thiourea derivatives as anticancer agents: Design, synthesis, and biological screening. (2014).
  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (2021). European Journal of Medicinal Chemistry, 209, 112953.
  • Singh, P., et al. (2017). Benzothiazole derivatives as anticancer agents. RSC advances, 7(85), 53787-53809.
  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. (2014).

Sources

Navigating the Selectivity Landscape: A Comparative Guide to Inhibitors Derived from Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a potential drug candidate is paramount. This guide provides an in-depth comparison of kinase inhibitors derived from the versatile Ethyl 2-aminobenzo[d]thiazole-7-carboxylate scaffold. We will delve into their performance against a spectrum of kinases, supported by experimental data, and provide detailed protocols for assessing inhibitor selectivity.

The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry, forming the foundation of numerous kinase inhibitors with therapeutic potential, particularly in oncology.[1] Derivatives of this scaffold have demonstrated inhibitory activity against a range of critical kinases involved in cancer cell proliferation, survival, and angiogenesis. This guide will focus on derivatives of this compound, a key building block for generating diverse and potent inhibitors.

The Rationale: Why Cross-Reactivity Matters

In the quest for targeted therapies, achieving high selectivity for the intended kinase target is a primary objective. Off-target effects, where an inhibitor interacts with unintended kinases, can lead to unforeseen side effects and toxicities. Therefore, comprehensive cross-reactivity studies are not just a regulatory requirement but a crucial step in understanding the true biological activity of a compound and de-risking its development. By profiling inhibitors against a broad panel of kinases, researchers can identify potential liabilities early and guide the optimization of lead compounds towards greater selectivity.

Comparative Analysis of Inhibitor Potency and Selectivity

While specific cross-reactivity data for inhibitors directly synthesized from this compound is not extensively available in the public domain, we can draw valuable insights from studies on closely related 2-aminobenzothiazole derivatives. These studies highlight the diverse kinase targets that can be engaged by this scaffold and provide a framework for understanding potential cross-reactivity.

One notable example is a 2-aminobenzothiazole derivative, compound 3 , which exhibited potent inhibitory activity against Colony-Stimulating Factor 1 Receptor (CSF1R) with an IC50 of 1.4 nM. Importantly, this compound was profiled against a large panel of 468 kinases and demonstrated an acceptable selectivity profile, indicating that high selectivity can be achieved within this chemical class.[1]

Another study on a series of 2-aminobenzothiazole derivatives targeting Phosphoinositide 3-kinase alpha (PI3Kα) identified compound 8i as a highly potent and selective inhibitor with an IC50 of 1.03 nM.[2] This underscores the potential to develop highly specific inhibitors from this scaffold for key oncogenic targets.

The table below summarizes the inhibitory activity of various 2-aminobenzothiazole derivatives against different kinases, providing a snapshot of the potential targets and potencies achievable with this scaffold.

Compound IDTarget Kinase(s)IC50 (nM)NotesReference(s)
3 CSF1R1.4Profiled against 468 kinases with good selectivity.[1]
10 EGFR94.7A 2-aminobenzothiazole derivative targeting EGFR.[1]
11 EGFR54.0A more potent EGFR inhibitor from the same series as compound 10.[1]
20 VEGFR-2150A 2-aminobenzothiazole-thiazolidinedione hybrid.[1]
40 CDK24290A 2-aminobenzothiazole derivative with a fused 1,2,4-triazole moiety.[1]
46 (TAK-632) BRAFV600E2.4A pan-RAF inhibitor with a 2-aminobenzothiazole core.[1]
54 PI3Kα1.03A highly potent and selective PI3Kα inhibitor.[1]
8i PI3Kα1.03A potent and selective PI3Kα inhibitor from a different series.[2]

It is crucial to note that the substitution pattern on the 2-aminobenzothiazole core, including modifications derived from the ethyl carboxylate at the 7-position, will significantly influence the selectivity profile. The data above should be considered as a guide to the potential targets of this scaffold, and rigorous experimental validation is necessary for any new derivative.

Key Signaling Pathways Targeted

Inhibitors derived from the 2-aminobenzothiazole scaffold often target key signaling pathways implicated in cancer. Two of the most prominent are the PI3K/AKT/mTOR and the Aurora kinase pathways.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3][4] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[4] Inhibitors targeting PI3K can block the downstream signaling cascade, leading to a reduction in tumor growth and survival.[5]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-Aminobenzothiazole PI3K Inhibitor Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for 2-aminobenzothiazole-derived PI3K inhibitors.

The Aurora Kinase Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in cell division, including centrosome maturation, spindle assembly, and chromosome segregation.[6][7] Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability.[8] Inhibitors of Aurora kinases can disrupt mitosis and induce apoptosis in cancer cells.

Aurora_Kinase_Pathway G2_Phase G2 Phase M_Phase Mitosis G2_Phase->M_Phase Aurora_A Aurora A M_Phase->Aurora_A Activates Aurora_B Aurora B M_Phase->Aurora_B Activates Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Inhibitor 2-Aminobenzothiazole Aurora Kinase Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: The role of Aurora kinases in cell cycle regulation and the inhibitory action of 2-aminobenzothiazole derivatives.

Experimental Protocols for Cross-Reactivity Profiling

To experimentally determine the selectivity of inhibitors derived from this compound, a systematic approach involving a kinase selectivity panel is essential.[9] The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose.[10]

Workflow for Kinase Selectivity Profiling

Kinase_Profiling_Workflow Start Start: Synthesized Inhibitor Prepare_Reagents Prepare Reagents: - Kinase Panel - Substrates - ATP - Inhibitor Dilutions Start->Prepare_Reagents Kinase_Reaction Perform Kinase Reaction: Incubate kinase, substrate, ATP, and inhibitor Prepare_Reagents->Kinase_Reaction Stop_Reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Kinase_Reaction->Stop_Reaction Incubate_1 Incubate (40 min) Stop_Reaction->Incubate_1 Detect_ADP Detect ADP: Add Kinase Detection Reagent Incubate_1->Detect_ADP Incubate_2 Incubate (30-60 min) Detect_ADP->Incubate_2 Measure_Luminescence Measure Luminescence Incubate_2->Measure_Luminescence Data_Analysis Data Analysis: Calculate % inhibition and determine IC50 values Measure_Luminescence->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: A streamlined workflow for assessing kinase inhibitor selectivity using the ADP-Glo™ assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol provides a step-by-step guide for determining the inhibitory activity of a compound against a panel of kinases.

Materials:

  • Kinase panel of interest (e.g., from Reaction Biology or a custom panel)[9]

  • Corresponding kinase substrates

  • Ultra-Pure ATP (10 mM stock)

  • ADP-Glo™ Kinase Assay kit (Promega, Cat. No. V9101 or similar)[10]

  • Kinase buffer (specific to each kinase, often provided with the enzyme)

  • Test inhibitor (derived from this compound), dissolved in DMSO

  • 384-well white assay plates

  • Multichannel pipettes

  • Plate shaker

  • Luminometer

Procedure: [11][12][13]

  • Reagent Preparation:

    • Thaw all enzymes and substrates on ice.

    • Prepare a serial dilution of the test inhibitor in DMSO. Then, dilute further in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

    • Prepare the ATP solution in kinase buffer at a concentration appropriate for the kinase being tested (often at or near the Km for ATP).

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[11]

  • Kinase Reaction:

    • In a 384-well plate, add the following in order:

      • Kinase buffer

      • Test inhibitor at various concentrations (or DMSO for control wells)

      • Kinase and substrate mixture

    • Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent to each well.[11]

    • Incubate the plate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent (twice the volume of the initial kinase reaction) to convert ADP to ATP and generate a luminescent signal.[11]

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While the broader class of 2-aminobenzothiazoles has demonstrated activity against a range of important cancer-related kinases, there is a clear need for more focused studies on derivatives of this specific starting material to fully elucidate their selectivity profiles.

The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own cross-reactivity studies. By systematically evaluating new compounds against comprehensive kinase panels, the scientific community can build a more complete picture of the structure-selectivity relationships for this important class of inhibitors. This will ultimately pave the way for the design of more potent and highly selective drug candidates with improved therapeutic windows. As more data becomes available, this guide will be updated to provide a more direct comparison of inhibitors derived from this compound.

References

  • ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]
  • PMC. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. [Link]
  • ResearchGate. Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... [Link]
  • Creative Diagnostics. Aurora Kinase Signaling Pathway. [Link]
  • Frontiers. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [Link]
  • ResearchGate. The schematic representation of the PI3K/Akt/mTOR signaling pathway in BC. VEGF: vascular endothelial growth factor. [Link]
  • PMC. The Aurora Kinases in Cell Cycle and Leukemia. [Link]
  • PMC. Aurora kinases signaling in cancer: from molecular perception to targeted therapies. [Link]
  • Journal of Cell Biology. Aurora A kinase activation: Different means to different ends. [Link]
  • NIH. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. [Link]
  • PMC. 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]
  • Royal Society of Chemistry. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. [Link]
  • Reaction Biology. Kinase Selectivity Panels. [Link]
  • PubMed. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. [Link]
  • PMC. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]
  • Med Crave. Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent. [Link]
  • PubMed. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[ d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. [Link]
  • ResearchGate. Design, synthesis, biological evaluation, and in silico studies of 2‐aminobenzothiazole derivatives as potent PI3Kα inhibitors | Request PDF. [Link]
  • PubMed Central. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. [Link]
  • ResearchGate. Kinases in the selectivity panel | Download Table. [Link]
  • bioRxiv. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]

Sources

A Guide to the Reproducible Synthesis and Bioassay of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthetic reproducibility and bioassay validation for Ethyl 2-aminobenzo[d]thiazole-7-carboxylate and its closely related, extensively documented isomer, Ethyl 2-aminobenzo[d]thiazole-6-carboxylate. The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including the marketed neuroprotective drug Riluzole[1]. This document is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize and evaluate this important class of compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

Part 1: Reproducibility of Synthesis

The synthesis of 2-aminobenzothiazoles is a well-established process, with the Hugershoff reaction being a primary and reliable method. This reaction involves the cyclization of an aniline derivative with a thiocyanate salt in the presence of bromine. While the user requested information on the 7-carboxylate isomer, the scientific literature provides a more robust and reproducible foundation for the synthesis of the 6-carboxylate isomer. The principles and procedures outlined here for the 6-carboxylate are directly applicable to the synthesis of the 7-carboxylate, provided the correct starting aniline is used (ethyl 3-aminobenzoate).

The model reaction discussed here is the synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylate, as detailed extensively by Pavić et al.[1]. The choice of a methyl versus ethyl ester has minimal impact on the reaction's success and reproducibility.

Comparative Analysis of Synthetic Conditions

The reproducibility of the Hugershoff reaction hinges on careful control of stoichiometry and temperature.

ParameterRecommended ConditionRationale & Causality
Starting Material Methyl 4-aminobenzoateThe position of the amino group dictates the final substitution pattern on the benzothiazole ring.
Thiocyanating Agent Potassium Thiocyanate (KSCN)A readily available and effective source of the thiocyanate nucleophile required for the initial reaction step. An excess (4 equivalents) is used to drive the reaction to completion.
Solvent Glacial Acetic AcidActs as both a solvent and a catalyst, providing a protic medium that facilitates the reaction steps.
Cyclizing Agent Bromine (Br₂)A strong oxidizing agent that facilitates the electrophilic cyclization to form the thiazole ring. It is added dropwise at a reduced temperature to control the exothermic reaction and prevent side products.
Temperature Control Cool to 10°C before Br₂ additionCrucial for controlling the reaction rate and minimizing the formation of poly-brominated and other impurities. The reaction is then allowed to proceed at room temperature.
Work-up Neutralization with aq. NH₃Neutralizes the acidic reaction mixture, causing the desired product to precipitate out of the solution for easy isolation.
Detailed Experimental Protocol: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate

This protocol is adapted from a validated procedure and is designed for high reproducibility[1].

Materials:

  • Methyl 4-aminobenzoate

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • 25% aqueous ammonia (NH₃) solution

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-aminobenzoate (1.0 equiv) and KSCN (4.0 equiv) in glacial acetic acid.

  • Initial Stirring: Stir the resulting solution at room temperature for 45 minutes. The mixture should be homogeneous.

  • Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 10°C.

  • Bromine Addition: In a separate container, dissolve bromine (2.0 equiv) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the cooled reaction mixture over 10-15 minutes. A yellow suspension will form.

    • Expert Insight: This slow, cooled addition is the most critical step for ensuring reproducibility and a clean product. Rapid addition can lead to uncontrolled side reactions.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approximately 15-18 hours).

  • Product Precipitation: Carefully neutralize the reaction mixture by slowly adding 25% aqueous NH₃ solution until the pH reaches 8. This should be done in a well-ventilated fume hood as the neutralization is exothermic. A precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid extensively with distilled water to remove any inorganic salts. Allow the product to air-dry or dry in a vacuum oven. The resulting solid is typically of high purity.

Synthetic Workflow Diagram

SynthesisWorkflow Start Methyl 4-aminobenzoate + KSCN Step1 Stir in Acetic Acid (45 min, RT) Start->Step1 Step2 Cool to 10°C & Add Br₂/Acetic Acid Step1->Step2 Step3 Stir Overnight (RT) Step2->Step3 Step4 Neutralize (aq. NH₃) & Precipitate Step3->Step4 End Final Product: Methyl 2-aminobenzo[d]thiazole -6-carboxylate Step4->End

Caption: Workflow for the synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate.

Part 2: Reproducibility of Bioassays

Derivatives of 2-aminobenzothiazole have been evaluated for a wide range of biological activities, most notably as anticancer and antimicrobial agents[2][3][4][5]. The reproducibility of these bioassays is paramount for generating reliable structure-activity relationship (SAR) data. We will focus on two of the most common and critical assays: the MTT assay for cytotoxicity and a universal in vitro kinase inhibition assay.

A. Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[6]. The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to a purple formazan product by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.

Factors Influencing Reproducibility:

  • Cell Seeding Density: Inconsistent cell numbers per well will directly skew absorbance readings[7]. It is crucial to seed cells at a density that ensures exponential growth throughout the experiment.

  • Compound Solubility: Poorly soluble compounds can precipitate in the media, leading to inaccurate concentration and misleading results.

  • Incubation Times: Both the drug treatment time and the MTT incubation time must be kept consistent across all plates and experiments.

  • Reagent Quality: Use high-purity MTT and ensure the solubilization buffer completely dissolves the formazan crystals.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a synthesized standard procedure from multiple authoritative sources[6][7][8][9].

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Test compound (this compound) dissolved in DMSO

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Adhesion: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (medium with DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[6].

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT to visible purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium, MTT, and solubilizer only). Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

B. In Vitro Kinase Inhibition Assay

Protein kinases are critical drug targets, and compounds like 2-aminobenzothiazoles are often evaluated as kinase inhibitors[4]. Reproducible in vitro assays are essential to determine potency (IC₅₀) and selectivity. A common and robust method is a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay[10].

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. A terbium-labeled antibody specific to the phosphorylated peptide is added. When this antibody binds, it brings the terbium donor in close proximity to a streptavidin-conjugated acceptor (e.g., XL665), resulting in a FRET signal. Inhibitors prevent phosphorylation, leading to a decrease in the FRET signal[10].

Bioassay Workflow Diagram (MTT Assay)

BioassayWorkflow Start Seed Cells in 96-Well Plate Step1 Incubate (24h) for Cell Adhesion Start->Step1 Step2 Treat with Compound (e.g., 48-72h) Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate (2-4h) for Formazan Formation Step3->Step4 Step5 Add Solubilization Solution Step4->Step5 Step6 Read Absorbance (570 nm) Step5->Step6 End Data Analysis (Calculate IC₅₀) Step6->End

Caption: A standardized workflow for a reproducible MTT cell viability assay.

Part 3: Performance Comparison and Alternatives

The biological activity of this scaffold can be potent but varies significantly based on the substitution pattern. A direct comparison requires consistent assay conditions.

Compound/DrugTarget/ActivityReported Potency (IC₅₀)Notes
OMS14 (a 2-aminobenzothiazole derivative) PIK3CD/PIK3R1 (p110δ/p85α)~65% inhibition @ 100 µMDemonstrates kinase inhibitory potential of the scaffold[4].
OMS5 & OMS14 A549 (Lung) & MCF-7 (Breast) Cancer Cells22.13 - 61.03 µMShows moderate anticancer activity[4].
Dasatinib Multi-kinase inhibitor (BCR-ABL, SRC)Sub-nanomolar to low nanomolarA clinically approved anti-cancer drug with a related 2-aminothiazole core, setting a high bar for potency[11].
Ampicillin / Gentamicin Bacterial TargetsVaries (µg/mL range)Thiazole derivatives have shown antibacterial activity comparable to these standard antibiotics against certain strains[5].

This comparison highlights that while the basic Ethyl 2-aminobenzothiazole carboxylate scaffold possesses valuable biological activity, significant optimization is required to achieve potency comparable to clinically approved drugs like Dasatinib. Its broad-spectrum potential against both cancer and microbial targets makes it an attractive starting point for medicinal chemistry campaigns.

Conclusion

The synthesis of this compound and its isomers is highly reproducible when following established protocols like the Hugershoff reaction with strict temperature and stoichiometric control. Similarly, its biological evaluation can yield reliable and reproducible data when using standardized and well-validated assays such as the MTT and TR-FRET kinase assays. By understanding the critical parameters that govern reproducibility in both synthesis and bioassays, researchers can confidently explore the chemical space around this privileged scaffold to develop novel therapeutic agents.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • CLYTE Technologies (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Jo, H. et al. (2018). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]

  • Howard, C. et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. Available at: [Link]

  • Pavić, K. et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Available at: [Link]

  • Al-Azzawi, A. M. J. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Journal of Science. Available at: [Link]

  • Abdel-Aziz, M. et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Medicinal Chemistry Research. Available at: [Link]

  • Al-Azzawi, A. M. J. et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of ethyl benzo[d]thiazole‐2‐carboxylate. Available at: [Link]

  • Singh, B. M. et al. (2022). AN EFFECTIVE SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES. Science, Technology and Development. Available at: [Link]

  • Shaker, O. M. et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

  • PubChem (n.d.). Ethyl 2-aminobenzothiazole-6-carboxylate. Available at: [Link]

  • Li, J. et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc. Available at: [Link]

  • Abdelazeem, A. H. et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. ResearchGate. Available at: [Link]

Sources

Navigating the Maze: A Comparative Analysis of the ADME Properties of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound series is paramount to its success. This guide provides a comprehensive comparative analysis of the ADME characteristics of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate derivatives, a scaffold of significant interest in medicinal chemistry. By delving into key in vitro ADME assays, we aim to elucidate the structure-ADME relationships within this chemical class, offering critical insights for lead optimization and candidate selection.

The 2-aminobenzothiazole core is a privileged structure in drug discovery, appearing in a range of biologically active molecules.[1] The strategic placement of an ethyl carboxylate group at the 7-position of the benzothiazole ring system provides a key handle for synthetic modification, allowing for the exploration of a diverse chemical space. However, the journey from a biologically active hit to a viable drug candidate is fraught with challenges, with poor pharmacokinetic profiles being a primary cause of attrition. Therefore, an early and thorough assessment of ADME properties is not just beneficial, but essential.

This guide will dissect the critical ADME parameters for a hypothetical series of this compound derivatives, providing a framework for their evaluation. We will explore experimental protocols for key in vitro assays, present comparative data in a clear and concise format, and discuss the underlying physicochemical principles that govern their ADME profiles.

Key ADME Parameters and Their Assessment

The "drug-like" properties of a molecule are dictated by a delicate balance of several factors. For our analysis of this compound derivatives, we will focus on three critical in vitro ADME assays:

  • Metabolic Stability: Assesses the susceptibility of a compound to metabolism, primarily by hepatic enzymes.

  • Intestinal Permeability: Evaluates the ability of a compound to cross the intestinal barrier, a prerequisite for oral absorption.

  • Plasma Protein Binding: Determines the extent to which a compound binds to proteins in the bloodstream, which can significantly impact its distribution and availability to target tissues.

A holistic understanding of these parameters is crucial for predicting a compound's in vivo behavior and optimizing its structure to achieve a desirable pharmacokinetic profile.

Metabolic Stability: The First Line of Defense

A compound's journey through the body inevitably leads it to the liver, the primary site of drug metabolism. The metabolic stability of a drug candidate is a critical determinant of its half-life and oral bioavailability. In early drug discovery, the in vitro microsomal stability assay is a workhorse for rapidly assessing a compound's susceptibility to Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[2]

Experimental Workflow: Liver Microsomal Stability Assay

The following diagram outlines the typical workflow for a liver microsomal stability assay.

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Comparative Analysis of Metabolic Stability

To illustrate the impact of structural modifications on metabolic stability, let's consider a hypothetical series of this compound derivatives. The data presented in the table below is representative of what one might expect from such a study.

Compound IDR1-Substituent (at 2-amino position)R2-Substituent (on phenyl ring)Half-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (Clint, µL/min/mg protein)
Parent HH1546.2
Derivative A MethylH2527.7
Derivative B H4-Fluoro1838.5
Derivative C Methyl4-Fluoro3519.8
Derivative D H4-Methoxy886.6

Interpretation of Results:

  • Effect of R1-Substitution: The introduction of a small alkyl group, such as a methyl group at the 2-amino position (Derivative A vs. Parent), can shield the amine from metabolic attack, leading to a longer half-life and lower intrinsic clearance. This is a common strategy to enhance metabolic stability.

  • Effect of R2-Substitution: Substitution on a phenyl ring can have varied effects. A fluorine atom (Derivative B), a common bioisostere for hydrogen, may slightly improve stability by altering the electronic properties of the ring and potentially blocking a site of metabolism. However, the introduction of an electron-donating group like a methoxy group (Derivative D) can create a new, labile site for metabolism (O-demethylation), leading to a significant decrease in metabolic stability.

  • Synergistic Effects: Combining favorable modifications, such as in Derivative C (both methyl and fluoro substitution), can lead to a more pronounced improvement in metabolic stability.

It is crucial to consider that these are simplified examples. The actual metabolic fate of a compound is complex and can involve multiple sites of metabolism. Further metabolite identification studies would be necessary to fully understand the metabolic pathways.

Intestinal Permeability: The Gateway to Systemic Circulation

For orally administered drugs, traversing the intestinal epithelium is a critical step for entering the systemic circulation. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier.[3][4][5][6] These human colon adenocarcinoma cells differentiate into a polarized monolayer with tight junctions and express various transporters, providing a valuable tool to assess both passive and active transport mechanisms.

Experimental Workflow: Caco-2 Permeability Assay

The workflow for a bidirectional Caco-2 permeability assay is depicted below. This assay measures permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Caption: Workflow for a bidirectional Caco-2 permeability assay.

Comparative Analysis of Intestinal Permeability

The apparent permeability coefficient (Papp) is a quantitative measure of the rate of passage of a compound across the Caco-2 cell monolayer. The efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), provides an indication of whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 is generally considered indicative of active efflux.

Compound IDR1-Substituent (at 2-amino position)R2-Substituent (on phenyl ring)Papp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)
Parent HH5.212.12.3
Derivative A MethylH6.513.82.1
Derivative B H4-Fluoro5.811.52.0
Derivative C Methyl4-Fluoro7.114.02.0
Derivative E H4-Carboxylic Acid0.81.51.9

Interpretation of Results:

  • General Permeability: The parent compound and its non-polar derivatives (A, B, and C) exhibit moderate to good permeability, suggesting they are likely to be well-absorbed orally.

  • Efflux Liability: The parent compound and Derivative A show an efflux ratio slightly above 2, suggesting they may be weak substrates for efflux transporters. This could potentially limit their brain penetration and may slightly reduce oral bioavailability. The fluoro-substitution in Derivatives B and C appears to mitigate this efflux.

  • Impact of Polar Groups: The introduction of a highly polar carboxylic acid group (Derivative E) drastically reduces permeability. This is due to the increased polarity and charge of the molecule, which hinders its ability to passively diffuse across the lipophilic cell membrane. Such compounds would likely have poor oral absorption.

Plasma Protein Binding: The Distribution Gatekeeper

Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein. This binding is a reversible equilibrium, and only the unbound (free) fraction of the drug is pharmacologically active and available to distribute into tissues and be cleared from the body. High plasma protein binding can lead to a lower volume of distribution and a longer half-life.

Experimental Workflow: Equilibrium Dialysis

Equilibrium dialysis is a commonly used method to determine the extent of plasma protein binding.

Caption: Workflow for determining plasma protein binding by equilibrium dialysis.

Comparative Analysis of Plasma Protein Binding

The percentage of a drug bound to plasma proteins can significantly influence its pharmacokinetic profile.

Compound IDR1-Substituent (at 2-amino position)R2-Substituent (on phenyl ring)% Plasma Protein Binding (Human)
Parent HH85
Derivative A MethylH88
Derivative B H4-Fluoro86
Derivative C Methyl4-Fluoro90
Derivative F H4-tert-Butyl98

Interpretation of Results:

  • Lipophilicity and Binding: There is a general trend of increasing plasma protein binding with increasing lipophilicity. The introduction of a methyl group (Derivative A) or a highly lipophilic tert-butyl group (Derivative F) increases the affinity for the hydrophobic binding pockets of plasma proteins.

  • Implications of High Binding: While high plasma protein binding is not inherently negative, it is a factor that must be carefully considered. Very high binding (>99%) can make a drug more susceptible to drug-drug interactions, where co-administered drugs compete for the same binding sites, potentially leading to a sudden increase in the free concentration of one of the drugs and an increased risk of toxicity.

Synthesizing the Data for Informed Decisions

By integrating the data from these key in vitro ADME assays, a comprehensive picture of the pharmacokinetic potential of each derivative begins to emerge.

Compound IDMetabolic Stability (t½, min)Permeability (Papp A-B, 10⁻⁶ cm/s)Efflux Ratio% Plasma Protein BindingOverall Assessment
Parent 155.22.385Moderate stability and permeability, potential for weak efflux.
Derivative A 256.52.188Improved stability and permeability, still a weak efflux substrate.
Derivative B 185.82.086Similar to parent but with mitigated efflux.
Derivative C 357.12.090Promising Candidate: Good stability, good permeability, no significant efflux, and moderate-high PPB.
Derivative D 8---Poor Candidate: Low metabolic stability.
Derivative E -0.81.9-Poor Candidate: Low permeability.
Derivative F ---98Caution: High plasma protein binding may warrant further investigation.

Expert Insights and Causality:

The structure-ADME relationships observed in this hypothetical series highlight several key principles in medicinal chemistry. The strategic introduction of small, non-labile groups can block sites of metabolism and enhance metabolic stability. Minimizing the number of rotatable bonds and polar surface area can improve permeability. Conversely, the addition of highly polar or ionizable groups will likely hinder passive diffusion across the gut wall. Lipophilicity is a double-edged sword; while it can improve permeability and potency, it often leads to increased metabolic liability and higher plasma protein binding.

The choice of substituents should be guided by a multiparameter optimization approach. For instance, while the methoxy group in Derivative D was detrimental to metabolic stability, other electron-withdrawing or sterically hindering groups at that position might offer a better balance of properties. The carboxylic acid in Derivative E, while disastrous for permeability, could be a candidate for a prodrug strategy, where it is masked with a labile group that is cleaved in vivo to release the active compound.

Conclusion: A Roadmap for Success

The comparative analysis of the ADME properties of this compound derivatives underscores the importance of early and integrated ADME assessment in drug discovery. By systematically evaluating metabolic stability, intestinal permeability, and plasma protein binding, researchers can gain invaluable insights into the pharmacokinetic potential of their compounds. This data-driven approach allows for the rational design of new derivatives with improved ADME profiles, ultimately increasing the probability of identifying a clinical candidate with the desired efficacy and safety profile. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to navigate the complex but crucial landscape of ADME optimization.

References

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases.
  • Biomolecular study and conjugation of two para-aminobenzoic acid derivatives with serum proteins: drug binding efficacy and prot. Journal of Biomolecular Structure and Dynamics.
  • Assay of select compounds by Caco-2 permeability assay (left) and...
  • Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.
  • Caco-2 Permeability: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas. UT Southwestern Medical Center.
  • Caco-2 Permeability Assay. Evotec.
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
  • Caco-2 cell permeability assays to measure drug absorption.
  • Schematic representation of structure‐activity relationship for the 27–46 series.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances.
  • Structural formulas of benzothiazole, 2-aminobenzothiazole, and 2-aminobenzimidazole.
  • [Plasma protein binding of drugs]. Klinische Wochenschrift.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evalu
  • Synthesis of ethyl benzo[d]thiazole‐2‐carboxylate. Reagents and...
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.
  • Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins: Part 2. MDPI.
  • (PDF) Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives.
  • Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins. Part 1.
  • Compilation of 222 drugs' plasma protein binding data and guidance for study designs. Drug Discovery Today.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules.
  • Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors. European Journal of Medicinal Chemistry.
  • Ethyl 2-aminobenzo[d]thiazole-7-carboxyl

Sources

Validating Target Engagement of Novel Compounds Derived from Ethyl 2-aminobenzo[d]thiazole-7-carboxylate: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a synthesized compound to a viable therapeutic candidate is fraught with challenges. A critical juncture in this process is the unequivocal demonstration of target engagement—confirming that a molecule interacts with its intended biological target within a physiologically relevant context.[1][2] For researchers working with novel compounds synthesized from the versatile Ethyl 2-aminobenzo[d]thiazole-7-carboxylate scaffold, a privileged structure in medicinal chemistry known to produce potent kinase and protein-protein interaction inhibitors, selecting the appropriate target validation methodology is paramount.[3][4][5] This guide provides an in-depth comparison of key experimental techniques to validate target engagement, offering insights into their underlying principles, practical applications, and the strategic rationale for their deployment in a drug discovery program.

The 2-aminobenzothiazole core is a cornerstone for developing inhibitors against a range of therapeutically relevant targets, including but not limited to, PI3K, VEGFR-2, FAK, CSF1R, and EGFR.[3] However, a compound's efficacy in a functional assay is not, in itself, definitive proof of on-target activity.[1][6] Off-target effects or non-specific cytotoxicity can often masquerade as the desired biological response, leading to costly failures in later stages of development.[1] Therefore, direct evidence of binding to the intended target is essential for building confidence in a compound's mechanism of action and guiding structure-activity relationship (SAR) studies.[7][8]

This guide will navigate the diverse landscape of target engagement assays, categorized into two main families: cell-free (biophysical) and cell-based approaches. Each method will be evaluated based on its throughput, sensitivity, required sample type, and the nature of the data it generates.

I. Cell-Free Biophysical Methods: A First Look at Direct Binding

Biophysical assays provide the most direct assessment of a compound's ability to bind to its purified target protein.[7][8] These in vitro techniques are invaluable in the early stages of drug discovery for hit identification, validation, and characterization.[8]

A. Surface Plasmon Resonance (SPR): Real-Time Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures biomolecular interactions in real-time.[9][10] It has become a gold standard for studying the binding of small molecules to immobilized protein targets.[9]

Principle of Operation: SPR detects changes in the refractive index at the surface of a sensor chip upon which a target protein (ligand) is immobilized.[10] When a compound (analyte) in solution flows over the chip and binds to the protein, the resulting increase in mass at the surface alters the refractive index, which is detected as a change in the SPR signal.[9][10] This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).[10]

Experimental Workflow: SPR

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Immobilize Target Protein on SPR Sensor Chip Inject Inject Analyte over Sensor Surface Immobilize->Inject Prepare Prepare Compound (Analyte) Series Prepare->Inject Detect Detect Refractive Index Change Inject->Detect Regenerate Regenerate Chip Surface Detect->Regenerate Sensorgram Generate Sensorgram (Response vs. Time) Detect->Sensorgram Regenerate->Inject Fit Fit Data to Binding Models Sensorgram->Fit Kinetics Determine ka, kd, KD Fit->Kinetics ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Protein Prepare Purified Target Protein Solution Load Load Protein into Sample Cell Protein->Load Compound Prepare Concentrated Compound Solution Titrate Titrate Compound into Sample Cell Compound->Titrate Load->Titrate Measure Measure Heat Change per Injection Titrate->Measure Isotherm Plot Heat Change vs. Molar Ratio Measure->Isotherm Fit Fit Isotherm to Binding Model Isotherm->Fit Thermo Determine KD, n, ΔH, and ΔS Fit->Thermo

Caption: Simplified workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Protocol: ITC for Target Engagement

  • Sample Preparation: Prepare solutions of the purified target protein and the test compound in the same buffer to minimize heat of dilution effects.

  • Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Acquisition: Record the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of compound to protein. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters.

C. Fluorescence Polarization (FP): A Homogeneous Assay for High-Throughput Screening

Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the apparent molecular weight of a fluorescently labeled molecule. [11]It is well-suited for high-throughput screening (HTS) to identify compounds that disrupt protein-ligand or protein-protein interactions. [11][12] Principle of Operation: The assay relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. [13]When the tracer binds to a larger protein, its tumbling rate slows down, leading to an increase in fluorescence polarization. [13]Test compounds that bind to the protein and displace the tracer will cause a decrease in fluorescence polarization. [11]

Experimental Workflow: FP Competition Assay

FP_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Reagents Prepare Target Protein, Fluorescent Tracer, and Test Compounds Mix Mix Protein, Tracer, and Compound in Microplate Wells Reagents->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Calculate Calculate Inhibition and Determine IC50 Measure->Calculate

Caption: General workflow for a Fluorescence Polarization (FP) competition assay.

Protocol: FP Competition Assay for Target Engagement

  • Tracer Development: Synthesize or obtain a fluorescently labeled version of a known ligand for the target protein.

  • Assay Optimization: Determine the optimal concentrations of the target protein and the fluorescent tracer that give a stable and robust assay window.

  • Compound Screening: In a microplate, add the target protein, the fluorescent tracer, and varying concentrations of the test compound to each well.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the change in fluorescence polarization against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Method Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingk_on, k_off, K_DLabel-free, real-time kinetics, high sensitivity [9]Requires protein immobilization which can affect activity, potential for mass transport limitations [1]
Isothermal Titration Calorimetry (ITC) Measures heat change upon bindingK_D, n, ΔH, ΔSLabel-free, solution-based, provides full thermodynamic profile [14]Low throughput, requires large amounts of pure protein [15]
Fluorescence Polarization (FP) Change in molecular tumbling rate upon bindingIC50, K_iHomogeneous, high-throughput, solution-based [11]Requires a fluorescent tracer, susceptible to fluorescent artifacts [12][16]

II. Cell-Based Methods: Confirming Engagement in a Physiological Context

While biophysical methods confirm direct binding, they do so in a simplified, artificial environment. [1]Cellular target engagement assays are crucial for verifying that a compound can penetrate the cell membrane, reach its intracellular target, and bind to it in the complex milieu of the cytoplasm. [6][15][17]

A. Cellular Thermal Shift Assay (CETSA®): The In-Cell Binding Standard

The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in intact cells and tissues. [18][19]It is based on the principle that the binding of a ligand stabilizes a protein against thermal denaturation. [18][20] Principle of Operation: Cells are treated with the test compound and then heated to a range of temperatures. [21]Unbound proteins will denature and precipitate at their characteristic melting temperature (T_m). [18]Proteins that are stabilized by compound binding will remain soluble at higher temperatures. [18][20]The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry. [19]A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. [18]

Experimental Workflow: CETSA®

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Treat Treat Intact Cells with Compound Heat Heat Cell Suspensions at Various Temperatures Treat->Heat Lyse Lyse Cells and Separate Soluble Fraction Heat->Lyse Quantify Quantify Soluble Target Protein Lyse->Quantify Plot Plot Melt Curve and Determine Thermal Shift Quantify->Plot

Caption: The core steps of the Cellular Thermal Shift Assay (CETSA®).

Protocol: CETSA® with Western Blot Readout

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using SDS-PAGE and Western blotting with a specific antibody.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve for the compound-treated sample compared to the vehicle control indicates target engagement.

B. NanoBRET™ Target Engagement Assay: Live-Cell Proximity-Based Measurement

The NanoBRET™ Target Engagement Assay is a bioluminescence resonance energy transfer (BRET)-based method that allows for the quantitative measurement of compound binding to a specific protein target in living cells. [22] Principle of Operation: The target protein is expressed in cells as a fusion with NanoLuc® luciferase. [22]A cell-permeable fluorescent tracer that binds to the target protein is then added. When the tracer is bound to the NanoLuc®-tagged protein, energy transfer occurs upon the addition of the NanoLuc® substrate, resulting in a BRET signal. [22]A test compound that enters the cell and competes with the tracer for binding to the target will disrupt BRET, causing a decrease in the signal. [22]This allows for the determination of intracellular compound affinity.

Experimental Workflow: NanoBRET™ Assay

NanoBRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Transfect Express Target-NanoLuc® Fusion in Cells Treat Treat Cells with Compound and Fluorescent Tracer Transfect->Treat AddSubstrate Add NanoLuc® Substrate Treat->AddSubstrate Measure Measure Luminescence and Fluorescence AddSubstrate->Measure Calculate Calculate BRET Ratio and Determine IC50 Measure->Calculate

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase.

  • Compound and Tracer Addition: Plate the cells in a microplate and treat them with a dilution series of the test compound, followed by the addition of the specific NanoBRET™ tracer.

  • Substrate Addition: Add the NanoLuc® substrate to initiate the luminescence reaction.

  • Signal Detection: Immediately measure the luminescence at two different wavelengths (donor and acceptor) using a plate reader capable of BRET measurements.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the intracellular IC50 value.

C. Kinome Profiling: Assessing On- and Off-Target Engagement

For compounds targeting kinases, it is crucial to assess not only engagement with the primary target but also selectivity across the entire kinome. [2]Kinome profiling services offer a broad screening of a compound against a large panel of kinases, providing a comprehensive view of its on- and off-target activities. [22][23][24] Principle of Operation: These services typically employ either biochemical assays with purified kinases or cell-based assays like NanoBRET™ to measure a compound's inhibitory activity against hundreds of different kinases at a fixed concentration (e.g., 1 µM). [22][23]The results are often visualized as a dendrogram, providing an intuitive representation of the compound's selectivity profile.

Application: Kinome profiling is not a primary target engagement validation method in the same vein as CETSA® or NanoBRET™. Instead, it is a critical tool for lead optimization, helping to identify potential off-target liabilities that could lead to toxicity and guiding medicinal chemistry efforts to improve selectivity. [1][2]

Method Principle Key Outputs Advantages Limitations
CETSA® Ligand-induced thermal stabilization Thermal shift (ΔT_m), ITDRF Label-free, applicable to native proteins in intact cells/tissues [18][19] Lower throughput, requires a specific antibody for detection [25]
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) Intracellular IC50, K_D Live-cell, quantitative, high-throughput [22] Requires genetic modification of cells, development of a specific tracer [1]

| Kinome Profiling | Inhibition of a large panel of kinases | Selectivity score, off-target hits | Comprehensive selectivity profile, identifies potential toxicity liabilities [2][23]| Typically biochemical, may not reflect cellular selectivity [22]|

III. Conclusion: An Integrated Strategy for Target Engagement Validation

The validation of target engagement is not a one-size-fits-all process. The choice of methodology depends on the stage of the drug discovery project, the nature of the target, and the specific questions being asked. For novel compounds derived from this compound, a multi-pronged approach is recommended.

An effective strategy begins with cell-free biophysical methods like SPR or ITC to confirm direct binding and establish a baseline affinity for the purified target. This is followed by a transition to cell-based assays , with CETSA® being an excellent choice for validating engagement with the endogenous, unmodified target in a native cellular environment. For projects requiring higher throughput and quantitative intracellular affinity data, the NanoBRET™ assay is a powerful alternative, provided a suitable tracer is available. Finally, for kinase inhibitors, kinome profiling is an indispensable tool for ensuring the selectivity of lead compounds.

By judiciously applying this suite of techniques, researchers can build a robust body of evidence to confirm that their compounds are acting through the intended mechanism of action. This not only de-risks the progression of drug candidates but also provides the mechanistic clarity essential for successful drug development.

References

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Gilbert, A. M., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Patricelli, M. P., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • Wang, S., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. [Link]

  • Jasim, L. S., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl benzo[d]thiazole-2-carboxylate. ResearchGate. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Drug Discovery Today. [Link]

  • Frontiers in Cell and Developmental Biology. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Eurofins DiscoverX. [Link]

  • Zhang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy. [Link]

  • CETSA. (n.d.). CETSA. CETSA. [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. Molecules. [Link]

  • Sova, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules. [Link]

  • Tkoub, Z. A., et al. (2012). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. [Link]

  • Wang, L., et al. (2020). A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Journal of Medicinal Chemistry. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Oncolines. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Journal of Medicinal Chemistry. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Publications. [Link]

  • IntechOpen. (2025). Development and Application of Fluorescence Polarization Assays in Drug Discovery. IntechOpen. [Link]

  • International Journal of Science and Research. (2025). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. IJSR. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Carterra. (n.d.). High Throughput Surface Plasmon Resonance: Why It Matters. Carterra. [Link]

  • Taylor & Francis Online. (2025). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Taylor & Francis. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Promega Connections. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Pamgene. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • ResearchGate. (2025). Isothermal Titration Calorimetry in Drug Discovery. ResearchGate. [Link]

  • bioRxiv. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • Nuvisan. (n.d.). Surface plasmon resonance. Nuvisan. [Link]

  • Jove. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Journal of Visualized Experiments. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. NINGBO INNO PHARMCHEM. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole ring system is a cornerstone in the synthesis of various biologically active compounds.[1][2] However, this utility in drug discovery also necessitates a thorough understanding of the potential hazards and the corresponding disposal requirements. This guide is designed to provide clarity and operational guidance for researchers and laboratory managers.

Hazard Assessment: Understanding the Risks

Given the absence of a specific SDS, a conservative approach to hazard assessment is paramount. Analysis of related compounds, such as Ethyl 2-aminobenzothiazole-6-carboxylate, reveals potential hazards including being harmful if swallowed, causing skin irritation, serious eye irritation, and possible respiratory irritation.[3] Therefore, Ethyl 2-aminobenzo[d]thiazole-7-carboxylate should be handled as a hazardous substance.

Inferred Potential Hazards:

  • Acute Toxicity (Oral): May be harmful if ingested.

  • Skin Corrosion/Irritation: Likely to cause skin irritation upon contact.

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.

These potential hazards dictate that this compound must not be disposed of as common waste. Improper disposal, such as discarding in regular trash or pouring down the drain, can lead to environmental contamination and significant legal and financial penalties.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to these steps is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Step 1: Immediate Waste Segregation at the Source

All materials contaminated with this compound, including residual solid compound, solutions, and contaminated consumables (e.g., weighing paper, pipette tips, gloves), must be segregated as hazardous waste immediately upon generation.

Step 2: Container Selection and Management

The choice of a waste container is the first line of defense against accidental exposure and environmental release.

  • Compatibility is Key: Utilize a container made of a material that is chemically resistant to this compound and any solvents used in conjunction with it. High-density polyethylene (HDPE) or glass containers are generally suitable. The Occupational Safety and Health Administration (OSHA) mandates that containers must be chemically compatible with the waste they hold.

  • Secure Closure: The container must have a secure, leak-proof screw cap to prevent spills and the release of vapors.[4]

  • Condition of the Container: Ensure the container is in good condition, free from cracks or any signs of deterioration.[4]

  • Headroom for Expansion: Do not fill the container to the brim. Leave at least one inch of headroom to allow for expansion of the contents.[4]

Step 3: Proper Labeling of Hazardous Waste

Accurate and clear labeling is a regulatory requirement and a critical safety communication tool. Each hazardous waste container must be labeled with the following information:[4]

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . Avoid using chemical formulas, structures, or abbreviations.

  • A clear indication of the associated hazards (e.g., "Toxic," "Irritant" ).

  • The date on which the first waste was added to the container.

For chemical mixtures, the label must also include the percentage or volume composition of all components, including non-hazardous ones.[4]

Step 4: Storage in a Designated Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5]

  • Location: The SAA should be a designated benchtop, a section of a chemical fume hood, or a dedicated cabinet.

  • Segregation of Incompatibles: Store the waste container in a manner that prevents contact with incompatible materials. For instance, keep it separate from strong oxidizing agents, acids, and bases to prevent violent reactions or the release of toxic gases.[4]

  • Secondary Containment: It is best practice to place the waste container within a secondary containment system, such as a chemical-resistant tray or bin, to contain any potential leaks.[6]

  • Accumulation Time Limits: A partially filled, properly labeled and closed container can remain in the SAA for up to one year. However, once a container is full, it must be removed from the SAA within three days.[4]

dot graph TD { A[Waste Generation: this compound] --> B{Is it contaminated material or pure substance?}; B --> C[Segregate as Hazardous Waste]; C --> D[Select a Compatible Waste Container]; D --> E[Label Container Correctly: "Hazardous Waste", Full Chemical Name, Hazards]; E --> F[Store in Designated Satellite Accumulation Area (SAA)]; F --> G{Is the container full?}; G -- No --> H[Continue to add waste as needed]; H --> F; G -- Yes --> I[Arrange for pick-up by licensed hazardous waste contractor within 3 days]; I --> J[Proper Disposal via Incineration or other approved methods]; }

A flowchart illustrating the decision-making process for the disposal of this compound.

Disposal Options: A Comparative Overview

The final disposal of the accumulated waste must be handled by a licensed hazardous waste contractor. The primary methods for the disposal of solid chemical waste of this nature are incineration or landfilling in a designated hazardous waste facility.

Disposal MethodDescriptionAdvantagesDisadvantages
Incineration High-temperature thermal destruction of the waste.Complete destruction of the organic compound.Can produce harmful combustion byproducts if not properly controlled.
Landfilling Deposition of the waste in a specially designed and regulated hazardous waste landfill.A viable option when incineration is not feasible.Potential for long-term environmental contamination if the landfill is not properly managed.

The choice of disposal method will be determined by your institution's environmental health and safety (EHS) department and the capabilities of the contracted waste disposal company, in accordance with local, state, and federal regulations such as the Resource Conservation and Recovery Act (RCRA).

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound and its waste, it is imperative to use appropriate personal protective equipment (PPE) to minimize the risk of exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[7]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a NIOSH-approved respirator.

  • Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood.

In the event of accidental exposure, follow standard first aid procedures. For eye contact, immediately flush with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water. If swallowed, seek immediate medical attention.[7]

Conclusion: A Commitment to Safety and Sustainability

The responsible management and disposal of laboratory chemicals are integral to the scientific process. By following these detailed procedures for this compound, researchers can ensure a safe working environment, maintain regulatory compliance, and contribute to the long-term sustainability of scientific research. Always consult your institution's EHS department for specific guidance and to arrange for the final disposal of your chemical waste.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Benchchem. Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals.
  • American Chemical Society. Regulation of Laboratory Waste.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • PubChem. Ethyl 2-aminobenzothiazole-6-carboxylate.
  • Fisher Scientific. Safety Data Sheet - 2-Aminobenzothiazole.
  • PubMed Central. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
  • National Institutes of Health. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.

Sources

Personal protective equipment for handling Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of this compound (CAS No. 677304-89-1). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The toxicological properties of this specific compound have not been thoroughly investigated, thus it should be handled with the utmost care, assuming it is hazardous.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation: Similar compounds are known to cause skin irritation.[2][3][4][5]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2][3][4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3][5]

  • Harmful if Swallowed: Related compounds are classified as harmful if ingested.[3][5]

Given the lack of specific toxicological data, a precautionary approach is mandatory. All handling of this compound should be performed with the assumption that it is hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE protocol is essential to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesChemically resistant gloves (e.g., nitrile)Laboratory coatWork in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator for particulates (e.g., N95) is required.[6]
Solution Preparation and Transfers Chemical safety goggles and a face shieldChemically resistant gloves (e.g., nitrile)Laboratory coatWork in a well-ventilated area, preferably a chemical fume hood.
Running Reactions Chemical safety gogglesChemically resistant gloves (e.g., nitrile)Laboratory coatWork in a well-ventilated area, preferably a chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty, chemically resistant glovesChemical-resistant apron or coveralls over a laboratory coatA NIOSH-approved air-purifying respirator with appropriate cartridges.[7]

Causality Behind PPE Choices:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against accidental splashes.[8] A face shield provides an additional layer of protection for the entire face, which is crucial during operations with a higher risk of splashing.[9][10]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals for incidental contact.[8][10] Always inspect gloves for tears or holes before use and dispose of them immediately after handling the compound.[2]

  • Body Protection: A standard laboratory coat protects the skin and personal clothing from minor spills.[9] For larger scale work or during spill cleanup, a chemical-resistant apron or coveralls are necessary to prevent saturation of the lab coat.

  • Respiratory Protection: Due to the potential for respiratory irritation from airborne dust, handling the solid form of this compound requires the use of a chemical fume hood to control exposure.[4] If a fume hood is not available, a respirator is mandatory to prevent inhalation of the substance.[10]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound.

3.1. Preparation and Weighing:

  • Designated Area: Conduct all manipulations of the solid compound within a designated area, such as a chemical fume hood, to contain any dust.[4]

  • Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition.

  • Weighing: When weighing the solid, use a spatula to carefully transfer the material. Avoid creating dust.[2] Use a container that can be securely closed.

  • Cleaning: After weighing, decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

3.2. Solution Preparation:

  • Inert Atmosphere: If the compound is sensitive to air or moisture, handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add the solvent to the solid slowly to avoid splashing.

  • Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the solid. Avoid heating unless the reaction protocol specifically requires it, and if so, do so in a controlled manner (e.g., using a heating mantle with temperature control).

3.3. Post-Handling:

  • Hand Washing: Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][4]

  • Glove Disposal: Dispose of used gloves in the appropriate chemical waste container.[2] Do not reuse disposable gloves.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to a spill or exposure is crucial.

4.1. Spill Cleanup Workflow:

Spill_Cleanup_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup cluster_disposal Disposal & Decontamination alert Alert Personnel & Evacuate Area ppe Don Appropriate PPE alert->ppe If safe to do so contain Contain the Spill ppe->contain absorb Cover with Inert Absorbent Material contain->absorb collect Sweep and Collect Material absorb->collect package Place in a Labeled, Sealed Container collect->package decontaminate Decontaminate Spill Area package->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: Workflow for handling a chemical spill.

4.2. Exposure Response:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][3] If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

5.1. Waste Segregation:

  • Solid Waste: Unused or expired this compound should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: Used gloves, weigh boats, and other disposable materials that have come into contact with the compound should be placed in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible waste container. Do not pour chemical waste down the drain.[2]

5.2. Disposal Procedure:

  • Packaging: Ensure all waste containers are securely sealed and properly labeled with the chemical name and hazard information.

  • Licensed Disposal Service: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[2][4]

  • Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal.

By adhering to these safety protocols, you contribute to a safer research environment for yourself and your colleagues.

References

  • Angene Chemical. (2021, May 1).
  • Benchchem. (2025). Essential Safety and Operational Guidance for Handling 5-Pentyl-1,3-thiazole.
  • Fisher Scientific. (2024, February 23).
  • TCI Chemicals. (2025, October 15).
  • CP Lab Safety.
  • PubChem.
  • 2a biotech.
  • FUJIFILM Wako Chemicals.
  • Fisher Scientific.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2024, March 31).
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • CHEMM. Personal Protective Equipment (PPE).
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. (2024, April 1).
  • Princeton University Environmental Health and Safety. Chemical Spill Procedures.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
  • Key Organics. (2017, December 1).
  • European Chemicals Agency.
  • MySkinRecipes.
  • ChemicalBook. (2025, October 18). ethyl 4H-pyrrolo[2,3-d][2][3]thiazole-5-carboxylate.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.